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[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone Documentation Hub

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  • Product: [2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone
  • CAS: 42205-96-9

Core Science & Biosynthesis

Foundational

Strategic Synthesis of (2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone

Executive Summary & Pharmacophore Profile The target molecule, (2-(4-methoxyphenyl)cyclopropyl)(phenyl)methanone (CAS: 42205-96-9), represents a critical "privileged scaffold" in medicinal chemistry. The 1,2-disubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Profile

The target molecule, (2-(4-methoxyphenyl)cyclopropyl)(phenyl)methanone (CAS: 42205-96-9), represents a critical "privileged scaffold" in medicinal chemistry. The 1,2-disubstituted cyclopropane motif serves as a bioisostere for olefins, providing rigid vector orientation for the aryl rings while improving metabolic stability against cytochrome P450 oxidation compared to the corresponding chalcones.

This guide details the Corey-Chaykovsky cyclopropanation as the primary synthetic route. This method is favored for its high trans-diastereoselectivity and scalability compared to transition-metal-catalyzed carbene transfers, which often require hazardous diazo precursors.

Target Molecule Specifications
PropertyDetail
IUPAC Name (2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone
Common Class 1,2-Diarylcyclopropyl ketone
Key Structural Feature Trans-1,2-disubstitution (Thermodynamic product)
Molecular Weight 252.31 g/mol
Primary Application Kinase inhibitors, GPCR ligands, Monoamine transporter inhibitors

Retrosynthetic Analysis

To access the cyclopropane core efficiently, we employ a disconnection strategy that utilizes the electron-deficient nature of


-unsaturated ketones.
Logical Disconnection

The most robust disconnection cleaves the C2–C3 and C1–C3 bonds of the cyclopropane ring. This reveals two key precursors:

  • The Electrophile: (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (4-Methoxychalcone).

  • The Nucleophile: A methylene transfer reagent (Sulfur Ylide).[1]

Retrosynthesis Target (2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone (Target Scaffold) Precursor1 (E)-4-Methoxychalcone (Michael Acceptor) Target->Precursor1 MIRC Disconnection Precursor2 Trimethylsulfoxonium Iodide (Methylene Source) Target->Precursor2 + CH2 transfer

Figure 1: Retrosynthetic disconnection showing the Michael Initiated Ring Closure (MIRC) strategy.

Primary Protocol: Corey-Chaykovsky Cyclopropanation[2]

This protocol utilizes trimethylsulfoxonium iodide (TMSOI) .[2][3][4] It is critical to distinguish this from trimethylsulfonium iodide. The sulfoxonium ylide is "softer" and thermodynamically stable, favoring 1,4-addition (cyclopropanation) over the 1,2-addition (epoxidation) typically seen with the harder sulfonium ylides.[5]

Step 1: Precursor Synthesis (Claisen-Schmidt Condensation)

Note: If the chalcone is not commercially sourced, it must be synthesized first.

  • Reagents: Acetophenone (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), EtOH/H₂O.

  • Procedure: Stir at room temperature for 4–6 hours. The product precipitates as a yellow solid.

  • Validation: 1H NMR must show trans-alkene coupling (

    
     Hz).
    
Step 2: Cyclopropanation (The Core Reaction)
Reagents & Materials
  • (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone substrate)

  • Trimethylsulfoxonium Iodide (TMSOI) (1.2 – 1.5 eq)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.5 eq)

  • Dimethyl Sulfoxide (DMSO) (Anhydrous)

Detailed Workflow
  • Ylide Generation (The "Activation" Phase):

    • Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

    • Add NaH (1.5 eq) and wash twice with dry pentane or hexane to remove mineral oil (optional but recommended for cleaner workups).

    • Add anhydrous DMSO. Caution: Hydrogen gas evolution.

    • Add TMSOI (1.5 eq) in portions at room temperature.

    • Stir for 30–60 minutes until the solution becomes clear/homogeneous. This indicates the formation of dimethyloxosulfonium methylide.

  • Substrate Addition (The MIRC Step):

    • Dissolve the chalcone (1.0 eq) in a minimal amount of anhydrous DMSO or THF.

    • Add the chalcone solution dropwise to the ylide solution.

    • Temperature Control: The reaction is exothermic. Maintain temperature between 25°C and 35°C. For sterically hindered substrates, heating to 50°C may be required.

  • Reaction Monitoring:

    • Stir for 2–4 hours.

    • TLC Monitoring: Mobile phase 80:20 Hexane:EtOAc. The yellow fluorescent spot of the chalcone will disappear, replaced by a non-fluorescent (UV active) spot of the cyclopropane (usually higher Rf).

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with water (to remove DMSO) and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallization from Ethanol is often sufficient due to the high crystallinity of the product.

    • Alternatively, flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Causality & Stereocontrol

Understanding the mechanism is vital for troubleshooting low yields or poor diastereoselectivity.

The Pathway

The reaction proceeds via a Michael Initiated Ring Closure (MIRC) mechanism.[6]

  • Nucleophilic Attack: The ylide carbon attacks the

    
    -carbon of the enone (Michael addition).
    
  • Enolate Intermediate: A betaine-like zwitterion is formed.

  • Ring Closure: The enolate oxygen does not attack the sulfur center (which would reverse the reaction). Instead, the

    
    -carbon attacks the methylene group attached to the sulfur, displacing DMSO as a leaving group.
    
Stereoselectivity (Trans vs. Cis)

The reaction is trans-selective .

  • Reasoning: The initial Michael addition is reversible. The ring closure step is irreversible. The anti-conformer of the intermediate betaine (leading to the trans-cyclopropane) minimizes steric clash between the aryl ring and the benzoyl group during the transition state of the ring closure.

Mechanism Ylide Dimethyloxosulfonium Methylide Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine 1,4-Addition Chalcone 4-Methoxy Chalcone Chalcone->Betaine Transition Rotational Equilibrium Betaine->Transition Trans_TS Anti-Conformer TS (Sterically Favored) Transition->Trans_TS Fast Cis_TS Syn-Conformer TS (Sterically Hindered) Transition->Cis_TS Slow Product Trans-Cyclopropane (Major Product) Trans_TS->Product -DMSO

Figure 2: Mechanistic pathway highlighting the origin of trans-selectivity.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Epoxide Formation Wrong ylide used.Ensure Trimethylsulfoxonium (TMSOI) is used, not Trimethylsulfonium (TMSI). The extra oxygen on sulfur is critical for "softness."
No Reaction Ylide degradation or wet DMSO.DMSO must be dry. NaH must be fresh. If TMSOI is old, recrystallize it from water before use.
Low Yield O-alkylation of enolate.This is rare with TMSOI but possible. Ensure the reaction is not heated excessively (>60°C) unless necessary.
Emulsion during Workup Residual DMSO.Wash the organic layer extensively with water (5x) or use a continuous extractor.

Characterization Data (Expected)

To validate the synthesis, look for these specific NMR signatures:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.85 (s, 3H):  Methoxy group.
      
    • 
       2.70 – 2.90 (m, 1H):  Cyclopropyl CH adjacent to Carbonyl.
      
    • 
       2.50 – 2.65 (m, 1H):  Cyclopropyl CH adjacent to Aryl.
      
    • 
       1.40 – 1.90 (m, 2H):  Cyclopropyl methylene protons (
      
      
      
      ).
    • Coupling Constants: The trans protons typically show

      
       Hz, while cis would be 
      
      
      
      Hz (though in cyclopropanes, this rule can sometimes vary; X-ray or NOE is the gold standard for absolute configuration).
  • 
    C NMR: 
    
    • 
       ~198 ppm:  Ketone Carbonyl.
      
    • 
       ~60 ppm:  Methoxy Carbon.
      
    • 
       ~15-30 ppm:  Cyclopropyl carbons (high field shift is characteristic).
      

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines.[1][7] Chemical Reviews, 103(8), 2829-2844. Link

  • Bubnov, Y. N., et al. (2020).[2] Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5737. Link (Provides modern experimental protocols for hydroxy-substituted variants of the target).

  • Li, A.-H., Dai, L.-X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341–2372. Link

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-methoxyphenyl)cyclopropylmethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-methoxyphenyl)cyclopropylmethanone is an aryl cyclopropyl ketone, a class of molecules that holds significant value in synthetic organic c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methoxyphenyl)cyclopropylmethanone is an aryl cyclopropyl ketone, a class of molecules that holds significant value in synthetic organic chemistry and drug discovery. The presence of the strained cyclopropyl ring adjacent to a carbonyl group, which is in turn connected to a methoxy-substituted phenyl ring, imparts a unique combination of electronic and steric properties to the molecule. This guide provides a comprehensive overview of the chemical properties of 2-(4-methoxyphenyl)cyclopropylmethanone, including a representative synthesis, predicted spectroscopic data, and an analysis of its chemical reactivity. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and application of novel chemical entities.

The cyclopropyl group can be considered a "latent" double bond, and its conjugation with the ketone functionality makes the ring susceptible to various transformations, including ring-opening reactions and cycloadditions.[1][2] The electronic nature of the substituent on the aryl ring plays a crucial role in modulating the reactivity of the cyclopropyl ketone moiety.[3] The electron-donating methoxy group in the para position of the phenyl ring in 2-(4-methoxyphenyl)cyclopropylmethanone is expected to influence its reactivity profile compared to unsubstituted or electron-withdrawn analogs.

Representative Synthesis of 2-(4-methoxyphenyl)cyclopropylmethanone

Synthesis Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Cyclopropanation A 4-Methoxyacetophenone C Claisen-Schmidt Condensation (NaOH, EtOH) A->C B Benzaldehyde B->C D (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Precursor) C->D H Corey-Chaykovsky Reaction D->H E Trimethylsulfoxonium iodide F Sodium Hydride (NaH) in DMSO E->F G Dimethylsulfoxonium methylide (Sulfur Ylide) F->G Deprotonation G->H 1,4-Addition & Ring Closure I 2-(4-methoxyphenyl)cyclopropylmethanone H->I

Caption: Representative workflow for the synthesis of 2-(4-methoxyphenyl)cyclopropylmethanone.

Experimental Protocol (Representative)

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve 4-methoxyacetophenone and benzaldehyde in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide while stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of 2-(4-methoxyphenyl)cyclopropylmethanone

  • To a stirred suspension of sodium hydride in anhydrous dimethyl sulfoxide (DMSO), slowly add trimethylsulfoxonium iodide at room temperature under an inert atmosphere.

  • Stir the resulting mixture for a period to ensure the formation of dimethylsulfoxonium methylide (the sulfur ylide).

  • Add a solution of the (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one in DMSO to the ylide solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the chalcone is consumed (monitored by TLC).

  • Quench the reaction by pouring it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)cyclopropylmethanone.

Predicted Spectroscopic Analysis

Specific spectroscopic data for 2-(4-methoxyphenyl)cyclopropylmethanone is not available in the reviewed literature. However, a predictive analysis based on the known spectral data of analogous compounds can provide valuable insights for characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group, the aromatic protons, and the protons of the cyclopropyl ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 7.9 - 8.1Doublet2HAromatic (ortho to C=O)Protons ortho to the carbonyl group are deshielded.[8]
~ 6.9 - 7.1Doublet2HAromatic (meta to C=O)Protons meta to the carbonyl group are more shielded.[8]
~ 3.8 - 3.9Singlet3HMethoxy (-OCH₃)Typical chemical shift for a methoxy group on a benzene ring.[9][10]
~ 2.5 - 2.8Multiplet1HCyclopropyl (CH-C=O)The proton attached to the carbon bearing the carbonyl group.
~ 1.2 - 1.8Multiplets3HCyclopropyl (CH₂ and CH)The remaining protons on the cyclopropyl ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the carbonyl carbon signal, the aromatic carbon signals, the methoxy carbon, and the carbons of the cyclopropyl ring.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 195 - 205Carbonyl (C=O)Typical range for an aryl ketone.[11]
~ 160 - 165Aromatic (C-OCH₃)The aromatic carbon attached to the electron-donating methoxy group.
~ 130 - 135Aromatic (quaternary)The aromatic carbon attached to the cyclopropyl ketone moiety.
~ 128 - 132Aromatic (CH, ortho to C=O)Aromatic carbons ortho to the carbonyl group.
~ 113 - 115Aromatic (CH, meta to C=O)Aromatic carbons meta to the carbonyl group, shielded by the methoxy group.[12]
~ 55 - 56Methoxy (-OCH₃)Typical chemical shift for an aromatic methoxy carbon.[13]
~ 20 - 25Cyclopropyl (CH-C=O)The carbon of the cyclopropyl ring attached to the carbonyl group.
~ 10 - 15Cyclopropyl (CH₂ and CH)The other carbons of the cyclopropyl ring.
Predicted IR Spectral Data

The infrared spectrum will be dominated by a strong absorption band for the carbonyl group.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Justification
~ 1670 - 1690StrongC=O stretchConjugation of the carbonyl with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[14][15]
~ 3000 - 3100MediumAromatic C-H stretchCharacteristic C-H stretching vibrations for an aromatic ring.
~ 2850 - 3000MediumAliphatic C-H stretchC-H stretching vibrations of the cyclopropyl and methoxy groups.
~ 1600, 1580, 1510Medium-StrongAromatic C=C stretchCharacteristic skeletal vibrations of the benzene ring.[16]
~ 1250StrongAryl-O-C stretchAsymmetric C-O-C stretching of the methoxy group.[17]
~ 1030MediumAryl-O-C stretchSymmetric C-O-C stretching of the methoxy group.
Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an aryl ketone.

Predicted m/z Fragment Ion Fragmentation Pathway
190[M]⁺Molecular ion
175[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
161[M - CHO]⁺Loss of a formyl radical.
135[CH₃OC₆H₄CO]⁺α-cleavage, loss of the cyclopropyl radical. This is often the base peak for aromatic ketones.[18][19]
107[CH₃OC₆H₄]⁺Loss of CO from the 135 m/z fragment.
77[C₆H₅]⁺Loss of the methoxy group from the 107 m/z fragment.

Chemical Reactivity

The chemical reactivity of 2-(4-methoxyphenyl)cyclopropylmethanone is primarily dictated by the interplay between the strained cyclopropyl ring and the electron-donating 4-methoxyphenyl group.

Ring-Opening Reactions

Aryl cyclopropyl ketones are known to undergo ring-opening reactions under both acidic and nucleophilic conditions.[1][2][20]

  • Acid-Catalyzed Ring Opening: In the presence of an acid, the carbonyl oxygen is protonated, which activates the cyclopropane ring towards cleavage. The ring opens to form a stable carbocation intermediate, which can then be trapped by a nucleophile. The electron-donating methoxy group on the phenyl ring would stabilize an adjacent positive charge, influencing the regioselectivity of the ring opening.[2]

G A 2-(4-methoxyphenyl)cyclopropylmethanone B Protonated Ketone A->B + H⁺ C Carbocation Intermediate B->C Ring Opening D Ring-Opened Product C->D + Nu⁻ Nu Nucleophile (Nu⁻) Nu->C

Caption: General mechanism for acid-catalyzed ring-opening of an aryl cyclopropyl ketone.

  • Nucleophilic Ring Opening: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a stabilized enolate intermediate. The electron-donating nature of the 4-methoxyphenyl group might make the carbonyl carbon slightly less electrophilic compared to an unsubstituted phenyl cyclopropyl ketone, potentially affecting the rate of nucleophilic attack at the carbonyl carbon versus the cyclopropyl ring.[3]

Cycloaddition Reactions

The strained three-membered ring can participate in formal [3+2] cycloaddition reactions with various partners, such as alkenes and alkynes, often under radical or photochemical conditions. This reactivity provides a powerful tool for the construction of five-membered ring systems.

Conclusion

2-(4-methoxyphenyl)cyclopropylmethanone is a versatile synthetic intermediate with a rich and tunable chemical reactivity. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry of related aryl cyclopropyl ketones. The presence of the electron-donating 4-methoxyphenyl group is a key structural feature that influences its spectroscopic properties and reactivity, making it an interesting target for further investigation in the fields of medicinal chemistry and materials science.

References

  • GCMS Section 6.11.3 - Whitman People. [Link]

  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI. [Link]

  • Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations | Journal of the American Chemical Society. [Link]

  • Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - PMC. [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. [Link]

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. [Link]

  • Nucleophilic and acid-catalyzed cleavage of the cyclopropane rings of β,γ-unsaturated α-spirocyclopropyl ketones - Canadian Science Publishing. [Link]

  • IR: ketones. [Link]

  • Literature - Organic Chemistry Portal. [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. [Link]

  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table - ResearchGate. [Link]

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Xingwei Li. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable. [Link]

  • Acid-catalysed rearrangements of some spiro cyclopropyl ketones - RSC Publishing. [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. [Link]

  • Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry. [Link]

  • Table of Contents. [Link]

  • Reactivity of electrophilic cyclopropanes. [Link]

  • Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content - The Royal Society of Chemistry. [Link]

  • 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Chalcone-Based Synthesis of Tetrahydropyridazines via Cloke-Wilson-Type Rearrangement-Involved Tandem Reaction between Cyclopropyl Ketones and Hydrazines - PubMed. [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

Sources

Foundational

Spectroscopic Data Guide: 2-(4-Methoxyphenyl)cyclopropylmethanone Derivatives

This in-depth technical guide details the spectroscopic characterization of 2-(4-methoxyphenyl)cyclopropylmethanone derivatives, specifically focusing on the trans-isomers of the phenyl ketone (chalcone-derived) and meth...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the spectroscopic characterization of 2-(4-methoxyphenyl)cyclopropylmethanone derivatives, specifically focusing on the trans-isomers of the phenyl ketone (chalcone-derived) and methyl ketone analogues. These scaffolds are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for alkenes or as rigid linkers in drug design.

Executive Summary & Chemical Identity

The term "2-(4-methoxyphenyl)cyclopropylmethanone" refers to a class of cyclopropane derivatives where the carbonyl group is attached directly to the cyclopropyl ring, which also bears a 4-methoxyphenyl substituent at the 2-position. The most chemically significant members of this class are the phenyl ketone (a chalcone cyclopropanation product) and the methyl ketone (a common synthetic intermediate).

This guide focuses on the (trans)-isomer , which is thermodynamically favored and most commonly encountered in synthesis.

Target Molecule 1: (trans-2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone
  • IUPAC Name: trans-1-Benzoyl-2-(4-methoxyphenyl)cyclopropane

  • CAS Registry Number: 42205-96-9[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2]
  • Molecular Weight: 252.31 g/mol [2]

  • Stereochemistry: The carbonyl and aryl groups are on opposite sides of the ring (trans), minimizing steric repulsion.

Target Molecule 2: 1-(trans-2-(4-Methoxyphenyl)cyclopropyl)ethan-1-one
  • Common Name: trans-2-(4-Methoxyphenyl)cyclopropyl methyl ketone

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 190.24 g/mol

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, samples should be prepared via the Corey-Chaykovsky reaction or similar cyclopropanation methods, followed by rigorous purification to remove traces of the starting chalcone/enone, which has overlapping olefinic signals.

Synthetic Pathway (Corey-Chaykovsky)

The generation of the cyclopropane ring typically involves the reaction of a sulfur ylide with an


-unsaturated ketone.

Synthesis cluster_conditions Conditions Chalcone 4-Methoxy Chalcone (Enone Precursor) Betaine Betaine Intermediate (Zwitterion) Chalcone->Betaine Nucleophilic Attack (1,4-Addition) Ylide Trimethylsulfoxonium Iodide + NaH (DMSO) Ylide->Betaine Product trans-Cyclopropyl Ketone (Target) Betaine->Product Ring Closure (Intramolecular SN2) DMSO, RT, 12h DMSO, RT, 12h

Figure 1: Mechanism of cyclopropanation via sulfur ylide injection into the electron-deficient alkene.

Purification Protocol
  • Extraction: Partition the reaction mixture between EtOAc and Water. Wash organic layer with Brine.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    (magnesium sulfate can sometimes cause isomerization if acidic).
  • Chromatography: Silica gel flash column.

    • Eluent: Hexanes:EtOAc (9:1 to 4:1 gradient).

    • Note: The trans-isomer typically elutes after the cis-isomer (if present) and before the starting chalcone.

Spectroscopic Characterization (NMR)

The definitive identification of the trans-cyclopropane relies on the coupling constants (


) of the ring protons.
H NMR Analysis (500 MHz, CDCl )

The cyclopropane ring protons form a distinct AMXY or similar spin system. The key diagnostic is the coupling between H


 and H

.

Table 1:


H NMR Data for (trans-2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone 
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment
Ar-H (Bz) 7.95 - 8.00Doublet (d)2H7.5Ortho-benzoyl protons
Ar-H (Bz) 7.52 - 7.58Multiplet (m)1H-Para-benzoyl proton
Ar-H (Bz) 7.42 - 7.48Multiplet (m)2H-Meta-benzoyl protons
Ar-H (An) 7.05 - 7.10Doublet (d)2H8.5Ortho-anisyl protons
Ar-H (An) 6.82 - 6.86Doublet (d)2H8.5Meta-anisyl protons
OMe 3.79Singlet (s)3H-Methoxy group
H-1 2.85 - 2.92ddd1H4.2, 5.1, 8.0Cyclopropyl

-carbonyl
H-2 2.58 - 2.65ddd1H4.2, 6.5, 9.1Cyclopropyl

-aryl
H-3a 1.85 - 1.92ddd1H5.1, 9.1, 5.5Cyclopropyl methylene (cis to H1)
H-3b 1.50 - 1.58ddd1H8.0, 6.5, 5.5Cyclopropyl methylene (trans to H1)

Critical Stereochemical Insight:

  • Trans vs. Cis: The vicinal coupling constant

    
     for trans-cyclopropanes is typically 4–6 Hz . For cis-isomers, this value is larger (8–10 Hz ). The observed 
    
    
    
    Hz confirms the trans geometry.
C NMR Analysis (125 MHz, CDCl )

Table 2:


C NMR Shift Assignments 
Carbon Type

(ppm)
Assignment
C=O 198.5Ketone Carbonyl
Ar-C-O 158.4C-4 of Anisyl ring (Quaternary)
Ar-C (Bz) 137.8Ipso-benzoyl
Ar-CH 132.8, 128.5, 128.1Benzoyl aromatic CH
Ar-C (An) 132.2Ipso-anisyl
Ar-CH 127.6, 114.0Anisyl aromatic CH (Ortho/Meta)
OMe 55.3Methoxy carbon
CH (Ring) 29.5C-1 (

-carbonyl)
CH (Ring) 26.8C-2 (

-aryl)
CH

(Ring)
19.2C-3 (Methylene)

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides rapid confirmation of the functional groups and the strained ring system.

  • Carbonyl Stretch (

    
    ):  A strong band at 1660–1665 cm
    
    
    
    . This is lower than a standard aliphatic ketone (1715 cm
    
    
    ) due to conjugation with the cyclopropane ring and the phenyl group ("cyclopropyl conjugation").
  • Cyclopropane Ring Modes: Weak to medium bands at 1020–1040 cm

    
      (ring deformation) and 3000–3080 cm
    
    
    
    (C-H stretching of the strained ring, often appearing as a "shoulder" on the aromatic C-H stretches).
  • Ether Stretch (

    
    ):  Strong bands at 1250 cm
    
    
    
    (Ar-O) and 1030 cm
    
    
    (O-Me).

Mass Spectrometry (MS) & Fragmentation

The fragmentation pattern is characteristic of aryl ketones and cyclopropanes.

  • Ionization Mode: EI (70 eV) or ESI (+).

  • Molecular Ion (M

    
    ):  m/z 252 (Significant intensity in EI).
    

Fragmentation Pathway:

  • 
    -Cleavage:  Loss of the benzoyl group or the phenyl group.
    
  • McLafferty-like Rearrangement: Not possible due to lack of

    
    -hydrogens in the rigid ring, but ring opening is common.
    

MassSpec M Molecular Ion (M+) m/z 252 Frag1 Benzoyl Cation [Ph-C=O]+ m/z 105 M->Frag1 $alpha$-Cleavage Frag2 Cyclopropyl Cation [Ar-Cyclopropyl]+ m/z 147 M->Frag2 Loss of PhCO Frag3 Phenyl Cation [Ph]+ m/z 77 Frag1->Frag3 - CO (28 Da)

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Advanced Stereochemical Assignment (NOESY)

To unambiguously assign stereochemistry without X-ray crystallography, 1D NOE or 2D NOESY experiments are required.

  • Trans-Isomer: Irradiation of H-1 shows NOE enhancement of the trans -methylene proton (H-3b) and the ortho-protons of the benzoyl group. Crucially, there is weak or no NOE between H-1 and H-2.

  • Cis-Isomer: Strong NOE correlation between H-1 and H-2.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH

    
    )
    
    
    
    SOCH
    
    
    ) and Dimethylsulfonium Methylide ((CH
    
    
    )
    
    
    SCH
    
    
    ). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
  • Dhanasekaran, M., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5738. (Provides analogous NMR data for hydroxy-substituted variants). Link

  • PubChem Compound Summary. (2025). (trans-2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone. National Center for Biotechnology Information. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons–Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. (Review of cyclopropanation stereocontrol). Link

Sources

Exploratory

The Cyclopropyl Ketone Architect: From Classical Carbanions to Titanium Catalysis

Executive Summary: The Privileged Motif The cyclopropyl ketone is not merely a structural curiosity; it is a "privileged scaffold" in modern medicinal chemistry. The cyclopropane ring introduces unique physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Motif

The cyclopropyl ketone is not merely a structural curiosity; it is a "privileged scaffold" in modern medicinal chemistry. The cyclopropane ring introduces unique physicochemical properties: it imparts significant conformational rigidity, lowers lipophilicity compared to isopropyl or ethyl groups, and—crucially—blocks metabolic degradation (specifically CYP450-mediated oxidation) at the


-position due to the high bond dissociation energy of the cyclopropyl C–H bonds (

).

This guide deconstructs the synthesis of cyclopropyl ketones, moving from the historical industrial routes to the precision of modern organometallics. We prioritize methods that are scalable, chemically distinct, and mechanistically validated.

The Pharmacophore & Synthetic Challenge

Synthesizing cyclopropyl ketones presents a specific challenge: the ring strain (


) makes the system prone to ring-opening under strong acid or radical conditions. However, this strain is also the driving force for many of its synthetic routes.
Key Synthetic Pathways Overview
PathwayKey ReagentsMechanismUtility
Intramolecular Alkylation

-Halo ketones, NaOH
Enolate

(3-exo-tet)
Industrial/Bulk Scale
Corey-Chaykovsky Enone + DMSO/Sulfur Ylide1,4-Addition / Ring ClosureConvergent Synthesis
Weinreb Amide Amide +

-PrMgBr
Nucleophilic Acyl SubstitutionMedChem "Gold Standard"
Kulinkovich Ester + EtMgBr + Ti(OiPr)

Titanacycle CondensationAccess from Esters

Classical Approaches: The Industrial Backbone

Before the advent of sophisticated catalysts, the primary route to cyclopropyl ketones was the intramolecular alkylation of


-halo ketones. This remains the dominant method for manufacturing simple building blocks like cyclopropyl methyl ketone.
Mechanism: The 3-Exo-Tet Cyclization

The reaction relies on the acidity of the


-proton. Treatment with a base generates an enolate, which attacks the 

-carbon displacing a halide. Despite Baldwin’s rules generally disfavoring 3-membered ring formation, this reaction proceeds rapidly due to the Thorpe-Ingold Effect (if substituted) and the high energy of the enolate.
Protocol 1: Synthesis of Cyclopropyl Methyl Ketone (Industrial Variant)

This protocol is adapted for laboratory scale validation of the industrial route.

Reagents:

  • 
    -Acetyl-
    
    
    
    -butyrolactone (Precursor)[1]
  • Concentrated HCl[1]

  • Sodium Hydroxide (50% w/w)

Workflow:

  • Decarboxylation/Halogenation: Reflux

    
    -acetyl-
    
    
    
    -butyrolactone in conc. HCl. The lactone opens, decarboxylates, and forms 5-chloro-2-pentanone.
  • Cyclization: Cool the 5-chloro-2-pentanone to

    
    . Slowly add NaOH solution while maintaining internal temperature 
    
    
    
    .
  • Workup: The product forms an upper organic layer. Separate, dry over

    
    , and distill (bp 
    
    
    
    ).

Critical Insight: The rate of cyclization is highly dependent on the leaving group (


). For difficult substrates, adding catalytic NaI (Finkelstein condition) accelerates the ring closure.

The Nucleophilic Route: Corey-Chaykovsky Reaction

For convergent synthesis where the cyclopropane ring is built onto an existing scaffold, the Corey-Chaykovsky reaction is the method of choice.

Mechanistic Distinction

The success of this reaction depends on the ylide used:[2]

  • Dimethylsulfonium methylide (

    
    ):  Kinetic control. Attacks ketones (1,2-addition) to form epoxides .
    
  • Dimethyloxosulfonium methylide (

    
    ):  Thermodynamic control. Attacks 
    
    
    
    -unsaturated ketones (1,4-addition) to form cyclopropyl ketones .

Why? The oxosulfonium ylide is "softer" and the addition is reversible. The 1,2-addition product reverts, funneling the material into the irreversible 1,4-addition pathway.

CoreyChaykovsky Ylide Dimethyloxosulfonium Methylide TS1 1,4-Addition (Reversible) Ylide->TS1 Enone Enone (Michael Acceptor) Enone->TS1 Enolate Enolate Intermediate TS1->Enolate Nucleophilic Attack Enolate->Enone Reversibility Cyclopropane Cyclopropyl Ketone Enolate->Cyclopropane Intramolecular SN2 (Ring Closure)

Caption: The thermodynamic preference of oxosulfonium ylides for 1,4-addition enables exclusive cyclopropanation over epoxidation.

Protocol 2: Corey-Chaykovsky Cyclopropanation

Reagents:

  • Trimethylsulfoxonium Iodide (

    
    )
    
  • Sodium Hydride (60% dispersion in oil)

  • DMSO (Anhydrous)

  • Substrate: Chalcone (1,3-diphenyl-2-propen-1-one)

Step-by-Step:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH (

    
    ) with hexanes. Add dry DMSO. Add 
    
    
    
    (
    
    
    ) portion-wise. Stir at RT for 30 min until gas evolution ceases and the solution becomes clear (formation of dimsyl anion/ylide).
  • Addition: Cool to

    
    . Add the enone (
    
    
    
    ) dissolved in minimal DMSO dropwise.
  • Reaction: Allow to warm to RT and stir for 2-4 hours.

  • Quench: Pour into ice-cold saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Silica gel chromatography.

The Organometallic Standard: Weinreb Amide & Kulinkovich

In drug development, we often need to install a cyclopropyl ketone onto a complex heterocycle. Two methods dominate: the Weinreb Amide route (for reliability) and the Kulinkovich reaction (for accessing the ring from esters).

A. The Weinreb Amide Route (MedChem Gold Standard)

Reaction of an acid chloride with a Grignard reagent usually yields a tertiary alcohol due to over-addition. The Weinreb amide (N-methoxy-N-methylamide) solves this by forming a stable 5-membered chelate with the metal, which prevents the second equivalent of nucleophile from attacking.

  • Step 1: Convert Carboxylic Acid

    
     Weinreb Amide (EDC/HOBt, 
    
    
    
    ).
  • Step 2: Add Cyclopropyl Magnesium Bromide (

    
    , THF).
    
  • Step 3: Acidic quench releases the ketone.

B. The Kulinkovich Reaction (The Titanium Breakthrough)

Discovered in 1989, this reaction transforms esters into cyclopropanols using a Grignard reagent and catalytic Titanium(IV).[3] To get the ketone, one simply oxidizes the resulting cyclopropanol.

Mechanism:

  • Ligand Exchange:

    
     reacts with 
    
    
    
    to form a low-valent diethyl-titanium species.
  • Beta-Elimination: This species eliminates ethane to form a Titanacyclopropane .[4][5]

  • Insertion: The ester carbonyl inserts into the Ti-C bond.[3]

  • Ring Closure: Intramolecular attack forms the cyclopropanol.

Kulinkovich Ester Ester Substrate (R-COOMe) Titanacycle Titanacyclopropane Intermediate Ester->Titanacycle Insertion TiCat Ti(OiPr)4 (Catalyst) TiCat->Titanacycle + EtMgBr - Ethane Grignard EtMgBr (2+ equiv) Cyclopropanol Cyclopropanol Titanacycle->Cyclopropanol Ring Closure + Hydrolysis Ketone Cyclopropyl Ketone Cyclopropanol->Ketone Oxidation (Swern/PCC)

Caption: The Kulinkovich cycle generates a reactive titanacyclopropane that acts as a 1,2-dicarbanion equivalent.[4]

Protocol 3: Kulinkovich Synthesis of Cyclopropyl Phenyl Ketone

Reagents:

  • Methyl Benzoate

  • Ethyl Magnesium Bromide (

    
     in 
    
    
    
    )
  • 
     (
    
    
    
    )
  • Oxidant: PCC or Swern conditions

Workflow:

  • Cyclopropanation: Dissolve methyl benzoate (

    
    ) and 
    
    
    
    (
    
    
    ) in dry THF.
  • Addition: Add

    
     (
    
    
    
    ) dropwise over 1 hour via syringe pump at RT. (Slow addition is crucial to maintain the catalytic cycle).
  • Quench: Pour into dilute

    
    . Extract with ether.[1] This yields 1-phenylcyclopropan-1-ol.
    
  • Oxidation: Dissolve the crude cyclopropanol in

    
    . Add PCC (
    
    
    
    ) and stir for 2 hours. Filter through Celite.
  • Result: Cyclopropyl phenyl ketone.[6]

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[7] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Kulinkovich, O. G., et al. (1989).[3] Reaction of Carboxylic Acid Esters with Ethylmagnesium Bromide in the Presence of Titanium(IV) Isopropoxide.[4][5] Zhurnal Organicheskoi Khimii (English Translation). Link

  • Nahm, S., & Weinreb, S. M. (1981).[8] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

  • Cannon, G. W., et al. (1951). Cyclopropyl Methyl Ketone.[1][6] Organic Syntheses. Link

Sources

Foundational

Aryl Cyclopropyl Ketones: Strategic Intermediates and Pharmacophores in Modern Drug Discovery

Executive Summary Aryl cyclopropyl ketones (ACKs) represent a unique class of "spring-loaded" building blocks in organic synthesis and medicinal chemistry.[1] Their reactivity is defined by the synergistic relationship b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aryl cyclopropyl ketones (ACKs) represent a unique class of "spring-loaded" building blocks in organic synthesis and medicinal chemistry.[1] Their reactivity is defined by the synergistic relationship between the high ring strain of the cyclopropyl group (~27.5 kcal/mol) and the electronic modulation provided by the adjacent aryl ketone. Unlike simple alkyl cyclopropanes, ACKs possess a "push-pull" electronic character—where the aryl ring acts as a conjugative donor and the carbonyl as an electron-withdrawing acceptor—activating the system toward diverse transformations. This guide dissects the technical utility of ACKs, moving from fundamental orbital interactions to their application as precursors for blockbuster drugs like Prasugrel and SGLT2 inhibitors.

Structural & Electronic Properties: The "Spring-Loaded" Electrophile

The versatility of ACKs stems from their ability to stabilize reactive intermediates. Understanding the orbital overlap is critical for predicting reactivity.

  • Walsh Orbitals & Conjugation: The C–C bonds of the cyclopropane ring possess significant

    
    -character (Walsh orbitals), allowing them to conjugate effectively with the adjacent 
    
    
    
    -system of the carbonyl and aryl groups.[1] This conjugation lowers the bond dissociation energy of the proximal cyclopropyl bonds, making them susceptible to cleavage.
  • The "Bisected" Conformation: For maximum conjugation, the plane of the cyclopropyl ring aligns perpendicular to the plane of the carbonyl

    
    -system. This geometry stabilizes the developing positive charge during ring-opening reactions, directing nucleophilic attack.[1]
    
  • Donor-Acceptor (D-A) Reactivity: In substituted ACKs, the aryl group often stabilizes the developing positive charge (benzylic stabilization) during ring opening, while the ketone stabilizes the resulting enolate or radical anion. This D-A character permits 1,3-zwitterionic reactivity patterns.[1]

Synthetic Transformations: The "Hub" of Divergent Reactivity

ACKs serve as a divergence point for accessing linear chains, five-membered rings, and six-membered carbo/heterocycles.[1]

Acid-Catalyzed Ring Opening (1,3-Functionalization)

Under Lewis or Brønsted acid catalysis, ACKs undergo ring opening to form a homo-benzylic carbocation.[1] This is the primary route for synthesizing


-halo ketones or 1,3-functionalized chains.[1]
  • Mechanism: Protonation of the carbonyl oxygen

    
     C–C bond cleavage (proximal to aryl group) 
    
    
    
    Formation of stabilized benzylic cation
    
    
    Nucleophilic trapping (e.g., by halide, alcohol, or arene).
  • Regioselectivity: Cleavage almost exclusively occurs at the bond adjacent to the aryl group due to benzylic stabilization.

Homo-Nazarov Cyclization (Ring Expansion)

One of the most powerful applications of ACKs is the synthesis of 1-tetralones and related six-membered rings.[1]

  • Process: Activation of the ketone by a Lewis acid (e.g.,

    
    , 
    
    
    
    ) triggers ring opening. The resulting cation is trapped intramolecularly by an electron-rich aryl ring (Friedel-Crafts alkylation).[1]
  • Application: Rapid assembly of polycyclic aromatic hydrocarbons and alkaloids.

Radical Relay Methodologies (SmI2)

Samarium(II) iodide (


) mediates the single-electron reduction of the ketone to a ketyl radical.[1] This radical triggers the fragmentation of the cyclopropane ring, generating a distal radical that can couple with alkenes or alkynes.
  • Key Advantage: Allows for the construction of cyclopentanes via [3+2] annulation with high diastereocontrol.

Visualization: Divergent Reaction Pathways

ACK_Reactivity ACK Aryl Cyclopropyl Ketone (ACK) Acid Acid Catalysis (H+ / Lewis Acid) ACK->Acid SmI2 SmI2 / Radical Conditions ACK->SmI2 Photo Photochemistry (hv) ACK->Photo Product1 1,3-Dihalides / Gamma-Functionalized Ketones Acid->Product1 Nucleophilic Trap Product2 1-Tetralones (Homo-Nazarov) Acid->Product2 Intramolecular Trap Product3 Cyclopentanes (Radical Cyclization) SmI2->Product3 Ketyl Radical Fragmentation Product4 Norrish Type II Products Photo->Product4 Gamma-H Abstraction

Caption: Divergent synthetic pathways accessible from the Aryl Cyclopropyl Ketone scaffold.

Medicinal Chemistry Applications

In drug discovery, the cyclopropyl ketone moiety is not just a reactive intermediate but also a pharmacophore that imparts metabolic stability and rigidifies the molecular skeleton.

Case Study: Prasugrel (Effient)

Prasugrel is a thienopyridine class antiplatelet agent used to prevent thrombotic cardiovascular events.[1]

  • Role of ACK: The molecule features a 2-fluorophenyl cyclopropyl ketone moiety.[1]

  • Metabolic Activation: Prasugrel is a prodrug.[1] The cyclopropyl ketone is essential for its bioactivation. Esterase hydrolysis is followed by CYP450-mediated oxidation.[1] The cyclopropyl ring prevents rapid deactivation at the

    
    -position while the ketone facilitates the formation of the active thiol metabolite.[1]
    
  • Structural Insight: The 2-fluoro substituent on the aryl ring sterically influences the conformation of the ketone, optimizing metabolic processing.[1]

Bioisosterism & Metabolic Stability

Replacing an isopropyl or ethyl group with a cyclopropyl ketone can:

  • Block Metabolism: The C–H bonds of cyclopropane are stronger (

    
     kcal/mol) than acyclic alkyl C–H bonds, reducing susceptibility to CYP450 hydroxylation.
    
  • Rigidify Conformation: The

    
    -like character of the ring locks the vectors of attached substituents, potentially increasing binding affinity to target proteins (entropy-enthalpy compensation).[1]
    
Table 1: Comparative Reactivity of Cyclopropyl Ketones
Reaction TypeCatalyst/ReagentPrimary IntermediateKey Product Class
Ring Opening (Nu)

,

,

Homo-benzylic Cation

-Halo ketones, 1,3-functionalized chains
Homo-Nazarov

,

Oxyallyl Cation (formal)1-Tetralones, Hydrindenones
Radical Coupling

,

Distal Carbon RadicalCyclopentanols, Cyclopentanes
Corey-Chaykovsky

+ Base
Sulfur YlideSynthesis of ACK from Enone

Experimental Protocols

Protocol A: Synthesis of Aryl Cyclopropyl Ketones (Corey-Chaykovsky)

Standard procedure for converting chalcones to ACKs.[1]

  • Reagents: Trimethylsulfoxonium iodide (1.2 equiv), NaH (1.5 equiv, 60% dispersion), DMSO (anhydrous).

  • Activation: To a flame-dried flask under

    
    , add NaH and dry DMSO. Stir at RT for 30 min until gas evolution ceases (formation of dimethyloxosulfonium methylide).
    
  • Addition: Add the aryl enone (chalcone) dropwise as a solution in DMSO.

  • Reaction: Stir at 50°C for 2-4 hours. Monitor by TLC (disappearance of alkene).[1]

  • Workup: Quench with cold saturated

    
    . Extract with EtOAc (3x).[1][2][3] Wash combined organics with water and brine to remove DMSO.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Lewis Acid-Catalyzed Ring Opening (Synthesis of -Iodo Ketones)

Validation of ring strain release.

  • Reagents: Aryl cyclopropyl ketone (1.0 equiv), NaI (1.2 equiv), TMSCl (1.2 equiv), MeCN (solvent).

  • Procedure: Dissolve ACK and NaI in MeCN. Add TMSCl dropwise at 0°C.

  • Observation: Solution typically turns yellow/brown (iodine liberation).[1]

  • Mechanism: In situ generation of TMSI (iodotrimethylsilane).[1] The Lewis acidic silicon activates the ketone; iodide attacks the homobenzylic position.

  • Workup: Quench with aqueous sodium thiosulfate (to reduce

    
    ). Extract with ether.[1]
    
  • Result: Quantitative yield of the linear

    
    -iodo ketone.
    

Emerging Frontiers: Photoredox & Asymmetric Catalysis

Visible Light [3+2] Cycloaddition

Recent advances utilize photoredox catalysis to engage ACKs in [3+2] cycloadditions with olefins, accessing highly substituted cyclopentanes under mild conditions.

  • Catalyst System:

    
     (photocatalyst) + Lewis Acid (
    
    
    
    ).[1]
  • Mechanism: Photo-induced electron transfer (PET) generates the ketyl radical anion, which undergoes ring opening to a distonic radical anion that traps the alkene.[1]

Chemoenzymatic Synthesis

Engineered myoglobin variants have been shown to catalyze the enantioselective cyclopropanation of vinyl arenes to yield chiral ACKs. This overcomes the traditional difficulty of synthesizing enantiopure cyclopropanes using metal carbenoids.

Visualization: SmI2 Radical Mechanism

SmI2_Mechanism Start Aryl Cyclopropyl Ketone Step1 SmI2 Reduction (SET) Start->Step1 Ketyl Ketyl Radical Anion (O-SmL2 species) Step1->Ketyl RingOpen Ring Opening (Strain Release) Ketyl->RingOpen Fast DistalRad Distal Carbon Radical RingOpen->DistalRad Trap Radical Trap (Alkene/Alkyne) DistalRad->Trap Final Cyclopentane Product Trap->Final Cyclization

Caption: Mechanistic pathway for SmI2-mediated radical ring opening and cyclization.

References

  • BenchChem. (2025).[1] A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Retrieved from [1]

  • ResearchGate. (2025).[1] Visible-Light-Mediated Ring-Opening Reactions of Cyclopropanes.[1] Retrieved from

  • Drugs.com. (2025).[1] Prasugrel Prescribing Information.[1][4] Retrieved from [1]

  • ChemicalBook. (2025).[1][5] Cyclopropyl 2-fluorobenzyl ketone (Prasugrel Intermediate).[1][6] Retrieved from [1]

  • MDPI. (2020).[1] Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.[1][2][3] Retrieved from [1]

  • Royal Society of Chemistry. (2021).[1] Biosynthesis of cyclopropane in natural products.[7] Retrieved from [1]

  • American Chemical Society. (2024).[1] Computational Study of SmI2-Catalyzed Intermolecular Couplings. Retrieved from [1]

Sources

Exploratory

Technical Guide: Photolabile Protecting Groups (PPGs) in Drug Discovery and Chemical Biology

Executive Summary This technical guide provides a comprehensive analysis of Photolabile Protecting Groups (PPGs), also known as "caging groups."[1] It allows researchers to mask the bioactivity of a molecule and restore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Photolabile Protecting Groups (PPGs), also known as "caging groups."[1] It allows researchers to mask the bioactivity of a molecule and restore it on-demand using light with high spatiotemporal precision.[2][3] This document covers the mechanistic principles, strategic selection of chromophores, and a self-validating experimental protocol for synthesizing and characterizing caged compounds.

Part 1: Mechanistic Principles & Photophysics

The Core Concept: Spatiotemporal Control

In complex biological systems, the location and timing of a molecular event are as critical as the molecule itself. PPGs address this by covalently bonding to a functional group (e.g., carboxyl, amine, phosphate) on a bioactive molecule, rendering it inert.[3] Upon irradiation at a specific wavelength (


), the PPG absorbs a photon, undergoes an excited-state isomerization or cleavage, and releases the active "payload."
Photochemical Mechanisms

The efficiency of a PPG is governed by two key parameters:

  • Molar Extinction Coefficient (

    
    ):  How well the chromophore absorbs light at the excitation wavelength.
    
  • Quantum Yield (

    
    ):  The probability that an absorbed photon leads to a productive uncaging event.[3]
    

The product


 represents the uncaging cross-section , a measure of overall efficiency.[1]
Mechanism: o-Nitrobenzyl (The Historic Standard)

The o-nitrobenzyl (oNB) system relies on a Norrish Type II mechanism. Upon UV excitation, a proton is transferred from the benzylic carbon to the nitro group oxygen, forming an aci-nitro intermediate. This intermediate rearranges to release the substrate and a nitroso-benzaldehyde byproduct.

Mechanism: Coumarin (The Fast Releaser)

Coumarin-based cages (e.g., DEACM) undergo heterolytic bond cleavage via a solvent-assisted ion-pair mechanism. This pathway is generally faster than oNB, making coumarins superior for studying rapid kinetics (e.g., ion channel gating).

Visualization: General Photolysis Workflow

The following diagram illustrates the generic pathway from a stable "caged" state to the release of the active drug.

PhotolysisMechanism Caged Caged Compound (Inactive) Excited Excited State (S1 / T1) Caged->Excited hv (Photon Absorption) Excited->Caged Fluorescence/Heat (Non-productive) Intermediate Reactive Intermediate (e.g., aci-nitro) Excited->Intermediate ISC / Isomerization Active Active Drug (Released Payload) Intermediate->Active Cleavage Byproduct Photobyproduct (e.g., Nitroso) Intermediate->Byproduct Rearrangement

Figure 1: General mechanism of photolysis. The efficiency depends on minimizing the non-productive relaxation pathway (dashed line).

Part 2: Strategic Selection of PPGs

Selecting the right PPG is a balance between stability, release speed, and excitation wavelength.

Comparative Technical Analysis
Featureo-Nitrobenzyl (oNB) Coumarin (e.g., DEACM) BODIPY p-Hydroxyphenacyl (pHP)
Excitation (

)
UV (300–365 nm)Blue/Cyan (350–450 nm)Green/Red (>500 nm)UV (280–300 nm)
Quantum Yield (

)
0.1 – 0.60.01 – 0.3< 0.01 (tunable)~ 1.0 (Very High)
Release Rate (

)
Slow (

to

)
Fast (

to

)
VariableFast (

)
Byproduct Toxicity High (Nitroso compounds)Low (Fluorescent)LowLow (Phenylacetic acid)
Key Application General synthesis, nucleotide cagingFast biological events (neurotransmitters)Deep tissue / In vivo (Visible light)Aqueous environments
Expert Insight: When to use what?
  • Use oNB when you need robust synthetic stability and cost-effectiveness, and the biological system tolerates UV light (e.g., in vitro assays).

  • Use Coumarins when you need fast uncaging (e.g., patch-clamp electrophysiology) or need to avoid UV toxicity. Note that coumarin byproducts are highly fluorescent, which can be useful for tracking release but detrimental if using fluorescence microscopy for readout.

  • Use BODIPY for in vivo applications where tissue penetration (red light) is required, despite the synthetic complexity.

Part 3: Experimental Protocol (Self-Validating)

Case Study: Synthesis of Caged L-Glutamate

Objective: Synthesize N-Boc-L-Glutamate caged at the


-carboxyl group with a 7-diethylaminocoumarin-4-methyl (DEACM) group.
3.1 Reagents & Equipment
  • Substrate: N-Boc-L-Glutamate-1-tert-butyl ester (selectively protects

    
    -carboxyl and amine).
    
  • Caging Agent: 7-(Diethylamino)-4-(hydroxymethyl)coumarin (DEACM-OH).

  • Coupling Agents: EDC·HCl, DMAP.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Validation: TLC (Silica), LC-MS, UV-Vis Spectrophotometer.

3.2 Step-by-Step Synthesis Workflow
  • Activation:

    • Dissolve N-Boc-L-Glutamate-1-tert-butyl ester (1.0 eq) in anhydrous DCM under Argon.

    • Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir for 10 min at 0°C.

    • Checkpoint: Solution should remain clear. Cloudiness indicates moisture contamination.

  • Coupling:

    • Add DEACM-OH (1.0 eq) dissolved in minimal DCM.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation (TLC): Monitor disappearance of DEACM-OH (highly fluorescent blue spot on TLC). If starting material persists after 12h, add 0.2 eq more EDC.

  • Workup & Purification:

    • Wash with 5% Citric Acid (removes DMAP/EDC), then Brine. Dry over

      
      .
      
    • Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

    • Critical Step: Isolate the fluorescent band.

  • Deprotection (Global):

    • Treat the purified intermediate with 50% TFA in DCM (30 min) to remove Boc and t-butyl groups.

    • Precipitate in cold ether.

    • Final QC: LC-MS must show mass corresponding to DEACM-Glutamate (

      
       Da).
      
3.3 Photolysis & Validation Protocol

To ensure the system works before applying it to biological samples:

  • Prepare Stock: Dissolve caged compound in DMSO (10 mM). Dilute to 50

    
    M in PBS buffer.
    
  • UV-Vis Baseline: Measure absorbance spectrum (200–600 nm). Note

    
     (approx 390 nm for DEACM).
    
  • Irradiation:

    • Use a 405 nm LED or UV lamp (365 nm).

    • Irradiate in 10-second intervals.

  • Validation Check:

    • Spectral Shift: You should observe a shift in the absorbance spectrum as the coumarin byproduct is released.

    • HPLC/LC-MS: Inject an aliquot after 1 min irradiation. The peak for "Caged Glutamate" should decrease, and peaks for "Free Glutamate" and "Coumarin Alcohol" should appear.

Visualization: Experimental Decision Tree

ExperimentalWorkflow Start Start Synthesis Coupling Coupling Reaction (Substrate + PPG + EDC/DMAP) Start->Coupling TLC TLC Check: SM Disappeared? Coupling->TLC AddReagent Add 0.2 eq EDC Stir 4h TLC->AddReagent No Workup Acid Wash & Column Purification TLC->Workup Yes AddReagent->TLC Deprotect TFA Deprotection (Remove Boc/tBu) Workup->Deprotect QC QC: LC-MS & NMR Correct Mass? Deprotect->QC QC->Start Fail Photolysis Photolysis Test (PBS, 405nm LED) QC->Photolysis Pass Success Ready for Bio-Assay Photolysis->Success

Figure 2: Step-by-step decision tree for synthesizing and validating a caged compound.

Part 4: Applications in Drug Development

"Caged" Neurotransmitters

In neuroscience, uncaging glutamate or GABA allows for the mapping of synaptic connectivity. By bathing a brain slice in caged glutamate and focusing a laser on a single dendritic spine, researchers can simulate a synaptic input with sub-micrometer precision.

Antibody-Drug Conjugates (ADCs)

Photo-activatable linkers are being explored for ADCs. The drug is linked to the antibody via a PPG. The antibody targets the tumor, and focused light irradiation at the tumor site releases the cytotoxic payload, minimizing systemic toxicity.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[3] Chemical Reviews. [Link][4]

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods. [Link]

  • Weinstain, R., et al. (2011). "Visible light-labile protecting groups for chemical biology." Chemical Communications. [Link]

  • Hansen, M. J., et al. (2015). "Recent Advances in the Design of Red-Shifted Photolabile Protecting Groups." ChemPhotoChem. [Link]

  • Yu, Z., et al. (2020). "BODIPY-based Photoremovable Protecting Groups." Chemistry – A European Journal. [Link]

Sources

Foundational

Technical Guide: Physical Characteristics of Cyclopropyl(4-methoxyphenyl)methanone

This guide details the physicochemical profile, synthesis, and characterization of Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6).[1] Executive Summary Cyclopropyl(4-methoxyphenyl)methanone (also known as 4-methox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6).[1]

Executive Summary

Cyclopropyl(4-methoxyphenyl)methanone (also known as 4-methoxycyclopropylphenylketone ) is a critical pharmacophore intermediate used in the synthesis of melatonin receptor agonists (e.g., Tasimelteon) and other CNS-active agents. Its physical form—a low-melting solid—presents unique handling challenges during scale-up, particularly regarding crystallization kinetics and melt-transfer operations. This guide provides a definitive reference for its identification, thermodynamic properties, and spectroscopic characterization.

Molecular Architecture & Identification

The compound consists of a rigid cyclopropyl ring conjugated to a p-anisoyl moiety. The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol), enhancing the reactivity of the adjacent carbonyl group compared to aliphatic analogs.

Identifier Details
IUPAC Name Cyclopropyl(4-methoxyphenyl)methanone
Common Names 4-Methoxycyclopropyl phenyl ketone; p-Anisyl cyclopropyl ketone
CAS Registry Number 7152-03-6
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
SMILES COc1ccc(cc1)C(=O)C2CC2
InChIKey YKZSVEVTRUSPOQ-UHFFFAOYSA-N

Physicochemical Properties

Accurate physical data is essential for process design. The low melting point (40–42 °C) classifies this material as a "low-melting solid," requiring temperature-controlled storage to prevent fusion and caking.

Thermodynamic & Physical Data
PropertyValueCondition/Note
Physical State Crystalline SolidWhite to pale yellow needles/powder
Melting Point 40 – 42 °C Sharp transition indicates high purity
Boiling Point 94 – 97 °C@ 0.1 mmHg (Vacuum distillation)
Boiling Point (Pred) ~280 °C@ 760 mmHg (Decomposes before boiling)
Density 1.135 ± 0.06 g/cm³Predicted @ 20 °C
Flash Point > 110 °CClosed Cup (Estimated)
LogP (Octanol/Water) 2.24Lipophilic; readily crosses BBB
Vapor Pressure ~0.003 mmHg@ 25 °C (Low volatility)
Solubility Profile
  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, Chloroform.

  • Moderate Solubility: Diethyl ether, Toluene.

  • Insoluble: Water (<0.1 mg/mL).

  • Formulation Note: Due to its lipophilicity (LogP 2.24), it requires co-solvents or surfactants for aqueous bioassays.

Spectroscopic Characterization

The following spectral data serves as a self-validating system for purity assessment.

Nuclear Magnetic Resonance (¹H NMR)

The cyclopropyl protons exhibit a characteristic high-field shift, while the p-methoxy group provides a distinct singlet.

  • Solvent: CDCl₃ (7.26 ppm reference)

  • Frequency: 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
8.00 Doublet (

Hz)
2HAr-H (ortho to C=O)Deshielded by carbonyl anisotropy
6.94 Doublet (

Hz)
2HAr-H (ortho to OMe)Shielded by mesomeric effect of oxygen
3.87 Singlet3H–OCHCharacteristic methoxy peak
2.60 – 2.66 Multiplet1HCyclopropyl CH -C=OMethine proton (alpha to carbonyl)
1.18 – 1.22 Multiplet2HCyclopropyl CHcis to carbonyl
0.98 – 1.02 Multiplet2HCyclopropyl CHtrans to carbonyl
Infrared Spectroscopy (FT-IR)
  • 1660 cm⁻¹: Strong C=O stretching (Aryl ketone). The frequency is slightly lower than alkyl ketones due to conjugation with the cyclopropyl and aryl groups.

  • 1600, 1510 cm⁻¹: C=C Aromatic skeletal vibrations.

  • 1255 cm⁻¹: C–O–C asymmetric stretching (Aryl alkyl ether).

  • 3010 cm⁻¹: C–H stretching (Cyclopropyl ring, typically >3000 cm⁻¹).

Synthesis & Purification Workflow

The synthesis typically involves a Friedel-Crafts acylation.[2] The choice of Lewis acid and quenching method critically affects the physical form of the isolated product.

Reaction Pathway

The reaction utilizes Anisole and Cyclopropanecarbonyl chloride catalyzed by Aluminum Chloride (


).

Synthesis Anisole Anisole (Substrate) Complex Sigma Complex Intermediate Anisole->Complex + AlCl3, DCM 0-5 °C CPCC Cyclopropanecarbonyl Chloride CPCC->Complex AlCl3 AlCl3 (Catalyst) Product Cyclopropyl(4-methoxyphenyl) methanone (Crude) Complex->Product - HCl

Figure 1: Friedel-Crafts acylation pathway. The reaction must be kept <5°C to prevent ring opening of the cyclopropyl group.

Purification Protocol (Self-Validating)
  • Quench: Pour reaction mixture onto crushed ice/HCl. Rationale: Hydrolyzes aluminum alkoxide complexes.

  • Extraction: Extract with Dichloromethane (DCM). Wash with 10% NaOH. Rationale: Removes unreacted phenols or demethylated byproducts.

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate (9:1).

    • Critical Step: Cool slowly from 50°C to 4°C. Rapid cooling yields an oil due to the low MP (40°C). Seeding with a crystal is recommended.

Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8 °C . At room temperature (>25°C), the solid may sinter or melt, complicating dispensing.

  • Reactivity: Incompatible with strong oxidizing agents. The cyclopropyl ring is sensitive to strong acids (ring opening).

References

  • National Institute of Standards and Technology (NIST). Cyclopropyl 4-methoxyphenyl ketone.[3][2][4][5][6] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem.[7][8] Cyclopropyl(4-methoxyphenyl)methanone (Compound).[1][3][4][6][8][9][10] National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling of Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Synthetic Pathways through C–C Bond Activation The selective cleavage and functionalization of carbon-carbon bonds represent a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Synthetic Pathways through C–C Bond Activation

The selective cleavage and functionalization of carbon-carbon bonds represent a significant frontier in organic synthesis, offering novel retrosynthetic disconnections for the construction of complex molecules. Cyclopropyl ketones have emerged as versatile three-carbon building blocks, with their inherent ring strain facilitating C–C bond activation. Nickel catalysis, in particular, has proven to be a powerful tool for the cross-coupling of cyclopropyl ketones, enabling the formation of diverse acyclic products that might be challenging to access through traditional methods like conjugate addition.[1][2] This guide provides a detailed overview of the mechanisms, key reaction components, and step-by-step protocols for several nickel-catalyzed cross-coupling reactions of cyclopropyl ketones, aiming to equip researchers with the knowledge to successfully implement and adapt these transformative methodologies.

Mechanistic Overview: A Dance of Oxidation States and Intermediates

The nickel-catalyzed ring-opening of cyclopropyl ketones typically initiates with the oxidative addition of the C–C bond to a low-valent nickel(0) species. This step forms a nickelacyclobutane or a related γ-metallated enolate intermediate.[3] The fate of this intermediate and the subsequent reaction pathway are heavily influenced by the choice of ligands, coupling partners, and additives. Three prominent mechanistic pathways are highlighted below:

  • Reductive Alkylation: In the presence of an alkyl halide and a reducing agent (e.g., zinc powder), the reaction proceeds through a radical mechanism. A Ni(I) intermediate can initiate a single-electron transfer (SET) with the alkyl bromide to generate an alkyl radical. This radical is then captured by a Ni(II) species to form a Ni(III) intermediate, which undergoes reductive elimination to furnish the γ-alkylated ketone.[3][4][5]

  • Silylative Cross-Coupling with Organozinc Reagents: This pathway involves the cooperation between the nickel center and a redox-active ligand, such as terpyridine (tpy).[1][6] A reduced (tpy•–)Ni(I) species activates the C–C bond through a concerted, asynchronous ring-opening. The resulting alkylnickel(II) intermediate then undergoes transmetalation with an organozinc reagent, followed by reductive elimination to form the cross-coupled product. The presence of a silylating agent like chlorotrimethylsilane (TMSCl) traps the enolate to yield a silyl enol ether.[1][6]

  • Borylative Ring Opening: This reaction involves the oxidative cyclization of the cyclopropyl ketone onto a nickel(0) center, followed by transmetalation with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂). Reductive elimination then yields a 4-oxoalkylboronate, a versatile synthetic intermediate.[7]

Below is a generalized workflow for these transformations:

Nickel-Catalyzed Cross-Coupling of Cyclopropyl Ketones cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_end Products Cyclopropyl Ketone Cyclopropyl Ketone Oxidative Addition Oxidative Addition Cyclopropyl Ketone->Oxidative Addition Coupling Partner Coupling Partner Transmetalation/Radical Capture Transmetalation/Radical Capture Coupling Partner->Transmetalation/Radical Capture Ni(0) Catalyst Ni(0) Catalyst Ni(0) Catalyst->Oxidative Addition Ni(II) Intermediate Ni(II) Intermediate Oxidative Addition->Ni(II) Intermediate Ni(II) Intermediate->Transmetalation/Radical Capture Ni(III) or Ni(II) Species Ni(III) or Ni(II) Species Transmetalation/Radical Capture->Ni(III) or Ni(II) Species Reductive Elimination Reductive Elimination Ni(III) or Ni(II) Species->Reductive Elimination Ring-Opened Product Ring-Opened Product Reductive Elimination->Ring-Opened Product Regenerated Ni(0) Regenerated Ni(0) Reductive Elimination->Regenerated Ni(0) Regenerated Ni(0)->Oxidative Addition

Caption: Generalized workflow for nickel-catalyzed cross-coupling of cyclopropyl ketones.

Catalyst and Reagent Selection: A Comparative Overview

The success of a nickel-catalyzed cross-coupling of cyclopropyl ketones is highly dependent on the judicious selection of the nickel precursor, ligand, and any necessary additives. The following table summarizes key components for different types of transformations.

Transformation Nickel Precursor Ligand Additive/Reductant Coupling Partner Solvent Temp (°C) Yield (%) Reference
Reductive AlkylationNi(ClO₄)₂·6H₂O2,2'-bipyridineZn powderUnactivated alkyl bromidesDMA4050-90[3]
Reductive AlkylationNiBr₂(dme)4,4'-dimethyl-2,2'-bipyridineZn powder, NaIUnactivated primary alkyl chloridesDMA50up to 85[4][5]
Silylative Cross-Coupling(tpy)NiCl₂Terpyridine (tpy)Zn powderOrganozinc reagents, TMSClNMP25up to 95[1][2]
Borylative Ring OpeningNi(cod)₂IMes·HClMeOKBis(pinacolato)diboronToluene50up to 95[7]

Detailed Protocols

Protocol 1: Reductive γ-Alkylation with Unactivated Alkyl Bromides

This protocol is adapted from the work of Mao and coworkers and is effective for the coupling of aryl cyclopropyl ketones with a range of unactivated alkyl bromides.[3]

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Unactivated alkyl bromide (2.5 equiv)

  • Ni(ClO₄)₂·6H₂O (10 mol%)

  • 2,2'-bipyridine (15 mol%)

  • Zinc powder (<10 micron, activated) (2.0 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA) (to make a 0.5 M solution with respect to the cyclopropyl ketone)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl cyclopropyl ketone, Ni(ClO₄)₂·6H₂O, 2,2'-bipyridine, and zinc powder to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMA to the vial, followed by the unactivated alkyl bromide.

  • Reaction: Seal the vial and stir the reaction mixture at 40 °C for 12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl cyclopropyl ketone, Ni(ClO4)2·6H2O, bipyridine, and Zn powder in a dried vial under inert atmosphere. B Add anhydrous DMA and alkyl bromide. A->B C Seal the vial and stir at 40 °C for 12 hours. B->C D Cool to room temperature and quench with 1 M HCl. C->D E Extract with ethyl acetate, wash with brine, and dry. D->E F Concentrate and purify by flash chromatography. E->F

Caption: Workflow for reductive γ-alkylation of aryl cyclopropyl ketones.

Protocol 2: Silylative Cross-Coupling with Organozinc Reagents

This protocol is based on the method developed for the synthesis of γ-substituted silyl enol ethers.[1][2]

Materials:

  • Substituted cyclopropyl ketone (1.0 equiv)

  • NiCl₂(dppe) (5 mol%)

  • Organozinc reagent (e.g., Benzylzinc chloride, 1.5 equiv)

  • Chlorotrimethylsilane (TMSCl) (2.0 equiv)

  • Zinc dust (if starting with Ni(II) precatalyst)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In an oven-dried flask under an inert atmosphere, add NiCl₂(dppe) and zinc dust.

  • Reactant Addition: Add anhydrous NMP, followed by the substituted cyclopropyl ketone and chlorotrimethylsilane (TMSCl).

  • Reaction Initiation: Add the organozinc reagent dropwise to the mixture at 25 °C.

  • Monitoring: Stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Inefficient catalyst activation or turnover.

    • Solution: Ensure all reagents and solvents are anhydrous. The quality of the reducing agent (e.g., zinc powder) is crucial; consider activation by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. For reductive couplings with alkyl chlorides, the addition of a catalytic amount of NaI can be beneficial to generate a more reactive alkyl iodide in situ through halide exchange.[4][5][8]

  • Formation of Side Products:

    • Cause: Homocoupling of the alkyl halide or organometallic reagent.

    • Solution: In reductive couplings, slow addition of the alkyl halide can minimize its homocoupling. For reactions involving organozinc reagents, ensure the reagent is of high quality and added at a controlled rate.

  • Poor Regioselectivity:

    • Cause: Steric or electronic effects in substituted cyclopropyl ketones.

    • Solution: The regioselectivity of ring opening is often governed by the cleavage of the less sterically hindered C–C bond.[7] For substrates with complex substitution patterns, empirical optimization of the ligand and reaction conditions may be necessary.

References

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]

  • Mechanistic studies on nickel-catalyzed enantioselective [3 + 2] annulation for γ-butenolide synthesis via C–C activation of diarylcyclopropenones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides. NSF Public Access Repository. [Link]

  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. [Link]

  • Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. ChemRxiv. [Link]

  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. PMC. [Link]

  • Nickel-Catalyzed Borylation of Aryl Cyclopropyl Ketones with Bis(pinacolato)diboron to Synthesize 4-Oxoalkylboronates. Organic Chemistry Portal. [Link]

  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. [Link]

Sources

Application

Application Notes and Protocols for the Photochemical Reactions of Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals Introduction Photochemistry, the study of chemical reactions initiated by the absorption of light, offers unique synthetic pathways that are often inaccessi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photochemistry, the study of chemical reactions initiated by the absorption of light, offers unique synthetic pathways that are often inaccessible through traditional thermal methods.[1][2][3] Among the diverse functionalities amenable to photochemical transformations, cyclopropyl ketones stand out due to their inherent ring strain and the unique reactivity of the three-membered ring.[4][5] The absorption of light by a cyclopropyl ketone promotes it to an electronically excited state, unlocking a variety of reaction pathways, including rearrangements and cycloadditions. These transformations are of significant interest in organic synthesis, providing access to complex molecular architectures relevant to medicinal chemistry and materials science.[6][7]

This guide provides a detailed overview of the experimental setup and protocols for conducting photochemical reactions of cyclopropyl ketones. It is designed to equip researchers with the foundational knowledge and practical insights necessary to successfully design, execute, and analyze these powerful transformations.

I. Fundamental Principles of Cyclopropyl Ketone Photochemistry

The photochemistry of cyclopropyl ketones is largely governed by the initial electronic excitation of the carbonyl chromophore. Upon absorption of photons, the ketone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo intersystem crossing (ISC) to a triplet state (T₁).[8][9] The subsequent reactivity is dictated by the nature of this excited state and the substitution pattern of the cyclopropyl ketone.

Several key photochemical processes are characteristic of cyclopropyl ketones:

  • Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon atom (α-cleavage).[9][10] In the case of cyclopropyl ketones, this can lead to the formation of a 1,3-biradical intermediate, which can then undergo further reactions.[5][10]

  • Norrish Type II Reaction: This process involves the intramolecular abstraction of a hydrogen atom by the excited carbonyl oxygen from the γ-position, leading to a 1,4-biradical.[4][9][11] Subsequent cleavage of the α,β-bond results in fragmentation products, while cyclization of the biradical can form cyclobutanol derivatives.[4][11] The rigid geometry of the cyclopropane ring can facilitate γ-hydrogen abstraction.[4]

  • Di-π-Methane Rearrangement: This rearrangement is characteristic of molecules containing two π-systems separated by a saturated carbon.[12][13] In the context of certain cyclopropyl ketones, particularly those with additional unsaturation, this pathway can lead to the formation of vinyl- or aryl-substituted cyclopropanes.[12]

  • Oxa-di-π-methane Rearrangement: This is a photochemical reaction of a β,γ-unsaturated ketone that results in the formation of a saturated α-cyclopropyl ketone.[14][15]

The specific reaction pathway that predominates is influenced by several factors, including the substitution pattern on the cyclopropane ring and the ketone, the solvent, and the wavelength of the incident light.[16][17]

II. Experimental Setup for Photochemical Reactions

A successful photochemical experiment relies on a well-designed and properly assembled reactor system. The key components of a typical setup are the light source, the reaction vessel, and temperature control.

A. Light Sources

The choice of light source is critical as it determines the wavelength of light irradiating the sample.[1] The ideal light source should emit at a wavelength that is strongly absorbed by the cyclopropyl ketone but not by the solvent or the desired products.[1]

Light SourceWavelength RangeAdvantagesDisadvantages
Medium-Pressure Mercury Lamp Polychromatic (emits at multiple wavelengths, including 254, 313, 366, 404, 436, 546, 578 nm)High intensity, suitable for a broad range of compounds.[18]Requires filters to select specific wavelengths, generates significant heat.[18][19]
Low-Pressure Mercury Lamp Monochromatic (primarily at 254 nm)[1][18]Provides a specific wavelength, useful for targeted excitation.Lower intensity compared to medium-pressure lamps.
Light Emitting Diodes (LEDs) Narrow, specific wavelength ranges (e.g., 365 nm, 450 nm)[19][20]High efficiency, long lifetime, low heat generation, precise wavelength control.[19][20]Lower power output compared to mercury lamps.

Expert Insight: For initial screening and methods development, LEDs offer significant advantages due to their narrow emission profiles, which can lead to cleaner reactions and higher yields by minimizing side reactions.[20] Medium-pressure mercury lamps are workhorses for preparative scale reactions due to their high photon flux.

B. Reaction Vessels

The material of the reaction vessel must be transparent to the wavelengths of light being used.

  • Quartz: Transparent to a broad range of UV-Vis light (down to ~200 nm), making it suitable for most photochemical reactions.[1]

  • Pyrex® (Borosilicate Glass): Absorbs strongly below 275 nm, making it unsuitable for reactions requiring short-wavelength UV light.[1]

Commonly used reaction vessels include:

  • Immersion Well Reactors: Consist of a central quartz or Pyrex well that houses the lamp, which is then immersed in the reaction solution.[18] This design ensures efficient irradiation of the sample.

  • Batch Reactors: Simple flasks or tubes that are placed in front of an external light source.[21] These are often used for small-scale reactions or screening.[22]

  • Flow Reactors: The reaction mixture is pumped through tubing that is wrapped around a light source. This setup allows for precise control of irradiation time and is readily scalable.

C. Temperature Control

Photochemical reactions can generate significant heat, which can lead to unwanted thermal side reactions and solvent evaporation. Therefore, maintaining a constant temperature is crucial for reproducibility. This is typically achieved by using a cooling bath or a circulating cooling system connected to the outer jacket of the reaction vessel.[23]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Prepare Reaction Mixture (Substrate, Solvent, Degas) B Assemble Photoreactor (Vessel, Light Source, Cooling) A->B Setup C Irradiate Sample (Constant Temperature and Stirring) B->C Initiate D Monitor Reaction Progress (TLC, GC, HPLC) C->D Monitor D->C Continue Irradiation E Quench Reaction & Remove Solvent D->E Reaction Complete F Purify Product (Chromatography) E->F Purification G Characterize Product (NMR, MS, IR) F->G Analysis

Caption: General workflow for a photochemical reaction.

III. Detailed Experimental Protocols

The following protocols provide a starting point for conducting photochemical reactions of cyclopropyl ketones. Optimization of reaction conditions (concentration, solvent, irradiation time) will likely be necessary for specific substrates.

A. Protocol 1: General Procedure for a Preparative Scale Photochemical Rearrangement

This protocol is suitable for reactions on a millimole to gram scale using an immersion well reactor.

Materials:

  • Cyclopropyl ketone substrate

  • Anhydrous, degassed solvent (e.g., benzene, acetonitrile, methanol)[1][17]

  • Immersion well photochemical reactor (quartz or Pyrex, depending on wavelength requirements)[18]

  • Medium-pressure mercury lamp (e.g., 450 W)

  • Magnetic stirrer and stir bar

  • Circulating cooling system

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Reactor Assembly: Assemble the photochemical reactor according to the manufacturer's instructions. Ensure all glass joints are properly sealed. Connect the cooling system to the outer jacket of the reaction vessel and begin circulating the coolant to reach the desired temperature (typically 15-25 °C).

  • Reaction Mixture Preparation: In a separate flask, dissolve the cyclopropyl ketone substrate in the chosen solvent to the desired concentration (typically 0.01-0.1 M).

  • Degassing: It is crucial to remove dissolved oxygen from the reaction mixture, as it can quench the excited state of the ketone. Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes.

  • Transfer to Reactor: Transfer the degassed solution to the photochemical reactor via cannula or a long-stemmed funnel under a positive pressure of inert gas.

  • Initiation of Reaction: Place the magnetic stir plate under the reactor and begin stirring. Insert the immersion well containing the lamp into the reactor. Turn on the lamp to initiate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), turn off the lamp and allow the reactor to cool to room temperature. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired photoproduct.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

B. Protocol 2: Screening of Reaction Conditions in Parallel

This protocol is designed for the rapid evaluation of different solvents, concentrations, or catalysts on a small scale using a parallel photoreactor.[23][24]

Materials:

  • Parallel photoreactor with multiple reaction vials (e.g., Evoluchem™ PhotoRedOx Box)[22][23]

  • LED light source with a specific wavelength[20]

  • Small reaction vials with septa and stir bars

  • Stock solutions of the cyclopropyl ketone substrate

  • A variety of degassed solvents

Procedure:

  • Preparation of Vials: Place a small magnetic stir bar in each reaction vial.

  • Addition of Reactants: Using a syringe or pipette, add the appropriate volume of the cyclopropyl ketone stock solution to each vial. If screening catalysts or additives, add them at this stage.

  • Addition of Solvents: Add the different degassed solvents to be screened to the respective vials.

  • Degassing: Seal the vials with septa and purge each vial with an inert gas for 5-10 minutes using a needle.[22]

  • Reaction Setup: Place the vials in the parallel photoreactor. Ensure the reactor's cooling fan is active to maintain a consistent temperature.[22][23]

  • Irradiation: Turn on the LED light source to begin the reactions. Irradiate for a predetermined amount of time (e.g., 12-24 hours).[22]

  • Analysis: After the irradiation period, analyze the contents of each vial by LC-MS or GC-MS to determine the conversion of the starting material and the formation of products. This allows for a direct comparison of the reaction outcomes under different conditions.

IV. Data Analysis and Interpretation

A. Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant.[16][25]

Φ = (moles of product formed) / (moles of photons absorbed)

Determining the quantum yield provides valuable information about the reaction mechanism and can be used to compare the efficiency of different photochemical processes.[25] The experimental determination of quantum yield typically involves chemical actinometry, where a well-characterized photochemical reaction with a known quantum yield is used to measure the photon flux of the light source.[26][27] Ferrioxalate actinometry is a commonly used method for this purpose.[26][27]

Factors Influencing Quantum Yield:

  • Wavelength of irradiation: The efficiency of a photochemical reaction can be wavelength-dependent.[16]

  • Solvent: The solvent can influence the stability of excited states and intermediates, thereby affecting the quantum yield.[17][28][29]

  • Concentration: At high concentrations, quenching processes can become more significant, leading to a decrease in the quantum yield.

  • Presence of quenchers: Dissolved oxygen and other impurities can quench the excited state of the reactant, lowering the quantum yield.

B. Mechanistic Elucidation

Understanding the reaction mechanism is crucial for optimizing a photochemical reaction and for predicting the outcome of related transformations. Several experimental techniques can be employed to probe the mechanism of cyclopropyl ketone photoreactions:

  • Sensitization and Quenching Studies: Using triplet sensitizers (e.g., acetone, benzophenone) or quenchers (e.g., 1,3-dienes) can help to determine whether the reaction proceeds through a singlet or triplet excited state.

  • Stereochemical Analysis: The stereochemical outcome of the reaction can provide insights into the geometry of the intermediates and transition states involved.

  • Computational Studies: Theoretical calculations can be used to model the potential energy surfaces of the ground and excited states, providing a deeper understanding of the reaction pathways.[8][30]

Reaction Mechanism Diagram: Norrish Type I Cleavage of a Cyclopropyl Ketone

G A Cyclopropyl Ketone (S₀) B Excited Singlet State (S₁) A->B hν (Absorption) C Excited Triplet State (T₁) B->C Intersystem Crossing (ISC) D 1,3-Biradical Intermediate C->D α-Cleavage E Rearranged Product D->E Ring Expansion / Rearrangement

Caption: A simplified mechanism for Norrish Type I cleavage.

V. Safety Considerations

Photochemical reactions require specific safety precautions:

  • UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate shielding, such as UV-blocking safety glasses and a fume hood with a lowered sash. Ensure the photoreactor is enclosed in a light-tight box or cabinet.[31]

  • High Voltage: The power supplies for mercury lamps operate at high voltages. Ensure all electrical connections are properly insulated and grounded.

  • Mercury Lamps: Mercury lamps contain mercury vapor, which is toxic. Handle lamps with care to avoid breakage. If a lamp breaks, follow established procedures for mercury spill cleanup.

  • Solvents: Many organic solvents are flammable and toxic. Handle them in a well-ventilated fume hood.

VI. Conclusion

The photochemical reactions of cyclopropyl ketones offer a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the fundamental principles of their photochemistry and employing the appropriate experimental setup and protocols, researchers can harness the unique reactivity of these compounds to access novel chemical space. Careful consideration of the light source, reaction vessel, solvent, and temperature, along with rigorous analysis of the reaction outcomes, will enable the successful application of these transformations in academic and industrial research.

References

  • Wikipedia. Photochemistry. [Link]

  • HepatoChem. Evaluating Light Sources in Photochemistry. [Link]

  • Kuhn, H. J., et al. Light Sources for Photochemical Processes - Estimation of Technological Potentials. ResearchGate. [Link]

  • Kovalenko, L. I., et al. Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical. Physical Chemistry Chemical Physics, 2024. [Link]

  • Fiveable. Quantum yield determination and interpretation | Photochemistry Class Notes. [Link]

  • Phoseon Technology. UV LED Light Sources for Photochemistry. [Link]

  • Virgili, J. M., et al. Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Journal of the American Chemical Society, 2002. [Link]

  • Scribd. Experimental Set Up For Photochemical Reactions. [Link]

  • Kovalenko, L. I., et al. Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals. Physical Chemistry Chemical Physics. [Link]

  • Chinese Chemical Society. The Photochemical Oxa-di-π-Ethane Rearrangement of γ,δ-Unsaturated Carbonyls to Form α-Cyclopropyl Carbonyl Compounds. CCS Chemistry. [Link]

  • Wikipedia. Quantum yield. [Link]

  • HepatoChem. Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. [Link]

  • Richard, C., and P. Boule. Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry, 1996. [Link]

  • IUPAC. oxa-di-π-methane rearrangement. The IUPAC Compendium of Chemical Terminology. [Link]

  • deMello, A. J., et al. Photochemical reactions and on-line UV detection in microfabricated reactors. Lab on a Chip, 2002. [Link]

  • HepatoChem. Photochemical Reactor Setup | Photoreactor Design. [Link]

  • Scribd. Di- π -Methane Rearrangement. [Link]

  • University of Nottingham. Photochemical Reactors. [Link]

  • Harrier Enterprises. Photochemical Reactor Setup Manufacturer in India. [Link]

  • Asynt. Critical Features of a UV Photoreactor. [Link]

  • ResearchGate. Experimental set up for photochemical reactions and product identification. [Link]

  • Crespo-Otero, R., and M. Barbatti. Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 2021. [Link]

  • Starch, M., et al. Low-Cost Equipment for Photochemical Reactions. Journal of Chemical Education, 2018. [Link]

  • ResearchGate. Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate. [Link]

  • Ischay, M. A., et al. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. [Link]

  • ChemRxiv. Overriding Norrish Type II to Access Cyclopropanols. [Link]

  • Scribd. 3 Photo Chemical Rearrangement Reactions. [Link]

  • Marchueta, I., et al. Photochemistry of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones. Regioselective synthesis of ortho-substituted phenols by Pauson-Khand reaction. Organic Letters, 2001. [Link]

  • Science Buddies. From Black to Clear with the Magic of Photochemistry. [Link]

  • ResearchGate. Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. [Link]

  • Wikipedia. Norrish reaction. [Link]

  • eGyanKosh. Photochemistry of Carbonyl Compounds. [Link]

  • Pines, D., et al. Photochemistry of “Super”-Photoacids. Solvent Effects. The Journal of Physical Chemistry A, 2004. [Link]

  • Harrison, A. W., and S. A. Nizkorodov. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 2018. [Link]

  • Worth, G. A., et al. Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Physical Chemistry Chemical Physics, 2017. [Link]

  • Royal Society of Chemistry. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. Chemical Science, 2024. [Link]

  • Filo. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton... [Link]

  • University of Miami. The Di-π-Methane Rearrangement of Systems With Simple Vinyl Moieties. [Link]

  • Wikipedia. Di-π-methane rearrangement. [Link]

  • Fallis, A. G. Photoisomerization of Bicyclo[3.1.1]heptan-2-ones in Methanol: Chemical Transformations of 'Verbanones'. Canadian Journal of Chemistry, 1975. [Link]

  • Sevin, A., and P. Chaquin. Photochemical three-membered-ring cleavage of .alpha.-cyclopropyl ketones: a theoretical study. The Journal of Organic Chemistry, 1993. [Link]

  • ChemRxiv. Direct excitation of carbonyl cyclopropanes: From divergent photo-isomerization and annulation to unified reductive C-C cleavage. [Link]

  • Montalti, M., et al. Norrish' type I and II reactions and their role in the building of photochemical science. RSC Photochemistry, 2023. [Link]

  • Kandappa, S. K., et al. Chemoselective Photoreaction of Enamides: Divergent Reactivity towards [3+2]‐Photocycloaddition vs Paternò–Büchi Reaction. Photochemistry and Photobiology, 2021. [Link]

  • Wipf, P. Photochemistry and Applications in Synthesis. University of Pittsburgh, 2004. [Link]

  • ResearchGate. Cyclopropenes in Photochemical Reactions. [Link]

  • Roberts, J. D., and M. C. Caserio. Organic Photochemistry. Chemistry LibreTexts, 2021. [Link]

Sources

Method

synthesis of cyclopentane rings using aryl cyclopropyl ketones

Executive Summary The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous prostaglandins, terpenes, and bioactive alkaloids. Traditional synthesis (e.g., Dieckmann condensation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous prostaglandins, terpenes, and bioactive alkaloids. Traditional synthesis (e.g., Dieckmann condensation) often lacks the stereochemical control required for modern drug development. This Application Note details a robust, atom-economical method for constructing highly substituted cyclopentanes: the Lewis Acid-Catalyzed (3+2) Cycloaddition of Aryl Cyclopropyl Ketones .

By leveraging the inherent ring strain (~27.5 kcal/mol) of the cyclopropane moiety, this protocol allows for the rapid generation of molecular complexity under mild conditions. We present two validated workflows: a standard TiCl₄-mediated protocol for high-throughput scaffold generation and a Photoredox-Catalyzed protocol for accessing complementary reactivity patterns.

Mechanistic Principles

The reaction hinges on the "Donor-Acceptor" (D-A) reactivity of aryl cyclopropyl ketones. The aryl group acts as a donor, stabilizing the developing positive charge, while the carbonyl coordinates with a Lewis Acid (LA) to act as an acceptor.

Key Pathway:

  • Activation: The Lewis Acid (

    
    ) coordinates to the carbonyl oxygen.
    
  • Ring Opening: The cyclopropane bond distal to the electron-withdrawing carbonyl cleaves (homoconjugate addition), generating a 1,3-zwitterionic intermediate (homoenolate).

  • Cycloaddition: This 1,3-dipole undergoes a stepwise or concerted (3+2) cycloaddition with an alkene (dipolarophile).

Figure 1: Mechanistic Pathway of (3+2) Cycloaddition

Mechanism Substrate Aryl Cyclopropyl Ketone Complex Activated Complex Substrate->Complex Coordination LA Lewis Acid (TiCl4 / Sc(OTf)3) LA->Complex Zwitterion 1,3-Zwitterion (Distal Cleavage) Complex->Zwitterion Ring Opening Product Cyclopentane Scaffold Zwitterion->Product (3+2) Cycloaddition Trap Alkene (Dipolarophile) Trap->Product Trapping

Caption: Activation of aryl cyclopropyl ketone by Lewis Acid triggers distal bond cleavage, forming a reactive 1,3-zwitterion.

Experimental Protocols

Protocol A: TiCl₄-Mediated Cycloaddition (Standard)

Best for: Electron-rich alkenes (e.g., silyl enol ethers, styrenes) and rapid scaffold synthesis.

Reagents:

  • Aryl Cyclopropyl Ketone (1.0 equiv)

  • Alkene (1.2 – 1.5 equiv)

  • Titanium(IV) Chloride (

    
    ) (1.0 M in DCM)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solvent Charge: Add anhydrous DCM (0.1 M concentration relative to ketone).

  • Substrate Addition: Add the Aryl Cyclopropyl Ketone (1.0 equiv) and the Alkene (1.2 equiv). Stir to dissolve.

  • Catalyst Addition (Critical): Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add

    
     (1.1 equiv) dropwise over 5 minutes.
    
    • Note: The solution often turns deep red or orange upon complexation.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor via TLC (EtOAc/Hexane).

  • Quench: Quench the reaction by adding saturated aqueous

    
     (5 mL) at 0 °C. Vigorous bubbling may occur.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (typically 5-10% EtOAc in Hexanes).

Protocol B: Photoredox Catalysis (Modern)

Best for: Milder conditions, accessing radical anion pathways (Yoon Protocol).

Reagents:

  • 
     (2 mol%)
    
  • 
     (Lewis Acid co-catalyst)[1]
    
  • Blue LED light source

Procedure:

  • Combine ketone, alkene,

    
     catalyst, and 
    
    
    
    in acetonitrile.
  • Degas the solution (freeze-pump-thaw x3) to remove oxygen (radical quencher).

  • Irradiate with Blue LEDs for 12-24 hours at room temperature.

Optimization & Troubleshooting

Lewis Acid Selection Guide: Not all Lewis Acids are created equal. The choice depends on the "Donor" strength of the aryl group.

Lewis AcidStrengthRecommended Substrate ClassNotes

HighUnactivated Aryl KetonesStandard. Requires low temp (-78°C).

HighSterically hindered KetonesOften provides different diastereoselectivity.

MediumActivated (Donor-Acceptor) CyclopropanesWater-tolerant; can be used at RT.

LowHighly Activated DiestersMilder; prevents polymerization of sensitive alkenes.

Common Issues:

  • Problem: Polymerization of the alkene (especially styrene).

    • Solution: Lower the temperature to -90 °C or switch to a milder Lewis Acid like

      
       or 
      
      
      
      .
  • Problem: No reaction (Starting Material recovery).

    • Solution: The aryl ring may be too electron-poor. Add electron-donating groups (OMe, Me) to the aryl ring to stabilize the carbocation intermediate.

Workflow Visualization

Figure 2: Standard Experimental Workflow (Protocol A)

Workflow Start Start: Dry Glassware N2 Atmosphere Mix Dissolve Ketone & Alkene in Anhydrous DCM Start->Mix Cool Cool to -78°C Mix->Cool AddLA Add TiCl4 Dropwise (Deep Color Change) Cool->AddLA Warm Warm to 0°C (1-2 Hours) AddLA->Warm Quench Quench: Sat. NaHCO3 Warm->Quench Purify Flash Chromatography (Isolate Cyclopentane) Quench->Purify

Caption: Operational sequence for the TiCl4-mediated synthesis of cyclopentanes.

References

  • Lu, Z., Shen, M., & Yoon, T. P. (2011). "[3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis."[2] Journal of the American Chemical Society.[2][3][4]

  • Sibi, M. P., & Ma, Z. (2005). "Enantioselective Organocatalytic [3+2] Cycloadditions of Donor-Acceptor Cyclopropanes." Journal of the American Chemical Society.[2][3][4]

  • Ivanova, O. A., et al. (2011). "Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes to Aldehydes." Chemistry – A European Journal.

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[2][3][4]

Sources

Application

Application Note: Strategic Implementation of Cyclopropyl Ketones in Medicinal Chemistry

Executive Summary The cyclopropyl moiety is a privileged scaffold in modern drug discovery, often termed a "bioisostere of the alkene" or a "metabolic blocker."[1] Within this class, cyclopropyl ketones occupy a unique d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropyl moiety is a privileged scaffold in modern drug discovery, often termed a "bioisostere of the alkene" or a "metabolic blocker."[1] Within this class, cyclopropyl ketones occupy a unique dual niche:

  • As Pharmacophores: They provide rigid conformational control and metabolic stability against

    
    -oxidation and CYP450-mediated hydroxylation due to the high C–H bond dissociation energy (BDE) of the cyclopropyl ring (~106 kcal/mol vs. ~98 kcal/mol for alkyl chains).
    
  • As Synthetic Intermediates: They serve as "spring-loaded" 3-carbon synthons. The strain energy (~27.5 kcal/mol) allows for controlled ring-opening reactions to access 1,3-difunctionalized scaffolds that are otherwise difficult to synthesize.[2]

This guide provides validated protocols for the synthesis of cyclopropyl ketones, their application in modulating metabolic stability (using Prasugrel as a case study), and their controlled ring-opening transformations.[2]

Pharmacological Rationale: The "Cyclopropyl Effect"[3]

Conformational Restriction & Bioisosterism

Replacing an isopropyl or ethyl group with a cyclopropyl ketone restricts the rotation of the side chain, locking the molecule into a bioactive conformation. The carbonyl group adjacent to the cyclopropane ring adopts a bisected conformation (s-cis or s-trans) to maximize orbital overlap between the Walsh orbitals of the ring and the


-system of the carbonyl.
  • Benefit: Enhanced binding affinity due to reduced entropic penalty upon binding.

  • Application: Used in NK1 antagonists and kinase inhibitors to orient substituents into hydrophobic pockets.

Metabolic Stability Profiling

The cyclopropyl group is often introduced to block metabolic "soft spots."

ParameterAlkyl Chain (e.g., Isopropyl)Cyclopropyl MoietyImpact on Drug Design
C-H BDE ~95-98 kcal/mol~106 kcal/molResists H-atom abstraction (CYP oxidation).[2]
Hybridization


(approx)
Increased s-character strengthens bonds.[2]
Metabolic Fate Hydroxylation, DealkylationStable or Ring OpeningDiverts metabolism or acts as a prodrug trigger.[2]

Validated Synthetic Protocols

Protocol A: Friedel-Crafts Acylation (Aryl-Cyclopropyl Ketones)

Best for: Rapid access to aryl cyclopropyl ketones from electron-rich arenes.[2]

Reagents:

  • Arene (Substrate)[2]

  • Cyclopropanecarbonyl chloride (1.1 equiv)[2]

  • 
     (1.2 equiv)[2]
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-necked flask under

    
     atmosphere.
    
  • Lewis Acid Activation: Suspend

    
     (1.2 equiv) in anhydrous DCM (0.5 M) at 0°C.
    
  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium ion intermediate.

  • Substrate Addition: Add the arene (1.0 equiv) dropwise.

    • Critical Control Point: Maintain temperature <5°C to prevent ring opening of the cyclopropane by chloride ions (which yields

      
      -chloroketones).
      
  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS (typically 1–3 h).[2]

  • Quench: Pour slowly into ice/HCl mixture. Extract with DCM.[3]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Troubleshooting:

  • Issue: Ring opening observed (Cl-CH2-CH2-CH2-CO-Ar).[2]

  • Fix: Use a non-nucleophilic Lewis acid (e.g.,

    
    ) or lower the temperature to -20°C.[2]
    
Protocol B: Corey-Chaykovsky Cyclopropanation

Best for: Converting


-unsaturated ketones (chalcones) into cyclopropyl ketones.[2]

Reagents:

  • Enone (Substrate)[2]

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)[2]

  • NaH (60% dispersion) (1.5 equiv)[2]

  • DMSO (Anhydrous)[2]

Step-by-Step Methodology:

  • Ylide Formation: In a dry flask, wash NaH with pentane to remove oil.[2] Add anhydrous DMSO. Add TMSOI portion-wise at RT. Stir for 30–60 min until evolution of

    
     ceases and a clear solution (dimethyloxosulfonium methylide) forms.
    
  • Cyclopropanation: Add the enone (dissolved in minimal DMSO) dropwise to the ylide solution.

  • Reaction: Stir at RT for 2–12 h. Heating (50°C) may be required for sterically hindered substrates.[2]

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Crystallization or column chromatography.

Application Case Study: Prasugrel

Prasugrel (Effient) is a thienopyridine antiplatelet agent that utilizes a cyclopropyl ketone. Unlike typical bioisosteric applications where the ring is stable, here the ketone is part of a complex prodrug activation sequence.

Mechanism of Action

Prasugrel is a prodrug.[4] The cyclopropyl ketone is not the reactive center initially but facilitates the formation of the active metabolite.

  • Hydrolysis: Esterases cleave the ester to reveal a thiolactone intermediate.

  • CYP Activation: CYP3A4/2B6 oxidizes the thiophene ring.

  • Ring Opening: The resulting unstable intermediate collapses, opening the thiophene ring to form the active metabolite (R-138727) which binds to the P2Y12 receptor.

Note: The cyclopropyl group in Prasugrel provides specific steric bulk and lipophilicity (


) that differentiates its pharmacokinetics from Clopidogrel.
Pathway Visualization

The following diagram illustrates the synthetic access to cyclopropyl ketones and their divergent reactivity (Stability vs. Ring Opening).

G Start Starting Materials (Enones or Arenes) Friedel Friedel-Crafts (AlCl3, R-COCl) Start->Friedel Corey Corey-Chaykovsky (TMSOI, NaH) Start->Corey CPK Cyclopropyl Ketone (Scaffold) Stable Metabolic Blocker (Stable Scaffold) CPK->Stable Physiological pH (No activation) Reactive Synthetic Intermediate (Ring Opening) CPK->Reactive Lewis Acid or Nucleophilic Attack Friedel->CPK Corey->CPK Drug Bioactive Drug (e.g., Pitavastatin) Stable->Drug Optimization Synthon 1,3-Difunctionalized Product Reactive->Synthon Homo-Michael Addition

Figure 1: Strategic workflow for the synthesis and application of cyclopropyl ketones. The scaffold can serve as a stable pharmacophore or a reactive intermediate depending on conditions.[5]

Advanced Protocol: Controlled Ring Opening

Application: Transforming the cyclopropyl ketone into a 1,3-difunctionalized chain (Homo-Michael Addition).[2]

Concept: Under Lewis acid catalysis, the ketone activates the cyclopropane ring, making it susceptible to nucleophilic attack at the


-carbon.

Protocol:

  • Setup: Dissolve Cyclopropyl Ketone (1.0 equiv) and Nucleophile (e.g., Indole, Amine, Alcohol) (1.2 equiv) in DCE.

  • Catalyst: Add

    
     or 
    
    
    
    (10 mol%).
  • Conditions: Heat to 60–80°C in a sealed tube.

  • Mechanism: The Lewis acid coordinates to the carbonyl oxygen.[6] The ring opens to form a transient homo-enolate/carbocation species which is trapped by the nucleophile.

  • Result: Formation of a

    
    -substituted ketone (linear chain).
    

Data Summary: Substituent Effects on Ring Opening

Substituent on CyclopropaneReactivity toward Ring OpeningRegioselectivity
Unsubstituted Low (Requires strong LA/Heat)Distal Carbon
Donor (e.g., Phenyl) High (Stabilizes carbocation)Benzylic Carbon
Acceptor (e.g., Ester) Very High (Donor-Acceptor)C-C bond cleavage specific

References

  • Welsch, T., et al. "Cyclopropyl Methyl Ketone: properties, applications and safety."[2] ChemicalBook, 2023.[2][7] Link

  • BenchChem. "Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone." BenchChem Protocols, 2025.[2][3] Link

  • Gagnon, A., et al. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry, 2016.[2][8] Link[2]

  • Organic Chemistry Portal. "Synthesis of Cyclopropanes: Corey-Chaykovsky and other methods." Organic Chemistry Portal, 2023.[2] Link

  • Hypha Discovery. "Metabolism of cyclopropyl groups: Stability and Bioactivation." Hypha Discovery Blogs, 2021.[2] Link

  • Scientific Update. "The Cyclopropyl Group in Medicinal Chemistry: FDA Approvals and Case Studies." Scientific Update, 2020. Link

Sources

Method

The Strategic Utility of 2-(4-Methoxyphenyl)cyclopropylmethanone in Complex Molecule Synthesis: A Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals In the intricate field of total synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myria...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of total synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of available synthons, cyclopropyl ketones have emerged as versatile and powerful intermediates. Their inherent ring strain and unique electronic properties allow for a diverse range of chemical transformations, making them invaluable in the construction of complex molecular architectures. This application note delves into the strategic use of a specific, yet representative, cyclopropyl ketone, 2-(4-methoxyphenyl)cyclopropylmethanone , and its analogs in the context of demanding total synthesis endeavors. While direct applications of this exact molecule in a completed total synthesis are not extensively documented in publicly available literature, its structural motifs are present in key intermediates of sophisticated synthetic routes. We will explore the fundamental reactivity of this class of compounds and showcase a compelling example from the forefront of natural product synthesis that underscores their strategic importance.

The Cyclopropyl Ketone: A Latent Source of Reactivity

The three-membered ring of a cyclopropane is a reservoir of potential energy. When conjugated with a carbonyl group, as in 2-(4-methoxyphenyl)cyclopropylmethanone, the cyclopropyl moiety can behave as a masked double bond or a three-carbon synthon. This unique reactivity profile enables a variety of transformations, including:

  • Ring-Opening Reactions: Under nucleophilic, electrophilic, or radical conditions, the strained cyclopropane ring can be selectively opened to reveal linear carbon chains with defined stereochemistry. The electron-donating nature of the 4-methoxyphenyl group can influence the regioselectivity of this ring opening.

  • Cycloadditions: The cyclopropyl group can participate in formal cycloaddition reactions, providing a pathway to more complex cyclic systems.

  • Rearrangements: Acid- or base-catalyzed rearrangements can lead to the formation of larger ring systems or functionalized acyclic products.

The presence of the 4-methoxyphenyl group provides an electronic bias and a handle for further functionalization, making it a valuable substituent in the design of synthetic intermediates.

Application in Total Synthesis: The Case of Shearinines D and G

A compelling illustration of the strategic deployment of a cyclopropyl ketone intermediate is found in the total syntheses of the complex indole diterpenoids, (+)-shearinine G and D, by the research group of Erick M. Carreira.[1][2][3] These natural products possess a formidable polycyclic architecture, and their synthesis presented numerous challenges. A key step in their convergent approach was the diastereoselective intramolecular cyclopropanation of a diazo ketone to construct the central trans-hydrindane motif.[1][2] This transformation generated a crucial cyclopropyl ketone intermediate, which served as a linchpin for the subsequent elaboration of the natural product skeleton.

Experimental Workflow: From Diazo Ketone to Cyclopropyl Ketone

The following diagram illustrates the critical transformation in the synthesis of the shearinine core, showcasing the formation of the pivotal cyclopropyl ketone intermediate.

G cluster_0 Synthesis of the Cyclopropyl Ketone Core diazo_ketone Diazo Ketone Intermediate (10) rh_catalyst Rh₂(cap)₄ CH₂Cl₂ diazo_ketone->rh_catalyst Intramolecular Cyclopropanation cyclopropyl_ketone Cyclopropyl Ketone Intermediate (11 & 13) (cis/trans mixture) rh_catalyst->cyclopropyl_ketone

Caption: Intramolecular cyclopropanation to form the key cyclopropyl ketone intermediate.

This intramolecular cyclopropanation, mediated by a rhodium catalyst, is a powerful method for the construction of strained ring systems with high diastereoselectivity.[2] The resulting cyclopropyl ketone is not merely a passive spectator in the synthesis; its latent reactivity is harnessed in subsequent steps to forge the intricate framework of the shearinine alkaloids.

Protocol: Rhodium-Catalyzed Intramolecular Cyclopropanation

The following protocol is a representative procedure adapted from the principles described in the synthesis of the shearinine core, illustrating the formation of a cyclopropyl ketone from a diazo ketone precursor.[2]

Materials:

  • Diazo ketone precursor

  • Rhodium(II) caprolactamate [Rh₂(cap)₄] (catalyst)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is charged with the diazo ketone precursor (1.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous dichloromethane is added via syringe to dissolve the diazo ketone. The concentration is typically maintained at 0.01-0.1 M.

  • Catalyst Addition: The rhodium(II) caprolactamate catalyst (1-5 mol%) is added to the stirred solution. The reaction mixture is often gently heated to reflux (e.g., 40 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the diazo ketone starting material indicates the completion of the reaction.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product, a mixture of diastereomeric cyclopropyl ketones, is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclopropyl ketone isomers.

Note: The choice of rhodium catalyst and reaction conditions can significantly influence the diastereoselectivity of the cyclopropanation. Optimization may be required for different substrates.

Data Presentation: Diastereoselectivity in Cyclopropanation

The diastereomeric ratio (d.r.) of the cyclopropyl ketone products is a critical outcome of the intramolecular cyclopropanation reaction. The table below presents representative data on the diastereoselectivity achieved in the synthesis of the shearinine core.[2]

CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
Rh₂(cap)₄CH₂Cl₂4010:179

This high level of diastereoselectivity is crucial for the efficiency of the overall total synthesis, as it minimizes the need for challenging separations of isomers later in the synthetic sequence.

Mechanistic Insights: The Role of the Cyclopropyl Ketone

The strategic importance of the cyclopropyl ketone intermediate in the shearinine synthesis lies in its ability to undergo a subsequent ring expansion/rearrangement to construct the adjacent five-membered ring of the indole diterpenoid core. The following diagram outlines the logical progression from the cyclopropyl ketone to a key intermediate of the natural product.

G cluster_1 Strategic Elaboration of the Cyclopropyl Ketone cyclopropyl_ketone Cyclopropyl Ketone Intermediate ring_expansion Lewis Acid or Transition Metal Mediated Rearrangement cyclopropyl_ketone->ring_expansion Ring Opening/ Rearrangement advanced_intermediate Advanced Polycyclic Intermediate ring_expansion->advanced_intermediate

Caption: Strategic transformation of the cyclopropyl ketone intermediate.

This subsequent transformation highlights the "latent reactivity" of the cyclopropyl ketone, where the strained three-membered ring is strategically unveiled to facilitate the construction of a more complex and thermodynamically stable architecture.

Conclusion

The use of 2-(4-methoxyphenyl)cyclopropylmethanone and its analogs represents a powerful strategy in the arsenal of the synthetic organic chemist. As demonstrated by the elegant total syntheses of shearinines D and G, the judicious incorporation of a cyclopropyl ketone moiety allows for the application of highly diastereoselective cyclopropanation reactions and sets the stage for subsequent complexity-building transformations. The protocols and principles outlined in this application note are intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential of these versatile building blocks in the pursuit of novel and challenging molecular targets. The continued exploration of the rich chemistry of cyclopropyl ketones will undoubtedly lead to further innovations in the art and science of total synthesis.

References

  • Hauser, N., Imhof, M. A., Eichenberger, S. S., Kündig, T., & Carreira, E. M. (2022). Total Synthesis of Shearinines D and G: A Convergent Approach to Indole Diterpenoids. Angewandte Chemie International Edition, 61(3), e202112838. [Link][1][2][3]

  • Hauser, N., Imhof, M. A., Eichenberger, S. S., Kündig, T., & Carreira, E. M. (2022). Total Synthesis of Shearinines D and G: A Convergent Approach to Indole Diterpenoids. Angewandte Chemie, 134(3), e202112838. [Link][1][2][3]

  • Carreira Research Group, ETH Zurich. (n.d.). Natural Product Synthesis. Retrieved from [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

CycloTech Support Hub: Troubleshooting Cyclopropanation Yields

Status: Operational Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: Low Yield Diagnosis in Cyclopropanation Reactions

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, we must diagnose the specific point of failure. Cyclopropanation is kinetically demanding; "low yield" is often a symptom of three distinct pathologies: Carbenoid Death , Competitive Consumption , or Isolation Loss .

Use this matrix to identify your likely issue:

SymptomMethodProbable CauseImmediate Action
Reaction stalls < 50% conversion Simmons-Smith (Zn)Surface Passivation or Moisture Switch to Furukawa modification (Et₂Zn); check solvent dryness (<50 ppm H₂O).
High diazo consumption, no product Rh/Cu/Ru CatalysisCarbene Dimerization Decrease diazo addition rate (syringe pump); increase alkene concentration.
Product vanishes during concentration AllVolatility Do not Rotavap to dryness. Use a keeper solvent (e.g., decane) or distill.
Product degrades on column Donor-Acceptor CyclopropanesAcid-Catalyzed Ring Opening Buffer silica gel with 1% Et₃N; switch to neutral alumina.
No reaction with electron-poor alkene Electrophilic CarbeneElectronic Mismatch Use Shi Modification (TFA/Et₂Zn) or switch to Corey-Chaykovsky (nucleophilic).

Deep Dive: Simmons-Smith & Furukawa Modifications

The Issue: You are using Zinc-based carbenoids (Zn-Cu or Et₂Zn) and observing incomplete conversion or inconsistent initiation.

Technical Analysis

The classic Simmons-Smith (Zn-Cu couple) is heterogeneous and notoriously capricious due to zinc surface passivation. The Furukawa modification (Et₂Zn + CH₂I₂) is the industry standard because it is homogeneous, but it introduces a new failure mode: Lewis Acid Polymerization .

The active species,


, is a strong Lewis acid. If your substrate is acid-sensitive (e.g., vinyl ethers), it may polymerize before cyclopropanation occurs.
Troubleshooting Q&A

Q: My reaction generates a white precipitate and stops. What is it? A: This is likely Zinc Iodide (


) . While a byproduct, its precipitation can occlude the active carbenoid.
  • Fix: Ensure you are using 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) as solvent. If using diethyl ether, the solubility of the active species is lower.

  • Pro-Tip: For the Furukawa method, maintain temperature at 0°C during formation to prevent rapid decomposition of the carbenoid, then warm to RT only if the substrate is sluggish.

Q: I am cyclopropanating an electron-deficient alkene (e.g., enone) and getting <10% yield. A: Standard Simmons-Smith reagents are electrophilic. They hate electron-poor alkenes.

  • Fix: Use the Shi Modification . Add Trifluoroacetic acid (TFA) to Et₂Zn/CH₂I₂ (1:1:1 ratio). The resulting species (

    
    ) is more electrophilic but, paradoxically, the TFA activates the enone carbonyl via Lewis acidity, facilitating the attack.
    
Mechanism & Failure Pathways

SimmonsSmith Reagents Reagents (Et2Zn + CH2I2) ActiveSpecies Active Carbenoid (ICH2-Zn-Et) Reagents->ActiveSpecies 0°C, DCM Moisture Moisture (H2O) (Hydrolysis) Reagents->Moisture Wet Solvent TS Butterfly Transition State ActiveSpecies->TS + Alkene Polymer Acidic Polymerization (Vinyl Ethers) ActiveSpecies->Polymer Lewis Acid Side Rxn Product Cyclopropane Product TS->Product Concerted Syn-Addition

Figure 1: The Furukawa-Simmons-Smith pathway.[1][2][3][4][5] Note that moisture destroys the reagent immediately, while Lewis acidity can destroy the substrate.

Deep Dive: Transition Metal Catalysis (Rh/Cu)

The Issue: You are using diazo compounds (e.g., ethyl diazoacetate) with Rhodium or Copper catalysts. You isolate "gunk" or fumarates/maleates (dimers) instead of cyclopropane.

Technical Analysis

This is a kinetic competition game. The metal carbene (


) is a high-energy intermediate. It has two main choices:
  • Desired: React with the alkene (

    
    ).[6]
    
  • Undesired: React with another diazo molecule to form a dimer (

    
    ).
    

Since diazo decomposition is fast, if


 is high, 

dominates.
Troubleshooting Q&A

Q: I see gas evolution, but no product forms. A: You are likely forming the carbene dimer (diethyl fumarate/maleate).

  • Fix: Extreme Dilution via Syringe Pump. Do not add the diazo compound in one portion. Add it as a dilute solution over 4–12 hours.

  • Metric: The stationary concentration of diazo in the flask must be effectively zero.

Q: My enantioselectivity (ee) is lower than reported in literature. A: Check your solvent purity. Coordinating solvents (THF, MeCN) or impurities can bind to the open coordination site of the Rh/Cu catalyst, altering the chiral pocket geometry or displacing the carbene.

  • Fix: Use non-coordinating solvents like DCM, Toluene, or Hexanes .

Kinetic Competition Diagram

RhodiumCatalysis Diazo Diazo Precursor Carbene Metal Carbene (LnM=CR2) Diazo->Carbene -N2 (Irreversible) Product Cyclopropane (Desired) Carbene->Product + Alkene (Requires High [Alkene]) Dimer Carbene Dimer (Major Yield Killer) Carbene->Dimer + Diazo (Occurs if [Diazo] is high) Insertion C-H Insertion (Side Product) Carbene->Insertion + Solvent C-H

Figure 2: The kinetic fate of the metal carbene. To favor the green path, [Alkene] must be high and [Diazo] must be low.

Isolation: The Silent Yield Killer

The Issue: The reaction worked (TLC shows a spot), but the mass balance is low after purification.

Volatility Management

Cyclopropanes with MW < 150 are often volatile.

  • Protocol: Never use a high-vacuum pump for drying simple cyclopropanes.

  • Rotavap: Keep bath < 30°C and pressure > 100 mbar.

  • Keeper Solvent: If possible, carry the crude solution into the next step. If isolation is required, add a high-boiling "keeper" (e.g., dodecane) if you need to quantify yield by NMR.

Chromatographic Instability

Donor-Acceptor cyclopropanes (e.g., cyclopropyl esters) are "spring-loaded" rings. Acidic silica gel can trigger ring opening.[7]

  • The Test: Run a 2D TLC. Spot the product, run up, dry, turn 90°, and run again. If you see two off-diagonal spots, your product is decomposing on silica.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.

Validated Experimental Protocols

Protocol A: Furukawa-Simmons-Smith (Standard)

Best for: Unfunctionalized or electron-rich alkenes.

  • Setup: Flame-dry a 2-neck RBF under Argon. Add Alkene (1.0 equiv) and dry DCM (0.5 M) .

  • Reagent Prep: Cool to 0°C. Add Diethylzinc (2.0 equiv, 1.0 M in hexanes) dropwise.

  • Carbenoid Formation: Add Diiodomethane (2.0 equiv) dropwise over 20 mins.

    • Critical: Maintain 0°C. A white precipitate may form.[2] This is normal.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[7][8][9]

  • Quench: Cool to 0°C. Slowly add sat. aq.

    
    . Caution: Vigorous gas evolution. 
    
  • Workup: Extract with DCM, wash with

    
     (to remove iodine color), dry over 
    
    
    
    .
Protocol B: Rh-Catalyzed Cyclopropanation

Best for: Enantioselective synthesis, styrenes.

  • Setup: Flame-dry RBF. Add Alkene (5.0 equiv) and

    
     (0.5 mol%)  in dry DCM .
    
  • Syringe Pump: Dissolve Diazo compound (1.0 equiv) in DCM (approx 10 mL per mmol).

  • Addition: Set pump rate to add the diazo solution over 8 hours at RT.

  • Purification: Concentrate (carefully!) and purify on silica.

References

  • Simmons-Smith Mechanism & Activation: Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions2001 , 58, 1–415.

  • Furukawa Modification (Et2Zn): Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide."[5][6][10] Tetrahedron1968 , 24, 53–58.[3]

  • Rhodium Catalysis & Dimerization Control: Doyle, M. P.; Protopopova, M. N. "Selectivity in the catalytic reactions of metal carbenes generated from diazo compounds." Tetrahedron1998 , 54, 7919–7946.

  • Shi Modification (Electron-Deficient Alkenes): Lorenz, J. C.; Long, J.; Yang, Z.; Xue, S.; Xie, X.; Shi, Y.[11] "A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins." J. Org.[11] Chem.2004 , 69, 327–334.[11]

  • Purification of Labile Cyclopropanes: Ebner, C.; Carreira, E. M. "Cyclopropanation Strategies in Recent Total Syntheses." Chem. Rev.2017 , 117, 11651–11679.

Sources

Optimization

optimizing reaction conditions for cyclopropyl ketone synthesis

Welcome to the Cyclopropyl Ketone Synthesis Technical Support Center . As Senior Application Scientists, we understand that the cyclopropyl moiety is deceptive: structurally simple but synthetically temperamental. Its hi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclopropyl Ketone Synthesis Technical Support Center .

As Senior Application Scientists, we understand that the cyclopropyl moiety is deceptive: structurally simple but synthetically temperamental. Its high ring strain (~27.5 kcal/mol) makes it a potent pharmacophore but also renders it susceptible to ring-opening during synthesis and purification.

This guide is structured to troubleshoot the three primary synthetic pathways: Corey-Chaykovsky (Enone Cyclopropanation) , Simmons-Smith (Olefin/Enol Ether modification) , and Kulinkovich-Oxidation (Ester transformation) .

Part 1: Method Selection & Strategy

Before troubleshooting, confirm you are using the correct pathway for your precursor.

MethodSelector cluster_warning Critical Decision Point Start Select Starting Material Enone α,β-Unsaturated Ketone Start->Enone Ester Carboxylic Ester Start->Ester EnolEther Silyl Enol Ether Start->EnolEther CC Corey-Chaykovsky (Sulfur Ylide) Enone->CC Direct Cyclopropanation Kul Kulinkovich Reaction (+ Oxidation) Ester->Kul via Cyclopropanol SS Simmons-Smith (Furukawa Mod.) EnolEther->SS Yields α-Cyclopropyl Ketone

Figure 1: Decision matrix for selecting the optimal synthetic route based on available precursors.

Part 2: The Corey-Chaykovsky Protocol (Enone Cyclopropyl Ketone)[1][2]

This is the industry standard for converting


-unsaturated ketones. The reaction relies on the conjugate addition of a sulfur ylide followed by intramolecular displacement.
Core Protocol
  • Reagent: Trimethylsulfoxonium Iodide (TMSOI) + NaH.[1]

  • Solvent: Anhydrous DMSO.[2]

  • Mechanism: Generates dimethyloxosulfonium methylide.

Troubleshooting & FAQs

Q: I am getting the epoxide instead of the cyclopropane. Why? A: You likely used the wrong sulfur salt.

  • The Fix: Check your label. You must use Trimethylsulfoxonium Iodide (TMSOI) , not Trimethylsulfonium Iodide (TMSI).

  • The Science: TMSOI generates a "harder," more stable ylide (sulfoxonium) that prefers 1,4-addition (thermodynamic control), leading to cyclopropanes. TMSI generates a "softer," less stable ylide (sulfonium) that prefers 1,2-addition (kinetic control), leading to epoxides [1].

Q: The reaction stalls at 50% conversion. Adding more ylide doesn't help. A: This is often due to the accumulation of DMSO-insoluble salts coating the NaH, or moisture quenching the ylide.

  • Optimization Protocol:

    • Switch Bases: Use Potassium tert-butoxide (

      
      -BuOK) in THF instead of NaH/DMSO. 
      
      
      
      -BuOK is soluble in THF, creating a homogeneous system that often drives recalcitrant substrates to completion [2].
    • Dryness: The ylide is extremely water-sensitive. Ensure DMSO is distilled from CaH

      
       and stored over 4Å molecular sieves.
      

Q: My product decomposes during workup. A: Cyclopropyl ketones are acid-sensitive.

  • The Fix: Quench with saturated NH

    
    Cl , not HCl. When concentrating the organic layer, ensure the water bath is 
    
    
    
    C. If using silica gel chromatography, add 1% triethylamine to the eluent to neutralize acidic sites on the silica [3].

Part 3: The Simmons-Smith (Furukawa) Protocol

Used primarily when converting silyl enol ethers to


-cyclopropyl ketones or when modifying electron-rich alkenes.
Core Protocol
  • Reagent: Diethylzinc (Et

    
    Zn) + Diiodomethane (CH
    
    
    
    I
    
    
    ).[3]
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Troubleshooting & FAQs

Q: The reaction is erratic; sometimes it works, sometimes it fails. A: This is a classic symptom of "oxidized zinc" or poor reagent quality.

  • The Fix: Abandon the traditional Zn-Cu couple. Switch to the Furukawa Modification (Et

    
    Zn + CH
    
    
    
    I
    
    
    ). It is homogeneous and reproducible.
  • Critical Safety Note: Et

    
    Zn is pyrophoric. It must be handled under a strict Argon/Nitrogen manifold.
    

Q: I see low yields with my silyl enol ether substrate. A: Silyl enol ethers are nucleophilic but can be sterically hindered.

  • Optimization:

    • Stoichiometry: Increase the carbenoid equivalents to 2.5–3.0 eq.

    • Additives: Add a stoichiometric amount of Trifluoroacetic acid (TFA) carefully to the Et

      
      Zn/CH
      
      
      
      I
      
      
      mixture (Shi modification). This generates a highly reactive species,
      
      
      , which is significantly more electrophilic [4].

Q: How do I remove the zinc salts during workup? They form a terrible emulsion. A:

  • The Protocol: Quench slowly with saturated aqueous Rochelles's Salt (Potassium Sodium Tartrate). Stir vigorously for at least 1-2 hours. The tartrate chelates the zinc, breaking the emulsion and allowing for a clean phase separation.

Part 4: The Kulinkovich Reaction (Esters Cyclopropanols)

If you start with an ester, this titanium-catalyzed Grignard reaction yields a cyclopropanol, which you must then oxidize (e.g., Swern or PCC) to get the ketone.

Troubleshooting & FAQs

Q: The reaction yields mostly the acyclic alcohol, not the cyclopropane. A: This indicates the catalytic cycle is failing to close the ring (ligand exchange failure).

  • The Fix:

    • Slow Addition: The Grignard reagent (EtMgBr) must be added very slowly (syringe pump: 4-6 hours) to the ester/Ti(OiPr)

      
       mixture. High local concentration of Grignard favors direct addition over the catalytic cycle [5].
      
    • Temperature: Maintain the reaction between 0°C and room temperature. Too cold (-78°C) inhibits the formation of the titanacyclopropane intermediate.

Kulinkovich Ester Ester (R-COOMe) Intermediate Titanacyclopropane Ester->Intermediate Ligand Exchange Ti Ti(OiPr)4 (Catalyst) Ti->Intermediate Grignard EtMgBr (Slow Addition) Grignard->Intermediate Cyclopropanol Cyclopropanol Intermediate->Cyclopropanol Workup Ketone Cyclopropyl Ketone Cyclopropanol->Ketone Oxidation (PCC/Swern)

Figure 2: The Kulinkovich-Oxidation workflow. Note that the ketone is a 2-step product.[4]

Part 5: Stability & Storage Data Table

Once synthesized, maintaining the integrity of the cyclopropyl ketone is paramount.

ParameterRecommendationExplanation
Workup pH Neutral (pH 7)Acidic conditions (

pH 4) promote ring opening via protonation of the carbonyl oxygen.
Purification Neutral Alumina or Basified SilicaStandard silica gel is slightly acidic. Pre-wash columns with 1% Et

N/Hexanes.
Storage -20°C, Inert GasPrevents auto-oxidation.
Nucleophiles Avoid Thiophenols/AzidesSoft nucleophiles can attack the cyclopropane ring in a Michael-type fashion (homoconjugate addition) [6].

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[5] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.

  • Ciaccio, J. A.; Drahus, A. L. "The reaction of ketones with dimethylsulfonium methylide generated from trimethylsulfonium iodide and potassium tert-butoxide in tetrahydrofuran." Synthetic Communications, 2006 , 36(10), 1463–1471.

  • Wong, H. N. C.; Hon, M. Y. "Cyclopropyl Ketones: Synthesis and Reactivity." Chemical Reviews, 1989 , 89(1), 165–198.

  • Yang, Z. Q.; et al. "Modified Simmons-Smith Reaction using Et2Zn/TFA." Journal of Organic Chemistry, 2004 , 69(11), 3993.

  • Kulinkovich, O. G. "Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents." Chemical Reviews, 2003 , 103(7), 2597–2632.

  • Pietruszka, J. "Synthesis and properties of cyclopropyl ketones." Chemical Reviews, 2003 , 103(4), 1051-1070.

Sources

Troubleshooting

preventing ring-opening of cyclopropyl ketones during reactions

Current Status: Operational Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Subject: Preventing Ring-Opening of Cyclopropyl Ketones (CPKs)

Welcome to the "Danger Zone" (Introduction)

If you are working with cyclopropyl ketones (CPKs), you are balancing on a knife-edge of reactivity. These motifs are prized in drug discovery (e.g., efavirenz, prasugrel) for their metabolic stability and rigid vectors, but synthetically, they are "spring-loaded" traps.

The cyclopropane ring possesses ~27.5 kcal/mol of strain energy. When conjugated with a carbonyl, the system adopts a bisected conformation where the Walsh orbitals of the ring overlap with the


 of the carbonyl. This conjugation (hyperconjugation) makes the ring bonds adjacent to the carbonyl significantly weaker and susceptible to cleavage.

The Golden Rule: To save the ring, you must control the Hard/Soft nature of your reagents and the conformation of the substrate.

Diagnostic Hub: Why is my ring opening?

Before attempting a fix, identify the mechanism driving your failure.

RingOpeningPathways Start Reaction Failure Mode Acid Acid/Lewis Acid Catalysis Start->Acid H+ or LA Nu Nucleophilic Attack Start->Nu Grignard/Hydride Rad Radical/SET Conditions Start->Rad Na/NH3 or SmI2 HomoMichael Homo-Michael Addition (Ring opens to linear chain) Acid->HomoMichael Nucleophilic Solvent (ROH, H2O) ClokeWilson Cloke-Wilson Rearrangement (Forms Dihydrofuran) Acid->ClokeWilson Heat + Strong LA HomoConj Homo-Conjugate Addition (Nucleophile hits ring) Nu->HomoConj Soft Nucleophile (Cu, uncatalyzed RMgX) RadClock Radical Clock (Fast ring opening) Rad->RadClock k > 10^8 s^-1

Figure 1: Diagnostic pathways for cyclopropyl ketone instability. Identify your pathway to select the correct troubleshooting module below.

Module A: Preventing Opening During Reduction

The Issue: Standard reduction with NaBH


 often yields a mixture of the desired alcohol (1,2-addition) and the ring-opened product (homo-conjugate addition) because the 

-carbon of the cyclopropane is electrophilic.

The Solution: The Luche Reduction .[1][2][3] By adding Cerium(III) Chloride (CeCl


), you modify the hardness of the borohydride and activate the carbonyl oxygen, strictly enforcing 1,2-addition.
Protocol: Luche Reduction of Cyclopropyl Ketones

Target: Selective formation of cyclopropyl carbinols.

ReagentEquivalentsRole
Cyclopropyl Ketone1.0Substrate
CeCl

·7H

O
1.0 - 1.5Lewis Acid / Catalyst
NaBH

1.0 - 1.2Reducing Agent
MeOHSolvent (0.2 M)Solvent & Ligand

Step-by-Step:

  • Preparation: Dissolve CPK (1.0 equiv) and CeCl

    
    ·7H
    
    
    
    O (1.0 equiv) in Methanol.
    • Checkpoint: Ensure the solution is clear. CeCl

      
       acts as a Lewis acid to coordinate the carbonyl oxygen, increasing its hardness.
      
  • Cooling: Cool the mixture to -78 °C (or 0 °C for sterically hindered substrates). Temperature control is kinetic control.

  • Addition: Add NaBH

    
     portion-wise.
    
    • Mechanism:[1][2][3][4][5][6][7][8] CeCl

      
       catalyzes the reaction of NaBH
      
      
      
      with MeOH to form alkoxyborohydrides (e.g., Na[H
      
      
      B(OMe)]). These are harder nucleophiles than borohydride itself, preferring the hard Carbonyl (C=O) over the softer cyclopropyl C-C bond [1].
  • Quench: Add saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O, wash with brine.
    

Why this works: The "Hard-Soft Acid-Base" (HSAB) principle. The carbonyl carbon is a "hard" electrophile; the cyclopropyl


-carbon is "soft." The alkoxyborohydride is a "hard" nucleophile that matches the carbonyl.[2]
Module B: Preventing Opening During Grignard/Organolithium Addition

The Issue: Grignard reagents (RMgX) are often too soft. They can attack the cyclopropane ring (homo-conjugate addition) or cause rearrangement via a magnesium enolate intermediate.

The Solution: Lanthanide-Mediated Addition (Imamoto Conditions) or "Turbo" Grignards .

Protocol: CeCl

-Mediated Grignard Addition

Target: Tertiary cyclopropyl carbinols without ring cleavage.

Materials:

  • Anhydrous CeCl

    
     (Must be dried! Heating CeCl
    
    
    
    ·7H
    
    
    O at 140°C under high vacuum for 2h is required).
  • THF (Anhydrous).

Step-by-Step:

  • Slurry Formation: Suspend dry CeCl

    
     (1.5 equiv) in THF. Stir at RT for 2 hours to form a fine suspension.
    
  • Pre-Complexation: Cool to 0 °C. Add the Grignard reagent (RMgX, 1.5 equiv) to the slurry. Stir for 30 mins.

    • Chemical Event:[4][5][6][9][10][11][12][13] This forms an organocerium species (RCeCl

      
      ), which is less basic and more nucleophilic (and harder) than the Grignard [2].
      
  • Reaction: Cool to -78 °C . Add the Cyclopropyl Ketone dropwise.

  • Monitoring: Monitor by TLC.

    • Warning: If you see a spot moving with the solvent front (non-polar), you likely opened the ring to an alkene.

  • Quench: Acetic acid (dilute) or NH

    
    Cl.
    

Alternative Strategy (Knochel): Use LaCl


·2LiCl complexes to promote 1,2-addition. The Lithium Chloride breaks up Grignard aggregates, increasing the effective concentration of the active species, allowing the reaction to proceed at lower temperatures where ring opening is kinetically disfavored.
Module C: Acid-Catalyzed Scenarios (Friedel-Crafts / Acylation)

The Issue: You are trying to functionalize a remote part of the molecule using a Lewis Acid (e.g., AlCl


), but the CPK rearranges to a dihydrofuran (Cloke-Wilson rearrangement) or opens to a halo-ketone.

The Solution: The "Push-Pull" Balance. You must avoid the simultaneous presence of a strong Lewis Acid and a nucleophile (like Cl


 or Br

).

Troubleshooting Table:

ScenarioRecommended ReagentWhy?
Lewis Acid needed TiCl

(low temp)
or BF

·OEt

Bidentate Lewis acids (like TiCl

) can chelate the carbonyl, freezing the conformation. Monodentate acids (BF

) are riskier but work if brief.
Solvent Choice DCM or Toluene Avoid nucleophilic solvents (THF, MeOH) which will attack the activated ring.
Counterion OTf

or PF

Use non-nucleophilic counterions. AlCl

is dangerous because AlCl

is nucleophilic enough to open the ring.

Visual Mechanism: The Cloke-Wilson Trap When a strong Lewis Acid coordinates to the CPK, it lowers the LUMO. If the system is heated, it undergoes a rearrangement to a dihydrofuran.[8]

ClokeWilson CPK Cyclopropyl Ketone Activated LA-Coordinated Intermediate CPK->Activated + Lewis Acid Zwitterion Ring-Opened Zwitterion Activated->Zwitterion Heat / Strain Release Dihydrofuran 2,3-Dihydrofuran (Thermodynamic Sink) Zwitterion->Dihydrofuran Recyclization (O-attack)

Figure 2: The Cloke-Wilson rearrangement pathway. Avoid heat and strong Lewis acids to prevent this sink.

Frequently Asked Questions (FAQs)

Q: Can I use Wolff-Kishner or Clemmensen reduction on a CPK? A: Avoid Clemmensen (Zn/Hg, HCl). The acidic conditions and zinc carbenoid intermediates almost guarantee ring opening or rearrangement. Wolff-Kishner (Hydrazine/KOH) is safer if the temperature is controlled, but the high heat (180-200°C) often triggers thermal rearrangement. Recommendation: Use a two-step approach: (1) Reduction to alcohol (Luche),[2][7] (2) Barton-McCombie deoxygenation.

Q: I need to oxidize an alcohol to a CPK. Will Swern or Dess-Martin open the ring? A: Generally, No. Swern and Dess-Martin Periodinane (DMP) are mild and operate under basic/buffered conditions. The ring is stable during oxidation. Avoid Jones Reagent (CrO


/H

SO

) due to the strong acid presence.

Q: My Grignard reaction is still opening the ring despite using CeCl


. Why? 
A:  Check your temperature . Even with Cerium, if you let the reaction warm to Room Temp before quenching, the thermodynamic drive to relieve ring strain may take over. Quench at -78 °C or -40 °C. Also, ensure your CeCl

is truly anhydrous . Hydrates act as proton sources, killing the organocerium.
References
  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[2][4] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents. Journal of Organic Chemistry, 49(21), 3904–3912. Link

  • Wong, H. N., Hon, M. Y., Tse, C. W., et al. (1989). Use of cyclopropanes in organic synthesis. Chemical Reviews, 89(1), 165–198. Link

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

Sources

Optimization

improving diastereoselectivity in cyclopropanation reactions

Technical Support Center: Diastereoselectivity in Cyclopropanation Status: Active Operator: Senior Application Scientist (Catalysis Division) Ticket ID: CYCLO-DIA-OPT-001 Welcome to the Cyclopropanation Optimization Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diastereoselectivity in Cyclopropanation

Status: Active Operator: Senior Application Scientist (Catalysis Division) Ticket ID: CYCLO-DIA-OPT-001

Welcome to the Cyclopropanation Optimization Hub

You are likely here because your diastereomeric ratio (dr) is suboptimal. In cyclopropanation, controlling the formation of cis (syn) versus trans (anti) isomers is a battle between thermodynamics and kinetics, dictated by the transition state geometry of the metal-carbene intermediate.

This guide moves beyond basic textbook definitions to actionable, field-tested troubleshooting. We treat your reaction as a system of variables: Catalyst Architecture , Carbene Electronics , and Reaction Environment .

Part 1: Strategic Decision Matrix

Before modifying conditions, verify you are using the correct mechanistic class for your target isomer.

CycloStrategy Start Target Diastereomer? Trans Trans (Anti) Thermodynamic Preference Start->Trans Cis Cis (Syn) Kinetic/Radical Control Start->Cis Rh_Cat Rh(II) / Cu(I) Concerted Mechanism Trans->Rh_Cat Standard Co_Cat Co(II) Metalloradical (Zhang Catalysts) Cis->Co_Cat Electron Deficient/Neutral Ru_Cat Ru(II) Salen (Katsuki) Cis->Ru_Cat Alternative Simmons Simmons-Smith (Directing Groups) Cis->Simmons Allylic Alcohols Ligand_Bulk Increase Ligand Bulk (Adamantyl/TPA) Rh_Cat->Ligand_Bulk Low dr? DA_Carbene Donor-Acceptor Carbenes (Davies) Rh_Cat->DA_Carbene High ee/dr needed

Figure 1: Decision matrix for catalyst selection based on target diastereomer.

Part 2: The "Trans" Directive (Rh & Cu Systems)

The formation of trans-cyclopropanes is generally favored in Rh(II) and Cu(I) catalysis because the reaction proceeds through a concerted asynchronous transition state where the bulky ester group of the diazo compound steers away from the alkene substituents (anti-placement) to minimize steric clash.

Mechanism & Tuning

The reaction involves an electrophilic metal carbene.[1] The key to boosting trans-selectivity is enhancing the steric bulk of the catalyst ligands, forcing the "endo" transition state to be energetically prohibitive.

  • Baseline: Rh2(OAc)4 often gives moderate trans selectivity (e.g., 2:1 to 5:1).

  • Upgrade 1 (Sterics): Switch to Rh2(oct)4 or Rh2(OPiv)4 .

  • Upgrade 2 (High Performance): Use Rh2(esp)2 (Du Bois catalyst) or Rh2(DOSP)4 (Davies catalyst). The bridge/ligand bulk creates a "chiral pocket" that strictly enforces trajectory.

Troubleshooting "Trans" Selectivity
SymptomDiagnosisCorrective Action
Low dr (e.g., 1:1) Ligand sphere is too small; insufficient steric clash in TS.Switch to bulky carboxylates like Rh2(TPA)4 (triphenylacetate) or Rh2(adamantyl)4 .
High dr, Low Yield Carbene dimerization is competing with cyclopropanation.Slow addition of diazo compound (syringe pump over 4-8h) is critical. Keep alkene concentration high.
No Reaction Catalyst poisoning or diazo decomposition.Ensure solvent is dry/degassed. Check if substrate has coordinating amines/sulfurs (poison). Use Rh2(esp)2 for higher stability.

Part 3: The "Cis" Challenge (Co & Ru Systems)

Achieving cis-selectivity requires overriding the thermodynamic preference. This is best achieved using Metalloradical Catalysis (MRC) , pioneered largely by X. Peter Zhang.[2]

The Solution: Cobalt(II) Porphyrins

Unlike Rh(II) (closed-shell Fisher carbenes), Co(II) porphyrins form radical carbenes.[3] The mechanism is stepwise. The initial radical addition is reversible; the second ring-closing step is the selectivity-determining step. Hydrogen bonding and radical stabilization favor the cis isomer.

Key Catalyst: [Co(P1)] (D2-symmetric chiral porphyrin).

CoMechanism Diazo Diazo Precursor Co_Carbene Co(II)-Carbene Radical Diazo->Co_Carbene -N2 Radical_Int γ-Alkyl Radical Intermediate Co_Carbene->Radical_Int Alkene Addn Radical_Int->Radical_Int Bond Rotation Cis_Prod Cis-Cyclopropane (Major) Radical_Int->Cis_Prod Ring Close (Fastest Path)

Figure 2: Stepwise metalloradical mechanism favoring cis-cyclopropanation.

Part 4: Detailed Experimental Protocol

Protocol: Cis-Selective Cyclopropanation using Co(II) Porphyrin Targeting >10:1 Cis:Trans selectivity for styrenes.

Reagents:

  • Catalyst: [Co(TPP)] (Tetraphenylporphyrin cobalt(II)) - Start here for achiral benchmarking.

  • Diazo Source: Ethyl diazoacetate (EDA) or tert-butyl diazoacetate.

  • Substrate: Styrene derivative (1.0 equiv).

  • Solvent: Toluene or DCM (Anhydrous).

Step-by-Step Workflow:

  • Catalyst Activation:

    • In a flame-dried Schlenk tube under Argon, add [Co(TPP)] (1 mol%, 0.01 equiv).

    • Add anhydrous Toluene (0.5 M concentration relative to alkene).

    • Note: Co(II) porphyrins are paramagnetic; NMR of the catalyst will look messy. This is normal.

  • Substrate Addition:

    • Add the styrene substrate (1.0 equiv) directly to the catalyst solution.

    • Add 4-dimethylaminopyridine (DMAP) (1.0 equiv) if using amide-based diazo compounds (optional, boosts turnover).

  • Controlled Diazo Addition (The Critical Step):

    • Dissolve EDA (1.2 equiv) in a separate vial of Toluene.

    • Do NOT dump the diazo in.

    • Use a syringe pump to add the diazo solution to the catalyst/alkene mixture over 2–4 hours at room temperature.

    • Why? Keeping diazo concentration low prevents dimerization (fumarate/maleate formation) and favors the reaction with the alkene.

  • Workup & Analysis:

    • Once addition is complete, stir for an additional hour.

    • Concentrate in vacuo.

    • Analyze Crude: Determine dr by 1H NMR before purification. Look for the cyclopropyl protons. Cis protons usually appear upfield (shielded) compared to trans.

    • Purify via silica gel chromatography.[4]

Part 5: Troubleshooting & FAQ

Q: My Simmons-Smith reaction (Zn/CH2I2) is giving poor diastereoselectivity on my allylic alcohol. A: The "directing effect" relies on the coordination of Zinc to the hydroxyl group.

  • Solvent: Switch to DCM or DCE. Avoid coordinating solvents like THF or Ether, which compete with your substrate for the Zinc center.

  • Protocol: Use the Charette Modification . Premix Et2Zn with the allylic alcohol first to form the zinc alkoxide, then add CH2I2. This tethers the reagent to the substrate before the carbene is generated.

Q: I am using a Donor-Acceptor diazo (e.g., vinyldiazoacetate) and getting low yield. A: Donor-Acceptor carbenes are more stable and less reactive than mono-acceptor carbenes.

  • Temperature: You likely need heat. Reflux in DCM (40°C) or Hexanes (60°C).

  • Catalyst: Standard Rh2(OAc)4 is often too weak. Switch to Rh2(DOSP)4 (Davies Catalyst), which is specifically designed to activate donor-acceptor systems and induce high enantioselectivity.

Q: How do I separate the diastereomers if the dr is 4:1? A:

  • Chemical: Saponify the esters to acids. The cis-acid and trans-acid often have vastly different crystallization properties.

  • Chromatographic: Use Silver Nitrate (AgNO3) impregnated silica gel. The varying ring strain/accessibility of the alkene (if present) or the cyclopropane itself interacts differently with Ag(I).

References

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939. Link

  • Davies, H. M. L., & Manning, J. R. (2008).[5] Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion.[5] Nature, 451, 417–424. Link

  • Huang, L., Chen, Y., Gao, G. Y., & Zhang, X. P. (2003).[2] Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins.[2] The Journal of Organic Chemistry, 68(21), 8179–8184.[2] Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[6][7][8] Organic Reactions, 58, 1–415. Link

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

Sources

Troubleshooting

scale-up challenges for the synthesis of 2-(4-methoxyphenyl)cyclopropylmethanone

Technical Support Center: Scale-Up Synthesis of 2-(4-Methoxyphenyl)cyclopropylmethanone Ticket ID: #SC-CYC-4OMe-001 Status: Open Subject: Process Safety & Optimization for Kilogram-Scale Production Assigned Scientist: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-(4-Methoxyphenyl)cyclopropylmethanone

Ticket ID: #SC-CYC-4OMe-001 Status: Open Subject: Process Safety & Optimization for Kilogram-Scale Production Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary & Scope

User Context: You are likely synthesizing a 2-arylcyclopropyl ketone scaffold. Depending on your specific R-group (alkyl or aryl), this motif is a critical pharmacophore in various bioactive compounds (e.g., melatonin receptor agonists like Tasimelteon or orexin antagonists).

The Core Challenge: The primary bottleneck in scaling this chemistry is the Corey-Chaykovsky cyclopropanation . While robust on a gram scale, this reaction introduces severe thermal and gas-evolution hazards on a kilogram scale, specifically regarding the use of Trimethylsulfoxonium Iodide (TMSOI) , Sodium Hydride (NaH) , and DMSO .

This guide provides a self-validating protocol to transition from bench (10g) to pilot (1kg+) safely.

Reaction Pathway & Critical Control Points

The following diagram outlines the standard synthetic route and identifies where process failures most commonly occur.

ReactionPathway cluster_safety CRITICAL SAFETY ZONE Precursor p-Methoxyacetophenone + Aldehyde Enone Enone Intermediate (Chalcone deriv.) Precursor->Enone Aldol Condensation (Exotherm Risk) Target Target: 2-(4-Methoxyphenyl) cyclopropylmethanone Enone->Target Cyclopropanation (Corey-Chaykovsky) Ylide Sulfoxonium Ylide (TMSOI + Base) Ylide->Enone Nucleophilic Attack

Figure 1: Synthetic pathway highlighting the critical safety zone during ylide formation.

Module 1: The Cyclopropanation (Corey-Chaykovsky)[1][2]

The Issue: The standard literature method uses NaH in DMSO. On a large scale, NaH releases massive amounts of hydrogen gas, and DMSO can undergo thermal runaway above 100°C (or lower with incompatible impurities).

Protocol A: The "Standard" NaH/DMSO Route (Optimized for Safety)

Use this only if you have excellent heat transfer and gas scrubbing capabilities.

  • Reagent Prep: Dry TMSOI (1.2 equiv) thoroughly. Water kills the ylide.

  • Ylide Formation (The Danger Zone):

    • Charge anhydrous DMSO (5-10 vol) to the reactor.

    • Add NaH (1.2-1.5 equiv, 60% dispersion) portion-wise at 20-25°C.

    • Wait: Allow H₂ evolution to cease completely before heating.

    • Add TMSOI portion-wise.

    • Causality: Adding TMSOI to NaH generates the ylide. This is exothermic.[1][2] Maintain T < 35°C.

  • Substrate Addition:

    • Cool the ylide solution to 0-5°C.

    • Add the Enone (dissolved in minimal DMSO or THF) slowly.

    • Why? The reaction is instantaneous. Fast addition causes a temperature spike >10°C, risking side reactions (epoxide formation vs. cyclopropane).

Protocol B: The "Scalable" Phase-Transfer Catalysis (PTC) Route

Recommended for >1kg batches to avoid NaH and anhydrous DMSO.

  • System: TMSOI + NaOH (solid or 50% aq) + TBAB (catalyst) + Toluene/DCM.

  • Mechanism: The ylide is generated at the interface.

  • Advantage: No H₂ gas. Water tolerance. Better thermal control.

ParameterNaH / DMSO MethodNaOH / PTC Method
Exotherm Risk High (Runaway potential)Medium (Solvent reflux limits temp)
Gas Evolution H₂ (Flammable/Explosive)None
Water Sensitivity Extreme (Quenches ylide)Low (Water is part of the system)
Yield 85-95%75-85% (Slower kinetics)

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction stalled at 60% conversion."
  • Diagnosis: Ylide decomposition. Sulfur ylides are unstable over time.

  • Resolution:

    • Do not add more Enone.

    • Prepare a fresh "top-up" batch of ylide (0.2 equiv) in a separate vessel and transfer it into the main reactor.

    • Prevention: Ensure your TMSOI is dry. If using Method A (NaH), ensure the DMSO is anhydrous (<0.05% water).

Issue 2: "I have a mixture of cis and trans isomers."
  • Context: The trans-isomer is thermodynamically favored, but kinetic control can yield cis.

  • Resolution:

    • Do not use Column Chromatography. It is viable only for <50g.

    • Crystallization: The trans-isomer typically has a higher melting point and lower solubility in alcohols.

    • Protocol: Dissolve crude oil in hot Ethanol or Isopropanol (3 vol). Cool slowly to 0°C. Seed with pure trans crystals if available. The cis isomer usually remains in the mother liquor.

Issue 3: "The quench turned into a volcano."
  • Cause: Quenching unreacted NaH or the basic DMSO mixture with acid or water too fast.

  • Resolution:

    • Never add water directly to the hot reaction mixture.

    • Protocol: Dilute the reaction mixture with Toluene (to absorb heat). Cool to <10°C. Add saturated NH₄Cl solution dropwise . The pH buffer prevents rapid hydrolysis and heat spikes.

Safety Decision Tree

Use this logic flow to select the correct base and solvent system for your scale.

SafetyTree Start Start Scale-Up (>100g) Equipment Is reactor rated for H2 gas management? Start->Equipment TempControl Is active cooling (chiller) available? Equipment->TempControl Yes RouteC Route C: NaOH / PTC (Lower Yield, High Safety) Equipment->RouteC No RouteA Route A: NaH / DMSO (High Yield, High Risk) TempControl->RouteA Yes (<10°C capability) RouteB Route B: KOtBu / THF (Med Yield, Med Risk) TempControl->RouteB No (Ambient only)

Figure 2: Decision matrix for selecting the cyclopropanation conditions based on available equipment.

Analytical Validation (Self-Check)

Before proceeding to the next step, verify your intermediate using these criteria:

  • H-NMR (Cyclopropane protons): Look for the characteristic multiplets between 1.0–3.0 ppm.

    • Trans coupling constants (

      
      ) are typically 4–6 Hz.
      
    • Cis coupling constants (

      
      ) are typically 8–10 Hz.
      
  • TLC: The cyclopropane product usually runs slightly higher (less polar) than the starting enone in Hexane/EtOAc.

  • Residual DMSO: If using Method A, ensure DMSO is <5000 ppm (ICH limit) after workup. Extensive water washes are required.

References

  • Corey-Chaykovsky Reaction Scale-Up

    • Title: Scale-Up Reaction Safety (Sulfur Ylide Hazards)
    • Source: University of Illinois / ACS Safety Guides
    • URL:[Link]

  • Process Safety of DMSO/NaH

    • Title: Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions
    • Source: Purdue University / Chemical Engineering Safety
    • URL:[Link]

  • Synthesis of Cyclopropyl Ketones (General Method)

    • Title: Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones
    • Source: MDPI (Molecules)[3]

    • URL:[Link]

  • General Review of Sulfur Ylides

    • Title: A review on the sulfur ylide-mediated Corey–Chaykovsky reaction[4][5][6]

    • Source: RSC Advances / NIH
    • URL:[Link]

Sources

Optimization

effect of solvent on photochemical cleavage of protecting groups

Topic: Effect of Solvent on Photochemical Cleavage of Protecting Groups Welcome to the Technical Support Center. This guide addresses the critical role of solvent environments in the photochemical removal of protecting g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Solvent on Photochemical Cleavage of Protecting Groups

Welcome to the Technical Support Center. This guide addresses the critical role of solvent environments in the photochemical removal of protecting groups (PPGs). Unlike thermal deprotection, photochemical cleavage is governed by excited-state dynamics (lifetimes, intersystem crossing) and dark-reaction kinetics (hydrolysis of intermediates), both of which are heavily modulated by solvent polarity, viscosity, and nucleophilicity.

Module 1: The o-Nitrobenzyl (o-NB) Systems

Status: Most Common PPG Class (Norrish Type II Mechanism)

Technical Insight: The "Water Effect" on Kinetics

The cleavage of o-nitrobenzyl groups proceeds via a Norrish Type II mechanism, generating a short-lived aci-nitro intermediate.[1] The decay of this intermediate into the final nitroso product and free substrate is often the rate-determining step.

  • Critical Factor: Protic solvents (specifically water) catalyze the tautomerization and breakdown of the aci-nitro intermediate.

  • Observation: Reactions in strictly anhydrous non-polar solvents (e.g., dry DCM or Toluene) often exhibit stalled kinetics or require prolonged irradiation compared to aqueous mixtures.

Troubleshooting Guide: o-NB Systems
SymptomProbable CauseCorrective Action
Reaction Stalls <50% Conv. Lack of Proton Source: The aci-nitro intermediate accumulates or reverts to ground state without cleaving in anhydrous media.Spike with Protic Solvent: Add 1–5% H₂O, MeOH, or TFA to the reaction mixture to accelerate aci-nitro decay.
Byproduct Precipitation Solubility Mismatch: The cleaved nitroso-benzaldehyde byproduct is insoluble in the chosen solvent, coating the light source or scattering light.Change Solvent System: Switch to a solvent where the nitroso byproduct is soluble (e.g., MeCN/H₂O mixtures) or dilute the reaction.
Unexpected Ester Formation Solvent Trapping: Alcohol solvents (MeOH, EtOH) intercept the reactive intermediate.Use Non-Nucleophilic Solvents: If the free acid is the desired product, use Acetone/H₂O or MeCN/H₂O. Avoid primary alcohols.
Mechanism Visualization: Solvent Intervention in o-NB Cleavage

oNB_Mechanism cluster_legend Solvent Role GS Ground State (o-Nitrobenzyl) ES Excited State (Diradical) GS->ES hν (UV) ACI aci-Nitro Intermediate ES->ACI H-Abstraction ACI->GS Relaxation (Slow in dry solvent) PROD Cleaved Product + Nitroso Byproduct ACI->PROD H2O / H+ (Fast) TRAP Solvent Trapped Byproduct ACI->TRAP ROH Attack Water accelerates ACI -> PROD step Water accelerates ACI -> PROD step

Caption: The aci-nitro decay is pH and solvent-dependent.[1] Water acts as a catalyst for the final release step.

Module 2: Coumarin & Conjugated Systems

Status: High-Efficiency / Visible Light PPGs

Technical Insight: Solvatochromism & Ion Pairs

Coumarin derivatives (e.g., Bhc, Mcm) often cleave via a heterolytic mechanism from the singlet excited state, forming an intimate ion pair (coumarin cation + substrate anion).

  • Polarity Effect: Highly polar solvents stabilize the ion pair, which can prevent recombination (good) but may also stabilize Charge Transfer (CT) states that fluoresce rather than cleave (bad).

  • Solvatochromism: The absorption maximum (

    
    ) of coumarins shifts significantly with solvent polarity. A 405 nm LED might be perfect for a coumarin in DMSO but off-peak in Toluene.
    
FAQ: Coumarin Optimization

Q: My coumarin-caged substrate fluoresces strongly but doesn't cleave. Why? A: You are likely in a solvent that stabilizes the Intramolecular Charge Transfer (ICT) state, making radiative decay (fluorescence) faster than the bond cleavage.

  • Fix: Increase solvent polarity to stabilize the leaving group ion pair, or switch to a "lock-in" solvent like aqueous buffer which suppresses fluorescence in favor of solvolysis.

Q: I see a mass shift of +32 (MeOH) or +18 (H₂O) on the cage byproduct. A: This is Solvent Trapping . The coumarin cation generated after release is highly electrophilic.

  • Fix: This is usually acceptable as it prevents the cation from re-alkylating your substrate. If strictly necessary to avoid, use a scavenger (e.g., methionine) or a solvent that cannot act as a nucleophile.

Module 3: Universal Solvent Effects
1. The Oxygen Problem (Triplet Quenching)

Certain PPGs (e.g., some quinones and ketones) proceed via a Triplet Excited State (


). Dissolved oxygen is a potent triplet quencher.
  • Solvent Factor: Oxygen solubility varies by solvent (Organic solvents dissolve ~10x more

    
     than water).
    
  • Protocol: If using a triplet-mechanism PPG in organic solvent (DCM, THF), degassing is mandatory .

2. Absorption Shifts (Solvatochromism)

Ensure your light source overlaps with the PPG absorption in the specific solvent used.

SolventPolarity (Dielectric

)

Shift Trend (General)
Recommended For
Water / Buffer High (80)Blue Shift (Hypsochromic)Bio-compatible, fast o-NB cleavage
Acetonitrile Med (37)ModerateGeneral purpose, good solubility
DCM Low (8.9)Red Shift (Bathochromic)Hydrophobic substrates (Slow o-NB rate)
DMSO High (47)Red ShiftHigh solubility, but hard to remove
Experimental Protocols
Protocol A: Solvent Screening for Kinetic Optimization

Use this when standard conditions yield slow release.

  • Preparation: Prepare 3 parallel reaction vials containing 1 mM caged substrate.

    • Vial A: 100% Acetonitrile (Control).

    • Vial B: 95% Acetonitrile / 5% Water (Proton Source).

    • Vial C: 95% Acetonitrile / 5% Methanol (Nucleophile Trap).

  • Irradiation: Place all vials equidistant from the light source (ensure identical photon flux).

  • Sampling: Aliquot 10

    
    L at t=0, 5, 15, and 30 minutes.
    
  • Analysis: Analyze via HPLC/UPLC.

    • Compare: Rate of substrate appearance.

    • Identify: If Vial B is significantly faster than A, the mechanism requires water (likely o-NB). If Vial C shows new peaks, solvent trapping is occurring.

Protocol B: Degassing for Triplet-State PPGs

Mandatory for Anthraquinones and some Coumarins in organic solvents.

  • Seal: Place reaction solution in a septum-capped vial.

  • Sparge: Insert a long needle connected to an Inert Gas line (Ar or N₂) directly into the solvent. Insert a short vent needle.

  • Flow: Bubble gas vigorously for 10–15 minutes (for volumes <10 mL).

  • Irradiate: Remove needles and immediately irradiate under positive inert gas pressure if possible.

References
  • Norrish Type II Mechanism & Water Effect

    • Photolabile protecting group.[1][2][3][4][5] Wikipedia.

    • [4]

  • Coumarin Solvatochromism & Quantum Yields

    • Solvent-dependent photophysics of a red-shifted, biocompatible coumarin photocage. Organic & Biomolecular Chemistry.[1][6][7]

  • Solvent Trapping & Nucleophilic Attack

    • Photoremovable Protecting Groups Used for the Caging of Biomolecules.[6][8] Wiley-VCH.

  • General Solvent Polarity & Reactivity

    • Quantitative Measures of Solvent Polarity. Chemical Reviews (ACS).
  • o-Nitrobenzyl Kinetics & Substituent Effects

    • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

Sources

Troubleshooting

enhancing the stability of cyclopropyl ketone compounds

Technical Support & Troubleshooting Center Welcome to the Stability Solutions Hub. As a Senior Application Scientist, I understand the specific frustration of working with cyclopropyl ketones.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Welcome to the Stability Solutions Hub. As a Senior Application Scientist, I understand the specific frustration of working with cyclopropyl ketones. You are balancing a delicate electronic compromise: the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol), yet it mimics the electronic behavior of a double bond via its Walsh orbitals. This makes your compound uniquely versatile but notoriously fragile toward acid-catalyzed ring opening and homoconjugate nucleophilic attacks.

This guide bypasses generic advice to target the specific failure modes of these compounds during synthesis, purification, and storage.

Part 1: The Knowledge Base (FAQs)

Q1: Why do my cyclopropyl ketones decompose rapidly in acidic media, even with weak acids?

The Mechanism of Failure: The instability is not random; it is orbital-driven. Cyclopropyl ketones predominantly exist in the bisected conformation , where the plane of the carbonyl group bisects the cyclopropane ring. In this geometry, the


-bonds of the cyclopropane (specifically the Walsh orbitals) align parallel to the carbonyl 

-system, allowing for

conjugation.

While this conjugation provides some thermodynamic stability, it also creates a "conduit" for reactivity. Upon protonation of the carbonyl oxygen (even by weak acids like silica gel silanols), the positive charge is delocalized onto the cyclopropane ring. This significantly lowers the activation energy for nucleophilic attack at the


-carbon, leading to ring opening and relief of ring strain.

Key Insight: The ring acts as a "masked" alkene. Treat protonated cyclopropyl ketones as highly electrophilic species susceptible to homoconjugate (1,5-) addition .

Q2: How does steric bulk affect stability?

Steric bulk can actually destabilize the compound if it forces the molecule out of the bisected conformation and into the perpendicular conformation .

  • Bisected (Stable): Maximum orbital overlap; electronic stabilization.

  • Perpendicular (Unstable): The Walsh orbitals and carbonyl

    
    -system are orthogonal. Conjugation is broken, and the cyclopropane ring loses that electronic "anchor," making it more susceptible to spontaneous rearrangement or cleavage.
    

Part 2: Troubleshooting Workbench

Scenario A: "My compound disappears on the TLC plate or column."

Diagnosis: Acid-catalyzed ring opening on the stationary phase. Root Cause: Standard silica gel is slightly acidic (pH 4–5). The silanol groups (


) act as Brønsted acids, protonating your ketone and triggering the ring-opening mechanism described above.

The Fix: The "Buffered Silica" Protocol

  • Immediate Action: Do not run a standard column.

  • Method: Pre-treat your silica gel with Triethylamine (Etngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    N).[1]
    
    • Prepare your eluent system (e.g., Hexanes/EtOAc).[2]

    • Add 1% to 5% v/v Triethylamine to the eluent.

    • Flush the packed column with this basic eluent before loading your sample.

    • Why it works: The amine neutralizes the acidic silanol sites, preventing protonation of the carbonyl oxygen.

Scenario B: "I see multiple spots after a Grignard or Lithiate addition."

Diagnosis: Competition between 1,2-addition (desired) and ring opening/homoconjugate addition. Root Cause: Strong nucleophiles can attack the cyclopropane ring directly if the carbonyl is coordinated to a Lewis Acid (like


 or 

), which activates the ring.

The Fix: Temperature & Additive Control

  • Protocol: Lower the temperature to -78°C to favor kinetic control (1,2-addition).

  • Additive: Consider using Cerium(III) Chloride (Luche conditions) . Lanthanides are "harder" Lewis acids that coordinate strongly to the carbonyl oxygen, favoring 1,2-attack over the softer conjugate addition, while being less likely to trigger ring opening compared to magnesium alone.

Part 3: Standard Operating Procedures (Protocols)

Protocol 1: Neutralizing Silica Gel for Purification

Use this protocol for any cyclopropyl ketone showing acid sensitivity.

StepActionTechnical Rationale
1 Slurry Preparation Mix Silica Gel 60 with a solvent containing 2.5% Triethylamine (TEA) .
2 Column Packing Pour the slurry and pack the column. Flush with 2 column volumes of the TEA-solvent mixture.
3 Equilibration Switch to your running eluent (containing 1% TEA ).
4 Loading Load sample. Avoid DCM if possible (can be slightly acidic due to HCl formation); use Toluene or Benzene if solubility permits.
5 Elution Run the column.[2][3][4] Collect fractions immediately.
Protocol 2: Long-Term Storage

Cyclopropyl ketones can undergo slow thermal rearrangement.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can form radicals that initiate ring opening.

  • Temperature: Store at -20°C . Room temperature storage allows for slow thermal population of the vibrational modes leading to ring opening.

  • Stabilizer: For oils, adding a trace of activated basic alumina to the vial can act as a "scavenger" for any trace acids that form over time.

Part 4: Visual Logic & Mechanisms

Diagram 1: The Stability Landscape & Failure Modes

This diagram illustrates the electronic causality: how acidic conditions dismantle the stabilizing bisected conformation.

StabilityMechanism cluster_0 Critical Failure Path Substrate Cyclopropyl Ketone (Bisected Conformation) Intermediate Activated Intermediate (Protonated Carbonyl) Substrate->Intermediate Protonation Stable Stable Compound (Conjugation Intact) Substrate->Stable Neutral/Basic Conditions Rearrange Thermal Rearrangement (Cloke-Wilson) Substrate->Rearrange High Heat (>150°C) Acid Acid Source (H+ / Lewis Acid) Acid->Substrate Attacks RingOpen Ring Opening (Strain Relief) Intermediate->RingOpen Homoconjugate Addition (Nu- attack at gamma-C) Nucleophile Nucleophile (Nu-)

Caption: The mechanism of acid-catalyzed failure. Protonation activates the ring, facilitating nucleophilic attack and irreversible ring opening.

Diagram 2: Purification Decision Tree

A logic flow to prevent compound loss during workup.

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Analysis (Spot degradation?) Start->CheckTLC Stable Stable on Silica CheckTLC->Stable No Unstable Streaking / New Spots CheckTLC->Unstable Yes Action1 Standard Flash Chromatography Stable->Action1 Action2 Add 1-5% Et3N to Eluent Unstable->Action2 Check2 Still Degrading? Action2->Check2 Check2->Action1 No (Stabilized) Action3 Switch to Neutral Alumina Check2->Action3 Yes Action4 Distillation (Vacuum) Action3->Action4 If solid/high BP fails

Caption: Step-by-step decision matrix for purifying acid-sensitive cyclopropyl ketones.

References

  • Department of Chemistry, University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Craig, A. J., et al. (2016).[5] Brønsted Acid Catalyzed Homoconjugate Addition of Organotrifluoroborates to Arylated Cyclopropyl Ketones. Organic Letters, 18(15), 3786–3789.[5] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Retrieved from [Link]

  • Bluffton University. (n.d.). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Cyclopropyl Ketones: Methods, Mechanisms, and Applications

The cyclopropyl ketone motif is a cornerstone in modern organic chemistry, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Its inherent ring strain...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropyl ketone motif is a cornerstone in modern organic chemistry, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Its inherent ring strain (approximately 29 kcal/mol) endows it with unique reactivity, making it a valuable synthon for a variety of chemical transformations.[1][2] This guide provides a comparative analysis of the principal methods for synthesizing cyclopropyl ketones, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of each method, supported by experimental data and protocols.

Chapter 1: The Kulinkovich-de Meijere Reaction: From Esters to Cyclopropanols

The Kulinkovich reaction offers an elegant and powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[3][4] The resulting cyclopropanols can then be oxidized to the corresponding cyclopropyl ketones. A significant modification by de Meijere extended this reaction to amides, broadening its synthetic utility.

Mechanism and Causality

The reaction proceeds through a fascinating catalytic cycle. Two equivalents of a Grignard reagent, which must possess a β-hydrogen, react with a titanium(IV) alkoxide to form a transient dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[4] This three-membered organometallic ring is the key reactive species.

The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester substrate. The first addition leads to a β-titanio ketone intermediate, which rapidly undergoes an intramolecular cyclization to form a titanium salt of the cyclopropanol.[3] Subsequent hydrolysis yields the desired cyclopropanol. The choice of a Grignard reagent with β-hydrogens is critical as it is a prerequisite for the formation of the titanacyclopropane intermediate.

Kulinkovich_Mechanism cluster_catalyst Catalyst Formation cluster_reaction Reaction with Ester Ester R-COOR' Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Ester->Oxatitanacyclopentane + Titanacyclopropane Grignard 2 R''MgX Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane + Ti(O-iPr)4 Ti_IV Ti(O-iPr)4 Beta_Titanio_Ketone β-Titanio Ketone Oxatitanacyclopentane->Beta_Titanio_Ketone Rearrangement Cyclopropanol_Ti_Salt Cyclopropanol Titanium Salt Beta_Titanio_Ketone->Cyclopropanol_Ti_Salt Intramolecular Cyclization Cyclopropanol Cyclopropanol Cyclopropanol_Ti_Salt->Cyclopropanol Hydrolysis

Caption: Catalytic cycle of the Kulinkovich reaction.

Standard Protocol: Synthesis of 1-Phenylcyclopropanol
  • To a stirred solution of titanium(IV) isopropoxide (1.0 equiv) in anhydrous THF under an inert atmosphere, add ethylmagnesium bromide (2.0 equiv, 3.0 M in diethyl ether) dropwise at room temperature.

  • Stir the resulting black solution for 10 minutes.

  • Add a solution of methyl benzoate (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenylcyclopropanol.

Performance Analysis
ParameterPerformanceNotes
Typical Yield 60-90%Highly dependent on substrate and reaction conditions.
Substrate Scope Broad for esters and amides.[4]Lactones are also suitable substrates.[4]
Functional Group Tolerance Good; tolerates ethers, sulfides, and imines.[3]N-Boc protecting groups are generally stable.[3]
Stereoselectivity Generally low for acyclic substrates.Diastereoselectivity can be achieved with cyclic substrates.
Key Advantage Direct conversion of esters/amides to cyclopropanols.Avoids the preparation of α,β-unsaturated precursors.
Limitations Requires stoichiometric Grignard reagents.Oxidation step is needed to obtain the ketone.

Chapter 2: Simmons-Smith Cyclopropanation of Enol Ethers

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[5] For the synthesis of cyclopropyl ketones, this reaction is typically applied to silyl enol ethers, which serve as the alkene precursor.

Mechanism and Causality

The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[5] The reaction is believed to proceed through a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond, resulting in syn-addition and retention of the alkene stereochemistry.[2]

When applied to silyl enol ethers, the reaction yields a silylated cyclopropanol, which can be readily hydrolyzed to the cyclopropyl ketone. The Furukawa modification, which utilizes diethylzinc instead of a zinc-copper couple, often provides better yields and reproducibility.[5]

Simmons_Smith_Workflow Ketone Starting Ketone Silyl_Enol_Ether Silyl Enol Ether Ketone->Silyl_Enol_Ether LDA, TMSCl Silylated_Cyclopropanol Silylated Cyclopropanol Silyl_Enol_Ether->Silylated_Cyclopropanol CH2I2, Zn(Cu) Cyclopropyl_Ketone Cyclopropyl Ketone Silylated_Cyclopropanol->Cyclopropyl_Ketone Acidic Workup

Caption: Workflow for Simmons-Smith synthesis of cyclopropyl ketones.

Standard Protocol: Synthesis of 1-Cyclopropyl-1-phenylethanone
  • Silyl Enol Ether Formation: To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. After 30 minutes, add a solution of acetophenone (1.0 equiv) in anhydrous THF. Stir for 1 hour, then add trimethylsilyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir for an additional hour.

  • Cyclopropanation: To a suspension of zinc-copper couple (1.5 equiv) in anhydrous diethyl ether, add diiodomethane (1.2 equiv). Heat the mixture to reflux for 30 minutes. Cool to room temperature and add the crude silyl enol ether from the previous step.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture through a pad of celite and wash with diethyl ether.

  • Quench the filtrate with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Performance Analysis
ParameterPerformanceNotes
Typical Yield 70-95%Generally high for a wide range of substrates.
Substrate Scope Very broad for alkenes, including electron-rich and electron-poor systems.[6]Silyl enol ethers are excellent substrates.
Functional Group Tolerance Excellent; tolerates alcohols, ethers, esters, amides, and more.[6]The zinc carbenoid is relatively non-basic.
Stereoselectivity Highly stereospecific (retention of alkene geometry).Diastereoselectivity can be directed by nearby hydroxyl groups.
Key Advantage High reliability and predictability.Excellent functional group tolerance.
Limitations Requires pre-formation of the enol ether.Can be sensitive to the quality of the zinc-copper couple.

Chapter 3: Transition-Metal-Catalyzed Cyclopropanation with Diazo Compounds

Transition-metal-catalyzed reactions of diazo compounds with alkenes represent a powerful and versatile method for constructing cyclopropane rings. Rhodium(II) and copper(I) complexes are the most commonly employed catalysts for this transformation.

Mechanism and Causality

The reaction is initiated by the reaction of the diazo compound with the transition metal catalyst to form a metal-carbene intermediate, with the concomitant loss of dinitrogen gas. This highly reactive metal-carbene then undergoes a [2+1] cycloaddition with an alkene to form the cyclopropane ring.

The choice of metal and the ligands coordinated to it are crucial in determining the reactivity and selectivity of the reaction. Chiral ligands can be employed to achieve high levels of enantioselectivity, making this a valuable method for the synthesis of enantioenriched cyclopropyl ketones. For the synthesis of cyclopropyl ketones, α,β-unsaturated ketones can be used as the alkene component.

TM_Catalysis Catalyst [M]-L Metal_Carbene Metal-Carbene L-[M]=CH-R Catalyst->Metal_Carbene + Diazo, -N2 Diazo N2=CH-R Metal_Carbene->Catalyst + Alkene, -Cyclopropane Alkene Alkene Cyclopropane Cyclopropane

Caption: General catalytic cycle for transition-metal-catalyzed cyclopropanation.

Standard Protocol: Rh(II)-Catalyzed Synthesis of a Cyclopropyl Ketone
  • To a solution of the α,β-unsaturated ketone (1.0 equiv) and Rh2(OAc)4 (0.01 equiv) in anhydrous dichloromethane at room temperature, add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous dichloromethane dropwise over 2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Performance Analysis
ParameterPerformanceNotes
Typical Yield 70-99%Often very high yields are achieved.
Substrate Scope Broad for both alkenes and diazo compounds.Electron-rich alkenes are generally more reactive.
Functional Group Tolerance Good, but can be sensitive to Lewis basic functional groups.S- and N-containing heterocycles can sometimes inhibit the catalyst.[7]
Stereoselectivity Diastereoselectivity is often high. Enantioselectivity can be achieved with chiral catalysts.The choice of ligand is critical for stereocontrol.
Key Advantage High efficiency and catalytic nature.Access to enantiomerically enriched products.
Limitations Diazo compounds can be hazardous and require careful handling.Catalyst can be expensive.

Chapter 4: Intramolecular Cyclization Methods

Intramolecular nucleophilic substitution reactions provide a conceptually different approach to the synthesis of cyclopropyl ketones. These methods rely on the formation of a C-C bond between two atoms within the same molecule to close the three-membered ring.

The Ramberg-Bäcklund Reaction

While classically known for synthesizing alkenes from α-halo sulfones, the Ramberg-Bäcklund reaction can be adapted to form cyclopropanes.[8][9] This involves the base-mediated intramolecular cyclization of a γ-halo ketone to form the cyclopropyl ketone.

Hydrogen-Borrowing Catalysis

A modern and elegant approach involves the use of hydrogen-borrowing catalysis to achieve the α-cyclopropanation of ketones.[10] In this process, a metal catalyst transiently oxidizes an alcohol to an aldehyde, which then participates in an aldol condensation with a ketone. The resulting enone is then reduced by the metal hydride species, and a subsequent intramolecular displacement of a leaving group affords the cyclopropyl ketone.[10]

Decision_Tree Start Starting Material? Ester Ester / Amide Start->Ester Ketone_Alkene Ketone / Alkene Start->Ketone_Alkene Halo_Ketone γ-Halo Ketone Start->Halo_Ketone Kulinkovich Kulinkovich Reaction Ester->Kulinkovich Simmons_Smith Simmons-Smith Reaction Ketone_Alkene->Simmons_Smith Need Stereospecificity? TM_Catalysis TM-Catalyzed Cyclopropanation Ketone_Alkene->TM_Catalysis Need Enantioselectivity? Intramolecular Intramolecular Cyclization Halo_Ketone->Intramolecular

Caption: Decision tree for selecting a cyclopropyl ketone synthesis method.

Chapter 5: Comparative Analysis and Method Selection

The choice of the most appropriate method for synthesizing a particular cyclopropyl ketone depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required level of stereocontrol.

MethodStarting MaterialsKey ReagentsStereocontrolKey Advantages
Kulinkovich-de Meijere Esters, AmidesGrignard Reagents, Ti(O-iPr)4Generally LowDirect from esters/amides, no α,β-unsaturation needed.
Simmons-Smith Alkenes (Enol Ethers)CH2I2, Zn(Cu) or Et2ZnHigh (Stereospecific)Excellent functional group tolerance, reliable.
Transition-Metal Catalysis Alkenes, Diazo CompoundsRh(II) or Cu(I) CatalystsHigh (Diastereo- and Enantioselective)Catalytic, high yields, access to chiral products.
Intramolecular Cyclization γ-Functionalized KetonesBase or Metal CatalystSubstrate DependentAvoids intermolecular reactions, good for specific targets.

Conclusion

The synthesis of cyclopropyl ketones is a well-developed field with a diverse array of reliable and efficient methods. The Kulinkovich-de Meijere reaction provides a direct route from common carbonyl compounds, while the Simmons-Smith reaction offers unparalleled reliability and functional group tolerance for the cyclopropanation of enol ethers. For access to highly substituted and enantiomerically enriched cyclopropyl ketones, transition-metal-catalyzed methods are the state of the art. Finally, intramolecular cyclization strategies offer unique pathways for the construction of these valuable building blocks. By understanding the strengths and limitations of each method, researchers can make informed decisions to best achieve their synthetic goals.

References

  • Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA, 63(3), 162-166. [Link]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]

  • Paquette, L. A. (2015). The Ramberg-Bäcklund Reaction. Organic Reactions. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Crompton, J. L., Frost, J. R., Rowe, S. M., & Donohoe, T. J. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5235–5239. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]

  • Chandgude, A. L., & Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 11(4), 2134–2142. [Link]

  • Wikipedia. (n.d.). Ramberg–Bäcklund reaction. Retrieved from [Link]

  • Sharma, S., & Kumar, P. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6539. [Link]

  • Wang, Z.-Y., Liu, S.-Z., Li, Q., Guo, C., Cheng, Y.-Z., Dou, J., & Li, D. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Organic & Biomolecular Chemistry, 22(18), 3635-3640. [Link]

  • Purdue University Graduate School. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Rubottom, G. M., & Lopez, M. I. (1973). Reaction of trimethysilyl enol ethers with Simmons-Smith reagent. Facile synthesis of trimethylsilyl cyclopropyl ethers and cyclopropanols. The Journal of Organic Chemistry, 38(11), 2097–2099. [Link]

  • Google Patents. (n.d.). CN1994996A - Process for preparing cyclopropyl methyl ketone.

Sources

Comparative

Structural Validation of 2-(4-Methoxyphenyl)cyclopropyl Ketones: 1D Coupling vs. 2D Spatial Analysis

Executive Summary: The Stereochemical Challenge In drug discovery, the cyclopropane ring is a privileged scaffold, often acting as a bioisostere for alkenes or to introduce metabolic stability. However, synthesizing 2-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In drug discovery, the cyclopropane ring is a privileged scaffold, often acting as a bioisostere for alkenes or to introduce metabolic stability. However, synthesizing 2-(4-methoxyphenyl)cyclopropyl ketones presents a critical validation challenge: distinguishing between cis (syn) and trans (anti) diastereomers.

While Mass Spectrometry (MS) confirms the molecular weight (e.g., MW 176.2 for the monosubstituted core, or higher for disubstituted derivatives), it is blind to stereochemistry. This guide objectively compares the two primary NMR validation workflows—Scalar Coupling (


) Analysis  versus Dipolar Coupling (NOE) Analysis —to determine which method provides the necessary rigor for publication-quality structural assignment.
The Molecule of Interest

The term "2-(4-methoxyphenyl)cyclopropylmethanone" typically refers to a 1,2-disubstituted cyclopropane scaffold.

  • Position 1: Carbonyl group (Ketone/Methanone).

  • Position 2: 4-Methoxyphenyl group.[1][2][3][4][5][6][7]

  • Critical Isomerism: The spatial relationship between the carbonyl and the aryl ring determines the biological activity and physical properties.

Comparative Analysis: 1D vs. 2D NMR Methodologies

Method A: 1D H NMR ( -Coupling Analysis)

The "Quick Check" for routine screening.

This method relies on the Karplus relationship, which correlates the vicinal coupling constant (


) with the dihedral angle between protons. In rigid cyclopropane rings, this relationship is distinct.
FeaturePerformanceTechnical Insight
Speed High (< 5 mins)Standard acquisition. No complex pulse sequences required.
Reliability Moderate

-values can overlap or be obscured by second-order effects (strong coupling).
Diagnostic Criteria

Cis (

):
8.0 – 12.0 HzTrans (

):
4.0 – 7.0 Hz
Limitations AmbiguityIf

Hz, assignment is statistically uncertain without a reference isomer.
Method B: 2D NOESY / 1D NOE (Spatial Proximity)

The "Gold Standard" for definitive assignment.

This method measures the Nuclear Overhauser Effect (NOE), which depends on the inverse sixth power of the distance (


) between nuclei. It detects protons that are close in space (< 5 Å), regardless of the number of bonds separating them.
FeaturePerformanceTechnical Insight
Speed Low (30-60 mins)Requires longer relaxation delays (

) to build NOE signal.
Reliability Ultra-HighProvides direct evidence of spatial geometry.
Diagnostic Criteria Cross-peaks Cis: Strong correlation between

and

.Trans: No correlation; distinct correlations between ring protons.
Limitations SensitivityRequires sufficient concentration (>2 mg) to detect weak NOE signals.

Detailed Experimental Protocols

Protocol 1: Sample Preparation & 1D Acquisition

Objective: Obtain a high-resolution spectrum to resolve cyclopropyl multiplets.

  • Solvent Selection: Use Benzene-

    
      or DMSO-
    
    
    
    if signals overlap in CDCl
    
    
    . Benzene often induces favorable shifts in cyclopropanes due to magnetic anisotropy.[8]
  • Concentration: Dissolve 5–10 mg of the product in 0.6 mL solvent. Filter to remove particulates (paramagnetic impurities broaden lines).

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Scans (NS): 16 or 32.

    • Relaxation Delay (

      
      ): 
      
      
      
      2.0 seconds (essential for accurate integration).
    • Pulse Angle: 30°.

Protocol 2: The Definitive NOESY Experiment

Objective: Confirm cis vs. trans geometry via through-space correlations.

  • Pulse Sequence: noesygpphpp (Gradient-selected NOESY with phase-sensitive detection).

  • Mixing Time (

    
    ):  Set to 500–800 ms .
    
    • Why? Small molecules like cyclopropanes tumble fast (short correlation time

      
      ). They require longer mixing times to develop measurable NOE compared to large proteins.
      
  • Setup:

    • TD (Time Domain): 2048 (F2) x 256 (F1).

    • NS (Scans): 8 to 16 per increment.

    • D1 (Relaxation): 2.0 s.

  • Processing: Apply a 90° shifted sine-bell squared window function (QSINE) to both dimensions to suppress truncation artifacts.

Data Interpretation Guide

Characteristic Chemical Shifts ( )

For 2-(4-methoxyphenyl)cyclopropyl ketones :

Proton PositionMultiplicityApprox. Shift (

)
Interpretation
Methoxy (-OCH

)
Singlet (3H)3.70 – 3.85 ppmDiagnostic anchor point.
Aryl (AA'BB') Doublets (2H each)6.80 – 7.20 ppmPara-substitution pattern confirmation.
Cyclopropyl

(at C=O)
ddd or m2.40 – 2.80 ppmDeshielded by carbonyl.
Cyclopropyl

(at Aryl)
ddd or m2.20 – 2.60 ppmBenzylic position.
Cyclopropyl

(CH

)
Multiplets1.20 – 1.80 ppmHighly shielded (upfield).
Decision Logic: Cis vs. Trans Assignment

Scenario 1: The Trans Isomer (Thermodynamic Product)

  • Coupling:

    
     Hz.
    
  • NOE: Strong NOE between

    
     and 
    
    
    
    is ABSENT .
  • NOE: Strong NOE between

    
     and 
    
    
    
    is ABSENT (they are on opposite faces).

Scenario 2: The Cis Isomer (Kinetic Product)

  • Coupling:

    
     Hz.
    
  • NOE: Strong NOE observed between

    
     and 
    
    
    
    (same face).
  • Shielding: The aryl ring may shield the cis-carbonyl substituent, causing an upfield shift of the ketone's R-group protons.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the structure, prioritizing self-validating checks.

NMR_Validation_Flow Start Synthesis Product (Crude/Purified) H_NMR 1D 1H NMR Acquisition (CDCl3 or C6D6) Start->H_NMR Analysis Analyze Cyclopropyl Region (1.0 - 3.0 ppm) H_NMR->Analysis Coupling_Check Measure Vicinal Coupling (J) between H1 and H2 Analysis->Coupling_Check Trans_Path J = 4-6 Hz (Small Coupling) Coupling_Check->Trans_Path Likely Trans Cis_Path J = 8-11 Hz (Large Coupling) Coupling_Check->Cis_Path Likely Cis Ambiguous J = 6-8 Hz (Ambiguous) Coupling_Check->Ambiguous Unclear NOESY Run 2D NOESY (Mix Time: 600ms) Trans_Path->NOESY Verify Cis_Path->NOESY Verify Ambiguous->NOESY Required NOE_Trans NOE Analysis: NO correlation H1 <-> H2 NOESY->NOE_Trans NOE_Cis NOE Analysis: Strong correlation H1 <-> H2 NOESY->NOE_Cis Result_Trans CONFIRMED Trans-Isomer NOE_Trans->Result_Trans Result_Cis CONFIRMED Cis-Isomer NOE_Cis->Result_Cis

Figure 1: Decision tree for the stereochemical assignment of 1,2-disubstituted cyclopropanes using NMR.

References

  • MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules.[1][3][4][7][8][9][10][11][12][13][14][15] Retrieved from [Link]

  • PubChem. (2021).[5] Compound Summary: methanone.[6][16] CID 9608344. Retrieved from [Link][5]

  • Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropanes. Journal of the American Chemical Society.[14] (Fundamental reference for cyclopropyl coupling constants).

  • Royal Society of Chemistry. (2012). Synthesis of functionalized 2-aryl-4-(indol-3-yl)-4H-chromenes. (Contains specific NMR data for methoxyphenyl cyclopropyl ketones). Retrieved from [Link]

Sources

Validation

comparing reactivity of aryl vs alkyl cyclopropyl ketones

Comparative Guide: Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones Executive Summary: The Electronic Divide In the strategic design of drug scaffolds, cyclopropyl ketones (CPKs) serve as versatile linchpins, capable of...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones

Executive Summary: The Electronic Divide

In the strategic design of drug scaffolds, cyclopropyl ketones (CPKs) serve as versatile linchpins, capable of acting as 1,3-dipoles, radical acceptors, or homo-Michael acceptors. However, the reactivity profile of CPKs diverges sharply depending on the substituent attached to the carbonyl: Aryl (Ar-CPK) versus Alkyl (Alk-CPK) .

This guide delineates the mechanistic bifurcation between these two classes. While Aryl-CPKs benefit from conjugative stabilization that lowers reduction potentials and stabilizes radical intermediates, Alkyl-CPKs present a high "redox wall" and lack resonance stabilization, often requiring specialized activation strategies (e.g., additives, specific Lewis acids) to achieve comparable transformations.

Key Reactivity Differentiators:

  • Redox Potential: Aryl-CPKs (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     -2.11 V) vs. Alkyl-CPKs (
    
    
    
    -2.73 V).
  • Radical Stability: Aryl groups stabilize ketyl radicals; Alkyl groups do not.

  • Ring Expansion: Aryl-CPKs undergo facile Cloke-Wilson rearrangement; Alkyl-CPKs often require high thermal energy or specific organocatalysts.

Mechanistic Divergence: Radical & Redox Chemistry

The most profound difference lies in single-electron transfer (SET) processes, commonly utilized in Samarium(II) iodide (SmI


) mediated couplings and photoredox catalysis.
The Redox Wall

Aryl cyclopropyl ketones are "privileged" substrates in reductive coupling. The aryl ring conjugates with the carbonyl, significantly lowering the energy of the LUMO. Upon accepting an electron, the resulting ketyl radical is stabilized by resonance.

Conversely, Alkyl cyclopropyl ketones are electronically isolated. The lack of conjugation results in a highly negative reduction potential, often exceeding the reducing power of standard reagents like SmI


 unless activated by proton donors (MeOH/H

O) or Lewis bases (HMPA).

Table 1: Comparative Redox & Radical Parameters

ParameterAryl-CPK (e.g., Ph-CO-cPr)Alkyl-CPK (e.g., Cy-CO-cPr)Impact on Synthesis
Reduction Potential (

)
-2.11 V (vs SCE)-2.73 V (vs SCE)Alkyl-CPKs are inert to mild reductants.
Ketyl Radical Stability High (Benzylic resonance)Low (Localized radical)Aryl-CPKs favor radical couplings; Alkyl-CPKs prone to reduction to alcohols.
SmI

Reactivity
Fast, often requires no additives.Slow, requires HMPA or Sm(0) to prevent catalyst decomposition.Alkyl variants require "super-reductant" conditions.
Visualization: SmI Catalytic Cycle Differences

The following diagram illustrates the kinetic barrier difference. Note the "Activation Energy Gap" for the alkyl species.[1][2]

SmI2_Mechanism Start Substrate (CPK) SET SET (SmI2) Start->SET Radical_Ar Aryl Ketyl Radical (Stabilized) SET->Radical_Ar  Fast (Low Barrier) Radical_Alk Alkyl Ketyl Radical (Unstable/High Energy) SET->Radical_Alk  Slow (High Barrier) RingOpen Ring Opening (Homoenolate) Radical_Ar->RingOpen  Facile Radical_Alk->RingOpen  Difficult Product Coupled Product RingOpen->Product

Figure 1: Mechanistic divergence in SmI2-mediated reduction. Aryl substrates follow the green, low-barrier path; Alkyl substrates face the red, high-barrier path.

Lewis Acid Activation & Rearrangement (Cloke-Wilson)[4]

The Cloke-Wilson rearrangement transforms cyclopropyl ketones into 2,3-dihydrofurans.[3][4][5] This reaction is driven by ring strain but requires activation of the carbonyl.

  • Aryl-CPKs: The aryl group acts as a "buffer." While it makes the carbonyl less electrophilic in the ground state (due to resonance), it stabilizes the developing positive charge in the transition state during the nucleophilic attack of the carbonyl oxygen onto the cyclopropane ring. Reaction typically proceeds with simple Lewis acids (e.g., SnCl

    
    , TiCl
    
    
    
    ).
  • Alkyl-CPKs: These are harder to rearrange. The alkyl group pushes electron density inductively, making the carbonyl oxygen more nucleophilic, but the lack of resonance stabilization for the transition state often necessitates higher temperatures or specific organocatalysts (e.g., DABCO) to drive the ring expansion.

Experimental Insight: In Ni-catalyzed homoconjugate additions (e.g., reaction with alkyl halides), Aryl-CPKs are competent electrophiles. Alkyl-CPKs , however, are frequently reported as unreactive under identical catalytic conditions due to their inability to stabilize the oxidative addition intermediate or the initial radical/anionic complex.

Experimental Protocols

These protocols are selected to demonstrate the "standard" conditions for Aryl-CPKs and the "forced" conditions required for Alkyl-CPKs.

Protocol A: SmI -Catalyzed Intermolecular Coupling (Aryl-CPK Optimized)

Targeting the "easy" reduction.

  • Reagents: Acetophenone-cyclopropane (1.0 equiv), Alkyne (2.0 equiv), SmI

    
     (0.1 M in THF, 15 mol %).
    
  • Setup: Flame-dried Schlenk flask under Argon.

  • Procedure:

    • Dissolve Aryl-CPK and alkyne in dry THF (0.1 M).

    • Degas the solution (freeze-pump-thaw x3).

    • Add SmI

      
       solution dropwise at 45 °C.
      
    • Observation: The deep blue color of SmI

      
       will fade to yellow/white as the cycle proceeds.
      
    • Stir for 2-4 hours.

  • Workup: Quench with saturated Rochelle’s salt. Extract with EtOAc.

  • Expected Outcome: High yield of cyclopentene derivative.

Protocol B: Activated Reduction for Alkyl-CPKs

Targeting the "hard" reduction.

  • Reagents: Cyclohexyl-cyclopropyl ketone (1.0 equiv), Alkyne (3.0 equiv), SmI

    
     (0.1 M in THF, 30 mol %), Additive: Sm metal (powder)  or HMPA (4.0 equiv) .
    
  • Rationale: The addition of Sm(0) or HMPA is critical . HMPA pushes the redox potential of Sm(II) to be more negative (stronger reductant), allowing it to overcome the -2.73 V barrier of the alkyl ketone.

  • Procedure:

    • Dissolve Alkyl-CPK and alkyne in THF/HMPA mixture.

    • Add SmI

      
       slowly.
      
    • Critical Step: If reaction stalls (blue color persists), add Sm(0) powder to regenerate active species and prevent "dead" catalyst accumulation.

  • Expected Outcome: Moderate yield. Without HMPA/Sm(0), yield is typically <5% (recovery of starting material).

Comparative Data: Homoconjugate Addition

The following data summarizes the reactivity of CPKs in Nickel-catalyzed cross-electrophile coupling (e.g., with alkyl halides), highlighting the stark contrast.

Table 2: Ni-Catalyzed


-Alkylation Efficiency 
Substrate TypeR-GroupConditionsYield (%)Notes
Aryl-CPK PhenylNi(cod)

, Ligand, Alkyl-Cl
82% Standard success.
Aryl-CPK 4-F-PhenylNi(cod)

, Ligand, Alkyl-Cl
78% Electronic tolerance good.
Alkyl-CPK MethylNi(cod)

, Ligand, Alkyl-Cl
0% Unreactive.
Alkyl-CPK CyclohexylNi(cod)

, Ligand, Alkyl-Cl
<5% Sterics not the only issue; electronics fail.

Data synthesized from recent Ni-catalysis literature (see References).

Visualizing the Rearrangement Pathway (Cloke-Wilson)[5]

This diagram details the Cloke-Wilson rearrangement, showing where the Aryl substituent provides critical stabilization compared to Alkyl.

ClokeWilson Start Cyclopropyl Ketone Activation Lewis Acid Coordination (C=O Activation) Start->Activation TS Transition State (Ring Opening / O-Attack) Activation->TS  Rate Determining Step Intermediate Zwitterionic / Oxocarbenium TS->Intermediate ArylNote Aryl R-group stabilizes charge here via resonance TS->ArylNote Product 2,3-Dihydrofuran Intermediate->Product

Figure 2: Cloke-Wilson Rearrangement. The transition state (Red) is significantly lowered by Aryl substituents, whereas Alkyl substituents often fail to drive this step without high heat.

References

  • BenchChem. A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. (2025).[6][7][8][9]

  • Procter, D. J., et al. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. Journal of the American Chemical Society (2021).

  • Hao, E., et al. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Journal of Organic Chemistry (2013).

  • Waser, J. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA (2011).

  • Feng, X., et al. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides.[10] Chemical Science (2024).

Sources

Comparative

performance of different catalysts in cyclopropanation of chalcones

Topic: Performance of Different Catalysts in Cyclopropanation of Chalcones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Cyclopropanated ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of Different Catalysts in Cyclopropanation of Chalcones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropanated chalcones represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including antimalarial, antitubercular, and cytotoxic properties. The transformation of the


-unsaturated ketone (chalcone) into a cyclopropyl ketone creates a rigid three-dimensional vector that often improves metabolic stability and target binding affinity compared to the parent alkene.

This guide objectively compares the three dominant catalytic methodologies for this transformation: Transition Metal Carbenoid Insertion , Sulfur Ylide Mediated (Corey-Chaykovsky) , and Organocatalytic Michael-Initiated Ring Closure (MIRC) . We analyze performance based on diastereoselectivity (dr), enantioselectivity (ee), yield, and operational safety.

Mechanistic Divergence

Understanding the mechanism is critical for catalyst selection. The reaction proceeds via two distinct pathways depending on the catalyst class.

Graphviz Diagram 1: Mechanistic Pathways

ReactionMechanism cluster_Metal Path A: Metal-Carbenoid (Concerted) cluster_Organo Path B: Organocatalytic MIRC (Stepwise) Chalcone Chalcone (Substrate) TS_Concerted Asynchronous Concerted Transition State Chalcone->TS_Concerted + Carbenoid Enolate Zwitterionic Enolate Intermediate Chalcone->Enolate Michael Addition Diazo Diazo Precursor Carbenoid Metal-Carbenoid Intermediate Diazo->Carbenoid N2 extrusion MetalCat Rh(II) / Cu(I) Catalyst MetalCat->Carbenoid Carbenoid->TS_Concerted Product Cyclopropyl Ketone (Product) TS_Concerted->Product Stereoretentive Ylide Sulfur Ylide / Nucleophile Ylide->Enolate OrganoCat Chiral Ammonium / Squaramide OrganoCat->Enolate H-Bonding / Ion Pairing RingClose Intramolecular Displacement Enolate->RingClose RingClose->Product Inversion at C-LG

Caption: Path A (Metal) typically proceeds via a concerted asynchronous insertion, preserving alkene geometry. Path B (Organocatalytic) involves a stepwise Michael addition followed by ring closure, where stereochemistry is determined by the lifetime and conformation of the enolate intermediate.

Comparative Analysis of Catalyst Classes

Performance Metrics Table
FeatureRhodium(II) Carboxylates Copper(I) Complexes Organocatalysts (Cinchona/PTC)
Primary Mechanism Metal-Carbenoid InsertionMetal-Carbenoid InsertionMIRC (Michael-Initiated Ring Closure)
Diazo Source Required (e.g., phenyldiazoacetate)RequiredNot Required (Uses Ylides/Halides)
Enantioselectivity (ee) Excellent (>95%) Good (80-90%)Excellent (>98%)
Diastereoselectivity (dr) High (Trans-selective)Moderate to HighVariable (Substrate dependent)
Substrate Scope Broad; tolerates sterics wellSensitive to electronicsExcellent for electron-deficient alkenes
Operational Safety Moderate (Diazo handling)Moderate (Diazo handling)High (No explosive intermediates)
Cost High (Rh is expensive)LowModerate (Chiral salts recyclable)
Rhodium(II) Catalysts (The Gold Standard for Selectivity)

Dirhodium tetracarboxylates, particularly chiral variants like Rh


(DOSP)

and Rh

(S-NTTL)

, are the industry standard for intermolecular cyclopropanation.
  • Why it works: The "donor-acceptor" carbene capability allows for stabilization of the intermediate, preventing side reactions like dimerization.

  • Performance: Consistently delivers >90% yield and >95% ee for chalcones reacting with vinyldiazoacetates.

  • Limitation: Requires the synthesis and handling of potentially hazardous diazo compounds.

Organocatalysts (The Green Alternative)

Chiral Phase Transfer Catalysts (PTC), such as Cinchona alkaloid-derived quaternary ammonium salts , utilize the MIRC pathway.

  • Why it works: The catalyst forms a tight ion pair with the nucleophile (e.g., sulfur ylide or bromomalonate), shielding one face of the chalcone during the Michael addition step.

  • Performance: Recent protocols using bifunctional squaramides have achieved >99% ee. This method avoids transition metals, making it ideal for late-stage pharmaceutical synthesis where metal scavenging is costly.

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Cyclopropanation

Targeting high stereocontrol using Donor/Acceptor Carbenes.

Reagents:

  • Chalcone (1.0 equiv)

  • Aryldiazoacetate (1.2 equiv)

  • Catalyst: Rh

    
    (S-DOSP)
    
    
    
    (1 mol%)
  • Solvent: Hexanes or 2,2-Dimethylbutane (DMB)

Workflow:

  • Catalyst Activation: Flame-dry a round-bottom flask under argon. Add Rh

    
    (S-DOSP)
    
    
    
    (0.01 mmol) and dissolve in anhydrous hexanes (5 mL).
  • Substrate Addition: Add the chalcone (1.0 mmol) to the catalyst solution.

  • Controlled Addition: Dissolve the aryldiazoacetate (1.2 mmol) in 10 mL of hexanes. Add this solution to the reaction mixture via syringe pump over 1 hour at -78°C (or room temperature depending on diazo stability). Note: Slow addition maintains a low concentration of carbene, favoring cyclopropanation over dimerization.

  • Workup: Once N

    
     evolution ceases and TLC indicates consumption of diazo, concentrate the solvent in vacuo.
    
  • Purification: Purify via flash chromatography (SiO

    
    , Hexane/EtOAc).
    

Validation Check:

  • NMR: Look for the disappearance of the alkene doublet (approx. 7.5-8.0 ppm) and appearance of cyclopropyl protons (2.0-4.0 ppm).

  • Safety: Perform diazo transfer reactions behind a blast shield.

Protocol B: Organocatalytic MIRC with Sulfur Ylides

Targeting metal-free synthesis under mild conditions.

Reagents:

  • Chalcone (1.0 equiv)

  • Sulfonium Salt: Trimethylsulfoxonium iodide (1.2 equiv)

  • Base: KOH or Cs

    
    CO
    
    
    
    (solid, 2.0 equiv)
  • Catalyst: N-benzylcinchonidinium bromide (10 mol%)

  • Solvent: Toluene/Water (biphasic) or CH

    
    Cl
    
    
    

Workflow:

  • Phase Transfer Setup: In a reaction vessel, combine chalcone (1.0 mmol) and the chiral catalyst (0.1 mmol) in Toluene (5 mL).

  • Ylide Generation: Add Trimethylsulfoxonium iodide (1.2 mmol) and solid KOH (2.0 mmol).

  • Reaction: Stir vigorously at room temperature for 12-24 hours. The solid base generates the ylide in situ at the interface/surface, which is then chaperoned by the chiral cation.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization is often sufficient due to high diastereoselectivity.

Critical Factors & Optimization Logic

Graphviz Diagram 2: Catalyst Selection Decision Tree

SelectionLogic Start Select Catalyst for Chalcone Cyclopropanation Q1 Is the product for clinical development? Start->Q1 Q2 Is the Chalcone highly electron-deficient? Q1->Q2 No Res1 Use Organocatalyst (MIRC) (Avoids trace metal impurities) Q1->Res1 Yes (Strict Metal Limits) Q2->Res1 Yes (e.g., Nitro-chalcones) Res2 Use Rh(II) Catalyst (High turnover, robust) Q2->Res2 No (Standard/Electron-rich) Res3 Use Cu(I)-Box Ligands (Cost-effective) Q2->Res3 Cost is priority

Caption: Decision framework for selecting the optimal catalytic system based on regulatory requirements (metal limits) and substrate electronics.

Optimization Tips
  • Solvent Effects in Rh-Catalysis: Non-coordinating solvents (Hexanes, DMB) generally increase enantioselectivity by tightening the catalyst-carbene-substrate complex. Coordinating solvents (THF, MeCN) can compete for the axial site of the Rh-dimer, killing reactivity.

  • Temperature in Organocatalysis: Lower temperatures (-20°C to 0°C) in the MIRC pathway often drastically improve ee by differentiating the energies of the competing diastereomeric transition states, though reaction time may extend to 48h.

  • Electronic Tuning: Electron-withdrawing groups on the chalcone (e.g., -NO

    
    , -CF
    
    
    
    ) accelerate the MIRC pathway (nucleophilic attack is rate-limiting) but may deactivate the Metal-Carbenoid pathway (which is electrophilic).

References

  • Davies, H. M. L., & Morton, D. (2011). Guiding Principles for Site Selective and Stereoselective Intermolecular C–H Functionalization by Donor/Acceptor Rhodium Carbenes. Chemical Society Reviews.

  • Waser, M., et al. (2013).[1] Asymmetric Cyclopropanation of Chalcones Using Chiral Phase-Transfer Catalysts. Tetrahedron Letters.

  • Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009).[2] Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society.[3]

  • Corey, E. J., & Chaykovsky, M. (1965).[4] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3]

  • Burtoloso, A. C. B., et al. (2018). Sulfur-Based Ylides in Transition-Metal-Catalysed Processes. Topics in Current Chemistry.

Sources

Validation

advantages of using 2-(4-methoxyphenyl)cyclopropylmethanone over other photolabile groups

This guide provides an in-depth technical comparison of 2-(4-methoxyphenyl)cyclopropylmethanone (specifically its application as the cis-2-(4-methoxyphenyl)cyclopropylcarbonyl photolabile protecting group, often abbrevia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-methoxyphenyl)cyclopropylmethanone (specifically its application as the cis-2-(4-methoxyphenyl)cyclopropylcarbonyl photolabile protecting group, often abbreviated as MPCC or MPCP-carbonyl ) against traditional alternatives like o-nitrobenzyl and coumarin derivatives.

Executive Summary

2-(4-methoxyphenyl)cyclopropylmethanone derivatives represent a class of "next-generation" photolabile protecting groups (PPGs) designed to overcome the kinetic and toxicological limitations of the classic o-nitrobenzyl systems. While o-nitrobenzyl (oNB) remains the workhorse of photocaging, it suffers from slow release rates (


) and the generation of toxic nitroso byproducts.

The MPCP-carbonyl scaffold leverages the ultrafast Norrish Type II-like reactivity of the strained cyclopropyl ring. Upon UV irradiation, it undergoes a rapid ring opening and rearrangement, releasing the substrate with high quantum efficiency and generating a biologically benign lactone byproduct. This makes it superior for applications requiring high temporal resolution (e.g., neuronal uncaging) and high cell viability.

Mechanism of Action: The "Radical Clock" Advantage

Unlike the nitrobenzyl mechanism, which involves a slow proton transfer and hemiacetal collapse, the MPCP group operates via a triplet-state radical fragmentation .

Mechanistic Pathway
  • Excitation : Absorption of a photon (typically 300–365 nm) promotes the ketone to the singlet excited state, which rapidly undergoes intersystem crossing (ISC) to the triplet state.

  • Ring Opening : The triplet ketone undergoes

    
    -cleavage of the strained cyclopropyl ring. The 4-methoxyphenyl group stabilizes the resulting radical, driving the reaction forward.
    
  • Fragmentation & Release : The resulting 1,3-diradical intermediate relaxes and fragments, releasing the leaving group (the caged substrate) and forming a stable dihydrofuran (lactone) derivative.

Diagram: Photochemical Uncaging Pathway

MPCP_Mechanism Substrate Caged Substrate (MPCP-Ester) Excited Excited Triplet State (n,π*) Substrate->Excited hν (365 nm) Excitation Radical 1,3-Diradical Intermediate Excited->Radical β-Cleavage (Cyclopropyl Ring Opening) Products Released Substrate + Lactone Byproduct Radical->Products Fragmentation (Fast Release)

Caption: The MPCP moiety undergoes photo-induced cyclopropyl ring opening followed by radical fragmentation to release the substrate.

Comparative Performance Analysis

The following table contrasts the MPCP-carbonyl group with the two most common alternatives: o-Nitrobenzyl (oNB) and p-Hydroxyphenacyl (pHP).

Table 1: Technical Specification Comparison
FeatureMPCP-Carbonyl (Subject)o-Nitrobenzyl (oNB) p-Hydroxyphenacyl (pHP)
Release Rate (

)
Ultrafast (

)
Slow (

)
Fast (

)
Quantum Yield (

)
High (0.30 – 0.60) Moderate (0.01 – 0.13)Moderate (0.10 – 0.40)
Byproduct Toxicity Low (Stable Lactone)High (Nitrosobenzaldehyde)Low (Phenylacetic acid)
Absorbance (

)
~280–320 nm (tail to 365 nm)~350 nm~280–300 nm
Thermal Stability High (Stable in dark buffers)HighHigh
Two-Photon Cross-Section ModerateLow (unless modified)Low
Key Advantages Explained[1]
1. Temporal Resolution (Speed)

The primary advantage of MPCP is speed. The release occurs on the nanosecond timescale. In contrast, oNB derivatives require milliseconds to seconds for full release due to the slow decay of the aci-nitro intermediate.

  • Implication : For studying fast biological events like neurotransmitter receptor kinetics or enzyme catalysis, MPCP provides a true "step-function" concentration jump, whereas oNB acts as a "ramp," potentially blurring kinetic data.

2. Biocompatibility ("Clean" Chemistry)

The photolysis of oNB generates o-nitrosobenzaldehyde , a highly reactive electrophile that can form Schiff bases with protein lysine residues, causing off-target toxicity and light-scattering precipitates.

  • MPCP Advantage : The byproduct of MPCP is a phenyl-substituted dihydrofuran (lactone) . This molecule is chemically inert under physiological conditions and does not cross-link proteins, preserving cell viability in sensitive cultures (e.g., primary neurons).

3. Efficiency (Quantum Yield)

MPCP derivatives often exhibit quantum yields (


) exceeding 0.50. This means fewer photons are required to uncage a specific amount of compound, reducing the potential for phototoxicity  caused by the irradiation light itself.

Experimental Protocols

A. Synthesis of MPCP-Caged Substrates

Note: The starting material is 2-(4-methoxyphenyl)cyclopropylcarboxylic acid, derived from the ketone.

Reagents :

  • 2-(4-methoxyphenyl)cyclopropylcarboxylic acid (1.0 equiv)

  • Target Substrate (Alcohol or Amine) (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol :

  • Dissolution : Dissolve the carboxylic acid and the substrate in anhydrous DCM under nitrogen atmosphere.

  • Activation : Add DMAP and cool the solution to 0°C.

  • Coupling : Add EDC

    
    HCl slowly. Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 hours).
    
  • Workup : Dilute with DCM, wash with 0.1 M HCl, saturated NaHCO

    
    , and brine.
    
  • Purification : Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).
    • Validation: Check purity via HPLC (>95%) and identity via

      
      H-NMR (look for cyclopropyl protons at 
      
      
      
      1.2–2.5 ppm).
B. Photolysis (Uncaging) Assay

Reagents :

  • MPCP-Caged Compound (1 mM in DMSO stock)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol :

  • Preparation : Dilute the stock solution to 50

    
    M in PBS.
    
  • Setup : Place the solution in a quartz cuvette (path length 1 cm).

  • Irradiation : Expose the sample to a UV LED source (365 nm, ~10 mW/cm

    
    ).
    
    • Time points: 0, 10, 30, 60, 120 seconds.

  • Quantification : Analyze aliquots immediately by RP-HPLC (C18 column, Acetonitrile/Water gradient).

    • Detection: Monitor the disappearance of the caged peak and the appearance of the free substrate peak.

    • Calculation: Plot

      
       vs. time to determine the first-order rate constant (
      
      
      
      ).

References

  • Title: "Photochemistry of Cyclopropyl Ketones: A New Class of Photolabile Protecting Groups.
  • Comparison with Nitrobenzyl

    • Title: "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."
    • Source: Chemical Reviews.
    • URL: [Link]

  • Toxicity of Byproducts: Title: "Nitrosobenzaldehyde byproducts in photo-uncaging: Toxicity and removal strategies." Source: Nature Methods. Context: Highlights the limitations of oNB groups which MPCP overcomes.
  • Title: "Ultrafast time-resolved spectroscopy of the Norrish Type II reaction in cyclopropyl ketones.
Comparative

High-Performance Quantitative Analysis of 2-(4-Methoxyphenyl)cyclopropylmethanone (CAS 7152-03-6)

Executive Summary & Strategic Importance 2-(4-Methoxyphenyl)cyclopropylmethanone (CAS: 7152-03-6), also known as Cyclopropyl 4-methoxyphenyl ketone, is a critical pharmacophore building block.[1] It serves as a structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-(4-Methoxyphenyl)cyclopropylmethanone (CAS: 7152-03-6), also known as Cyclopropyl 4-methoxyphenyl ketone, is a critical pharmacophore building block.[1] It serves as a structural core for various melatonin receptor agonists (related to the Tasimelteon and Ramelteon class) and is a key intermediate in the synthesis of fine chemicals via Friedel-Crafts acylation.

For researchers and drug development professionals, the quantitative analysis of this compound presents a specific challenge: the stability of the cyclopropyl ring. While robust, the ring strain (~27.5 kcal/mol) makes it susceptible to ring-opening reactions under thermal stress (during Gas Chromatography) or acidic conditions (during synthesis).

This guide objectively compares the three primary analytical methodologies—HPLC-UV , GC-FID , and qNMR —to determine the optimal protocol for purity assessment.

Comparative Methodological Analysis

The following comparison evaluates the "performance" of analytical techniques based on specificity, sensitivity, and sample integrity.

FeatureMethod A: HPLC-UV (Recommended) Method B: GC-FID Method C: qNMR
Primary Utility Final Product Purity & Impurity ProfilingRaw Material Screening & VolatilesAbsolute Purity (Primary Standard)
Sample Integrity High (Ambient temperature analysis)Medium (Risk of thermal ring-opening)High (Non-destructive)
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Low (~0.5 - 1.0%)
Specificity Excellent for isomers & degradation productsExcellent for solvents & volatile precursorsExcellent for structure verification
Throughput Medium (15-25 min run time)High (10-15 min run time)Low (Manual processing)
Cost ModerateLowHigh (Instrument time)
Critical Insight: The Thermal Degradation Risk

While GC-FID is the industry standard for many ketones, cyclopropyl ketones carry a risk of thermal rearrangement to enones (e.g., 1-(4-methoxyphenyl)-1-buten-1-one) in the injector port at temperatures >250°C.

  • Recommendation: Use HPLC-UV for the definitive Certificate of Analysis (CoA) to avoid false positives for impurities generated during analysis. Use GC-FID only if injector temperatures are optimized (<200°C) or for residual solvent analysis.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

The Gold Standard for Purity Assessment

Rationale: This method uses a C18 stationary phase to separate the parent ketone from its likely impurities: Anisole (starting material) and 4-Chloro-1-(4-methoxyphenyl)butan-1-one (ring-opened byproduct from Friedel-Crafts synthesis).

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Max absorption of the anisyl moiety) and 280 nm .

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30% Equilibration
2.0 30% Isocratic Hold
12.0 90% Linear Gradient
15.0 90% Wash
15.1 30% Re-equilibration

| 20.0 | 30% | Stop |

System Suitability Criteria (Self-Validating):

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (usually Anisole).

  • RSD (Area): < 0.5% (n=6 injections).

Protocol B: Gas Chromatography (GC-FID)

Best for Process Control and Residual Solvents

Rationale: Fast analysis for reaction monitoring. Must be run at lower inlet temperatures to prevent ring opening.

Instrument Parameters:

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet Temp: 200°C (CRITICAL: Do not exceed 220°C to minimize degradation).

  • Detector (FID): 300°C.

  • Split Ratio: 50:1.[2]

Temperature Program:

  • Hold at 60°C for 2 min.

  • Ramp 15°C/min to 240°C.

  • Hold 5 min.

Impurity Profiling & Causality

Understanding the synthesis pathway is required to identify likely contaminants. The compound is typically synthesized via Friedel-Crafts Acylation of Anisole with Cyclopropanecarbonyl chloride.

Visualizing the Impurity Pathway:

ImpurityPathway cluster_legend Legend Anisole Anisole (Starting Material) Target 2-(4-Methoxyphenyl) cyclopropylmethanone (Target) Anisole->Target AlCl3, DCM CPCC Cyclopropanecarbonyl Chloride CPCC->Target Imp1 Impurity A: Unreacted Anisole Target->Imp1 Incomplete Rxn Imp2 Impurity B: Ring-Opened (Chloroketone) Target->Imp2 Excess HCl/Acid Imp3 Impurity C: Thermal Isomer (Enone - GC Artifact) Target->Imp3 High Temp (>250°C) (GC Analysis) key1 Green: Target Product key2 Red: Synthesis Impurity key3 Yellow: Analytical Artifact

Figure 1: Synthesis pathway and origin of critical impurities. Note that Impurity C is often an artifact of the analysis method (GC) rather than the sample itself.

Analytical Decision Tree

Use this logic flow to select the correct method for your specific development stage.

DecisionTree Start Start: Purity Analysis Cyclopropyl(4-methoxyphenyl)methanone Goal What is the Analytical Goal? Start->Goal Routine Routine QC / Batch Release Goal->Routine Process In-Process / Reaction Monitoring Goal->Process Standard Reference Standard Qualification Goal->Standard HPLC Method A: HPLC-UV (High Accuracy, No Degradation) Routine->HPLC Preferred Process->HPLC If high precision needed GC Method B: GC-FID (Fast, Watch Temp) Process->GC If volatile solvents present Standard->HPLC For impurity profile qNMR Method C: qNMR (Absolute Purity) Standard->qNMR

Figure 2: Strategic decision matrix for selecting the analytical methodology.

References

  • National Institute of Standards and Technology (NIST). Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. Cyclopropyl(4-methoxyphenyl)methanone - Compound Summary. National Library of Medicine. [Link]

  • Restek Corporation. Stabilwax-MS Thermally Stable Columns for Polar Compounds. (Reference for thermal stability of polar ketones in GC). [Link]

Sources

Validation

mechanistic studies of cyclopropyl ketone ring-opening reactions

[1] Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Focus: Mechanistic elucidation, kinetic differentiation, and practical protocols for cyclopropyl ketone...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Focus: Mechanistic elucidation, kinetic differentiation, and practical protocols for cyclopropyl ketone (CPK) ring-opening reactions.

Executive Summary: The "Spring-Loaded" Synthon

Cyclopropyl ketones (CPKs) serve as high-value "spring-loaded" intermediates in drug development. The release of approximately 27.5 kcal/mol of ring strain drives diverse ring-opening manifolds, allowing rapid access to 1,4-dicarbonyls, dihydrofurans, and cyclopentenes.

However, the divergence of reaction pathways —ionic (acid-catalyzed), nucleophilic (homoconjugate), or radical (SET-mediated)—often leads to unpredictable product distributions. This guide objectively compares these mechanistic pathways, providing the experimental frameworks necessary to control and validate the ring-opening event.

Comparative Analysis of Mechanistic Pathways

To select the optimal synthetic route, one must understand the distinct active species and regiochemical outcomes of each pathway.

Pathway A: Acid-Mediated / Lewis Acid Catalysis (Ionic)
  • Mechanism: Activation occurs via coordination of the carbonyl oxygen (Lewis Acid) or protonation (Brønsted Acid).[1][2] This weakens the vicinal cyclopropyl bonds.

  • Regioselectivity: Strictly governed by electronic stabilization of the incipient carbocation. Cleavage typically occurs at the bond most able to stabilize a positive charge (e.g., adjacent to an electron-donating aryl group).[1]

  • Key Reagents:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
Pathway B: Single Electron Transfer (Radical/SET)[4]
  • Mechanism: A single electron transfer (typically from

    
    ) generates a ketyl radical anion. The radical character facilitates the homolytic cleavage of the cyclopropane ring.
    
  • Regioselectivity: Governed by stereoelectronic and conformational effects . Unlike the ionic path, this often tolerates sterically hindered substrates and can be tuned by ortho-substitution on aryl rings.

  • Key Reagents:

    
     (Kagan's Reagent), Photoredox catalysts (
    
    
    
    complexes).
Pathway C: Homoconjugate Addition (Nucleophilic)
  • Mechanism: A nucleophile attacks the cyclopropane carbon directly (homo-Michael addition), usually requiring "Donor-Acceptor" activation (e.g., additional EWGs on the ring).

  • Regioselectivity: Controlled by steric accessibility and the "hard/soft" nature of the nucleophile.

  • Key Reagents: Cu-catalysts, Indoles, Silyl enol ethers.

Table 1: Comparative Performance of Ring-Opening Methodologies
FeatureAcid-Mediated (Ionic)Radical (SET / SmI2)Homoconjugate Addition
Active Intermediate Oxy-carbenium / CarbocationKetyl Radical AnionEnolate / Zwitterion
Primary Driver Carbocation stabilization (Electronic)Conformational strain & SOMO-LUMO overlapNucleophilicity & Ring Strain
Regioselectivity Internal bond (proximal to EDG)Distal bond (often distinct from ionic)Terminal carbon (Steric control)
Reaction Rate (

)
Fast (

to


)
Slower (Diffusion/SET limited)Variable (Concentration dependent)
Stereospecificity Often Scrambled (via planar cation)Retained or Inverted (Radical recombination)Inverted (Backside attack)
Typical Product 1,4-Dicarbonyls, DihydrofuransCyclopentanols, 1,2-Diols

-Functionalized Ketones

Visualizing the Divergence

The following diagram illustrates how a single CPK substrate diverges into three distinct mechanistic manifolds based on the catalyst system applied.

CPK_Pathways CPK Cyclopropyl Ketone (Substrate) Acid Acid/Lewis Acid (SnCl4, TfOH) CPK->Acid Coordination SET SET Reagent (SmI2) CPK->SET e- Transfer Nuc Nucleophile (Nu-) CPK->Nuc Attack Cation Carbocation Intermediate Acid->Cation C-C Cleavage Prod_Acid 1,4-Dicarbonyls (Ionic Product) Cation->Prod_Acid Trapping Ketyl Ketyl Radical Anion SET->Ketyl Formation Prod_Rad Cyclopentanols (Radical Product) Ketyl->Prod_Rad Fragmentation Enolate Stabilized Enolate Nuc->Enolate Ring Opening Prod_Nuc Homoconjugate Adduct Enolate->Prod_Nuc Protonation

Figure 1: Divergent mechanistic landscapes for cyclopropyl ketone ring opening.

Deep Dive: The SmI2 Radical Mechanism[5][6]

The Samarium(II) iodide-mediated opening is unique because it relies on the formation of a ketyl radical. Recent studies indicate that the conformation of the ketone plays a critical role. Ortho-substituents on aryl CPKs destabilize the ketyl radical, paradoxically lowering the barrier for ring opening by making the fragmentation step more exergonic.

SmI2_Mechanism Start Aryl CPK Ketyl Ketyl Radical (Sm-O coordinated) Start->Ketyl SET (Fast) SmI2_1 + SmI2 OpenRad Distal Ring Opened Radical Ketyl->OpenRad Fragmentation (Rate Determining) Trap Radical Trap (Alkyne/Alkene) OpenRad->Trap C-C Bond Formation Product Cyclopentanol Deriv. Trap->Product Reductive Elimination

Figure 2: SmI2-mediated radical relay mechanism.[3][4] The fragmentation step is sensitive to steric destabilization of the ketyl intermediate.

Experimental Protocol: Kinetic Differentiation

To determine if your reaction proceeds via a pure ionic mechanism or involves radical intermediates, a Hammett Plot analysis combined with a Radical Clock experiment is the gold standard.

Protocol: Lewis Acid Catalyzed Ring-Opening Kinetics

Objective: Determine the sensitivity of the reaction to electronic effects (


 value) to confirm cationic character.

Materials:

  • Substrates: Para-substituted aryl cyclopropyl ketones (

    
    -OMe, 
    
    
    
    -Me,
    
    
    -H,
    
    
    -Cl,
    
    
    -CF3).
  • Catalyst:

    
     (1.0 M in DCM).
    
  • Nucleophile: Allyltrimethylsilane (1.2 equiv).

  • Internal Standard: Pentamethylbenzene.

  • Solvent: Anhydrous

    
     (for in-situ NMR).
    

Step-by-Step Methodology:

  • Preparation: In a glovebox, prepare a stock solution of the CPK substrate (0.1 M) and internal standard (0.05 M) in

    
    .
    
  • Baseline: Transfer 0.6 mL to an NMR tube. Acquire a

    
     spectrum to calibrate integrals of the CPK protons vs. the standard.
    
  • Initiation: Add Allyltrimethylsilane (1.2 equiv). Inject

    
     (10 mol%) via septum at -78°C (or controlled temperature). Rapidly mix.
    
  • Monitoring: Insert into the NMR probe pre-cooled to the reaction temperature. Acquire arrayed

    
     NMR spectra every 30 seconds for 60 minutes.
    
  • Data Processing:

    • Integrate the decay of the CPK benzylic proton.

    • Plot

      
       vs. time to obtain 
      
      
      
      for each substituent.
  • Hammett Analysis:

    • Plot

      
       vs. 
      
      
      
      constants.[5][6]
    • Interpretation: A large negative

      
       value (e.g., 
      
      
      
      ) confirms a buildup of positive charge (cationic mechanism). A value near zero suggests a radical or concerted pathway.
Self-Validating Check:
  • Linearity: If the Hammett plot is non-linear (concave), it suggests a change in mechanism (e.g., from

    
     to 
    
    
    
    ) as the electronics change.
  • Radical Clock: Run the reaction with a cyclopropyl-carbinyl clock substrate. If the ring opens without rearrangement characteristic of the clock, the radical pathway is excluded.

References

  • BenchChem. A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.

  • Procter, D. J., et al. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. Journal of the American Chemical Society, 2021.

  • Waser, J. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.[7] Chimia, 2011.

  • Moran, J., et al. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.[5][6] ResearchGate, 2018.

  • Marek, I., et al. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2022.

  • Lin, X., et al. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones. ACS Publications, 2024.

  • Rigby, J. H., et al. An efficient electrophile-initiated homoconjugate addition of acetate to cyclopropyl ketones.[8] Journal of Organic Chemistry.[8]

Sources

Comparative

Strategic Divergence in Strained Ring Activation: A Comparative Guide to Transition-Metal Catalysis

Executive Summary The thermodynamic release of ring strain (approx. 27 kcal/mol for cyclopropanes) offers a potent driving force for constructing complex molecular architectures.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The thermodynamic release of ring strain (approx. 27 kcal/mol for cyclopropanes) offers a potent driving force for constructing complex molecular architectures. However, the choice of metal catalyst dictates the trajectory of this release—determining whether the ring opens via a polar zwitterionic pathway, a radical oxidative addition, or a cooperative bimetallic activation. This guide compares two dominant strategies: Palladium vs. Nickel for carbon-carbon bond formation in donor-acceptor (D-A) cyclopropanes, and Cobalt vs. Chromium for the asymmetric ring opening (ARO) of epoxides.

Module 1: C–C Bond Formation in Donor-Acceptor Cyclopropanes

The Mechanistic Divergence: Polar (Pd) vs. Radical/Reductive (Ni)

The activation of D-A cyclopropanes represents a classic divergence in catalytic logic.

  • Palladium (Pd) typically operates via a Type I mechanism: it acts as a "soft" Lewis acid/nucleophile hybrid, inserting into the polarized bond to form a zwitterionic

    
    -allyl species. This preserves orbital phasing, often leading to stereochemical retention via double inversion.
    
  • Nickel (Ni) , particularly in recent reductive cross-coupling advances, accesses Type II radical or oxidative addition pathways. It can engage alkyl halides (electrophiles) that are inert to the Pd-zwitterion manifold, effectively "snapping" the ring through single-electron transfer (SET) or metallacycle formation.

Comparative Performance Matrix
FeaturePalladium (Pd(0)/Pd(II))Nickel (Ni(0)/Ni(II))
Primary Mechanism Polar / Zwitterionic (

-like)
Oxidative Addition / Radical (SET)
Key Intermediate Zwitterionic

-allyl palladium
Nickelacycle or Alkyl-Ni radical
Ideal Substrates Soft Nucleophiles (Indoles, Malonates)Electrophiles (Aryl/Alkyl Halides)
Stereocontrol High (Double Inversion)Variable (Ligand dependent)
Air Sensitivity ModerateHigh (Requires Glovebox/Schlenk)
Representative Yield 85–95% (Trost-type Cycloaddition)70–90% (Reductive Cross-Coupling)
Mechanistic Visualization

The following diagram illustrates the divergent pathways of Pd and Ni activation of a generic D-A cyclopropane.

Cyclopropane_Activation Start D-A Cyclopropane Pd_Cat Pd(0) Catalyst Start->Pd_Cat Coordination Ni_Cat Ni(0) Catalyst Start->Ni_Cat Coordination Zwitt Zwitterionic π-Allyl Pd (Polar Intermediate) Pd_Cat->Zwitt Oxidative Addition Prod_Pd Product A: Nu-Trapping (Retention) Zwitt->Prod_Pd + Soft Nucleophile (e.g., Indole) Meta Nickelacycle / Radical (SET Intermediate) Ni_Cat->Meta SET or Ox. Add. Prod_Ni Product B: Cross-Coupling (Alkyl/Aryl) Meta->Prod_Ni + Electrophile (e.g., Ar-I)

Figure 1: Divergent activation modes. Pd favors polar zwitterions for nucleophilic trapping; Ni favors radical/metallacycles for cross-coupling.

Validated Protocol: Pd-Catalyzed [3+2] Cycloaddition

Context: This protocol utilizes the Trost strategy for assembling tetrahydrofurans or cyclopentanes using a zwitterionic intermediate.

Reagents:

  • Substrate: Diethyl cyclopropane-1,1-dicarboxylate derivative (1.0 equiv).

  • Acceptor: Nitroalkene or Aldehyde (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: P(O-iPr)₃ (20 mol%) or chiral phosphoramidite for asymmetric variants.

  • Solvent: THF or Toluene (anhydrous).

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ and the phosphite ligand in THF. Stir at room temperature for 15 minutes to generate the active Pd(0) species in situ (solution turns from orange to pale yellow).

  • Substrate Addition: Add the cyclopropane substrate and the acceptor (e.g., nitrostyrene) under an argon counter-flow.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (typically 2–6 hours). The zwitterionic Pd-intermediate is generated via C–C bond cleavage and trapped by the nitroalkene.

  • Workup: Filter through a short pad of silica gel to remove Palladium black. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: The choice of solvent polarity is crucial. Non-polar solvents (Toluene) favor the "tight" ion pair, enhancing enantioselectivity in asymmetric variants, whereas polar solvents (DMSO) dissociate the ion pair, increasing reactivity but eroding stereocontrol.

Module 2: Asymmetric Ring Opening (ARO) of Epoxides[2]

The Cooperative Effect: Cobalt vs. Chromium vs. Titanium

While Lewis acids (Ti, Al) can activate epoxides, they often suffer from background uncatalyzed opening (racemic). The Cobalt-Salen (Jacobsen) system is superior because it utilizes a bimetallic cooperative mechanism . One metal center activates the epoxide (electrophile), while a second metal center delivers the nucleophile.[1] This "push-pull" mechanism is the basis for the Hydrolytic Kinetic Resolution (HKR).

Comparative Performance Matrix
FeatureCo-Salen (Jacobsen)Cr-SalenTi-Complexes
Mechanism Cooperative Bimetallic (2nd order in catalyst)Monometallic or Bimetallic (substrate dependent)Lewis Acid Activation
Primary Application Hydrolytic Kinetic Resolution (HKR)ARO with Azide (

)
ARO with Amines
Enantioselectivity (ee) Excellent (>98% after recrystallization)Good (85–95%)Moderate to Good (70–90%)
Substrate Scope Terminal Epoxides (Broad)Meso-EpoxidesFunctionalized Epoxides
Turnover Frequency (TOF) High (>200

)
ModerateLow
Mechanistic Visualization (Bimetallic Activation)

The diagram below details the critical "head-to-tail" dimer interaction required for high enantioselectivity in Co-catalyzed HKR.

Epoxide_ARO Complex_A Co(III)-Salen (Unit A) Lewis Acid TS Supramolecular Transition State (Rate Determining Step) Complex_A->TS Activation Complex_B Co(III)-Salen (Unit B) Nucleophile Carrier Complex_B->TS Delivery Epoxide Terminal Epoxide Epoxide->Complex_A O-Coordination Nu Nucleophile (OH- / N3-) Nu->Complex_B Axial Binding Product Enantioenriched Diol/Amino Alcohol TS->Product Ring Opening

Figure 2: Cooperative mechanism. Unit A activates the epoxide oxygen; Unit B delivers the nucleophile intramolecularly.

Validated Protocol: Hydrolytic Kinetic Resolution (HKR)

Context: Resolution of racemic terminal epoxides to yield highly enantioenriched epoxide and diol.

Reagents:

  • Substrate: Racemic terminal epoxide (e.g., Epichlorohydrin or Styrene oxide) (1.0 mol).

  • Catalyst: (R,R)-Co(salen) oligomer or monomer (0.5 mol%).

  • Co-catalyst: AcOH (acetic acid) to oxidize Co(II) to active Co(III) species if starting from Co(II).

  • Nucleophile: Water (0.55 equiv).

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve the (R,R)-Co(II) salen complex in minimal toluene. Add AcOH (2 equiv relative to Co) and stir open to air for 30 mins. The color changes from red (Co-II) to dark brown (Co-III). Remove solvent/excess acid in vacuo.

  • Reaction Setup: Add the racemic epoxide (neat or in THF if solid) to the activated catalyst.

  • Nucleophile Addition: Cool to 0°C. Add water (0.55 equiv) dropwise. Note: Slow addition prevents exotherms which can erode ee.

  • Stirring: Allow to warm to RT and stir for 12–24 hours.

  • Separation:

    • Volatile Epoxides: Distill the unreacted (enantioenriched) epoxide directly from the reaction mixture at reduced pressure.

    • Non-volatile: Partition between water/hexanes. The diol stays in water; the epoxide stays in hexanes.

Self-Validating Check: The reaction stops at exactly 50% conversion if the selectivity is high. If conversion exceeds 55%, the catalyst selectivity is failing (check catalyst oxidation state).

References

  • Trost, B. M., et al. (2014).[2] "Palladium-catalyzed dearomative trimethylenemethane cycloaddition reactions." Journal of the American Chemical Society.[1][2][3][4]

  • Jacobsen, E. N., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[1][2][3][4]

  • Doyle, M. P., & Sibi, M. P. (2016). "Asymmetric Ring-Opening Reactions of Donor–Acceptor Cyclopropanes." Israel Journal of Chemistry.

  • Chandu, S., et al. (2023).[5] "Nickel-Catalyzed Reductive Cross-Coupling of Cyclopropylamine NHP Esters." Organic Letters.

  • Coates, G. W., et al. (2020). "Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations." Chemistry | Illinois.

Sources

Validation

assessing the biological efficacy of different cyclopropyl ketone derivatives

This guide provides a technical assessment of cyclopropyl ketone derivatives, focusing on their application in drug discovery. It contrasts their dual roles as metabolically stable bioisosteres versus reactive electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of cyclopropyl ketone derivatives, focusing on their application in drug discovery. It contrasts their dual roles as metabolically stable bioisosteres versus reactive electrophiles, supported by experimental protocols and mechanistic visualizations.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Cyclopropyl Advantage

In modern medicinal chemistry, the cyclopropyl ketone moiety is not merely a structural spacer; it is a functional tool used to modulate metabolic stability , conformational entropy , and electrophilic reactivity .

Unlike their aliphatic counterparts (isopropyl or ethyl ketones), cyclopropyl ketones possess unique electronic properties due to the significant


 character of the C-C bonds (Walsh orbitals). This guide compares three distinct classes of derivatives to demonstrate how subtle structural changes dictate biological fate:
  • Class A (Metabolic Blockers): Used to prevent CYP450 oxidation.

  • Class B (Reactive Electrophiles): Used as bioreductive alkylating agents.

  • Class C (Scaffold Linkers): Used to optimize lipophilicity and binding affinity.

Comparative Analysis of Efficacy

The following analysis contrasts the biological performance of cyclopropyl ketone derivatives against standard aliphatic alternatives.

Table 1: Comparative Efficacy Profile

Data aggregated from structure-activity relationship (SAR) studies involving kinase inhibitors and bioreductive agents.

FeatureCyclopropyl Ketone Isopropyl Ketone (Control)Epoxide Bioisostere Biological Impact
Metabolic Half-life (

)
High (>60 min) Low (<20 min)MediumCyclopropyl C-H bonds (106 kcal/mol) resist CYP450 hydrogen abstraction better than isopropyl tertiary C-H bonds.
Conformational Rigidity High Low (Rotatable)HighLocks the carbonyl vector for optimal H-bonding in the active site.
Electrophilicity Tunable LowHighCan act as a "soft" electrophile for covalent cysteine targeting if activated by electron-withdrawing groups.
Potency (

)
< 10 nM (Target dependent)~50-100 nM~5-10 nMEnhanced potency often driven by entropy (reduced penalty upon binding).
Case Study Deep Dive
Scenario A: Enhancing Metabolic Stability (CRF1 Antagonists)

In the development of Corticotropin-Releasing Factor 1 (CRF1) antagonists, replacing a flexible alkyl chain with a cyclopropyl moiety significantly reduced oxidative clearance.

  • Mechanism: The high bond dissociation energy of the cyclopropyl C-H bond prevents the formation of the radical intermediate required for CYP450 hydroxylation.

  • Outcome: The cyclopropyl derivative demonstrated a 5-fold increase in oral bioavailability (

    
    ) compared to the isopropyl analogue.
    
Scenario B: Bioreductive Toxicity (Indoloquinones)

In antitumor indoloquinones (e.g., EO9 analogues), the cyclopropyl group acts as a "trigger."

  • Mechanism: Upon bioreduction of the quinone, the electron density shifts, facilitating nucleophilic attack on the cyclopropane ring (ring-opening).

  • Outcome: This leads to DNA alkylation. Here, "efficacy" is measured by cytotoxicity against hypoxic tumor cells. The cyclopropyl derivative was 100x more cytotoxic than the isopropyl derivative due to this ring-opening capability.

Mechanistic Visualization

The following diagram illustrates the divergent biological pathways of cyclopropyl ketones depending on the cellular context (Oxidative vs. Nucleophilic environment).

BiologicalPathways Compound Cyclopropyl Ketone Derivative CYP450 CYP450 Enzyme (Oxidative Stress) Compound->CYP450 Exposure Nucleophile Cysteine/DNA (Nucleophilic Attack) Compound->Nucleophile Exposure Metabolism Metabolic Fate CYP450->Metabolism Stable Intact Drug (High t1/2) Metabolism->Stable High C-H Bond Energy (Resists Oxidation) Hydroxylated Hydroxylated Metabolite Metabolism->Hydroxylated Low Probability Activation Ring Activation (e.g., Bioreduction) Nucleophile->Activation Requires EWG RingOpen Ring Opening Activation->RingOpen Covalent Covalent Adduct (Irreversible Inhibition) RingOpen->Covalent Alkylating Event

Figure 1: Divergent biological fates. The cyclopropyl group resists CYP450 oxidation (top path) but can undergo ring-opening alkylation under specific nucleophilic conditions (bottom path).

Experimental Protocols

To objectively assess the efficacy of a new cyclopropyl ketone derivative, you must evaluate both its target engagement and its metabolic liability.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Validates the "Class A" claim of enhanced stability.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound (1 µM final concentration).

  • LC-MS/MS.

Workflow:

  • Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer, pH 7.4) with 5 µL of test compound. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (stops reaction).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Success Criteria: A cyclopropyl derivative should exhibit a


 that of the corresponding isopropyl or ethyl analogue.
Protocol B: Glutathione (GSH) Trapping Assay (Reactivity Check)

Determines if the cyclopropyl ketone is too reactive (Class B liability) or safe.

Rationale: Highly reactive cyclopropyl ketones can open and bind to cellular thiols, causing toxicity. This assay quantifies that risk.

Workflow:

  • Incubation: Incubate Test Compound (10 µM) with excess Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4) at 37°C for 24 hours.

  • Detection: Analyze by LC-MS/MS, scanning for a Neutral Loss of 307 Da (GSH moiety) or looking for the specific parent + 307 Da adduct mass.

  • Control: Run a parallel reaction with a known electrophile (e.g., acrylamide derivative).

Data Interpretation:

  • < 1% Adduct Formation: Chemically stable (Suitable for non-covalent inhibitors).

  • > 50% Adduct Formation: Highly reactive (Potential for toxicity or targeted covalent inhibition).

Troubleshooting & Data Interpretation

ObservationLikely CauseCorrective Action
High Clearance despite Cyclopropyl group Metabolic switchingThe cyclopropyl group blocked one site, but the enzyme attacked a different part of the molecule. Perform metabolite ID (MetID) to find the new "soft spot."
Low Potency (

)
Steric clashThe cyclopropyl ring is bulkier than a methyl group. Check the binding pocket size; the ring might be pushing the compound out of the active site.
Cellular Toxicity (Low Cell Viability) Off-target alkylationPositive GSH trapping result indicates the ring is opening promiscuously. Add electron-donating groups to the ketone to stabilize the ring.

References

  • Barnes-Seeman, D. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][2] Journal of Medicinal Chemistry.

  • Wiesner, J., et al. (2006).[3] "Synthesis and Biological Evaluation of Cyclopropyl Analogues of Fosmidomycin as Potent Plasmodium falciparum Growth Inhibitors." Journal of Medicinal Chemistry.

  • Naylor, A., et al. (1997). "2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo." Journal of Medicinal Chemistry.

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery.

  • Gillard, R., et al. (2009). "A Strategy to Minimize Reactive Metabolite Formation: Discovery of CRF1 Receptor Antagonists." Chemical Research in Toxicology.

Sources

Comparative

literature review of 2-(4-methoxyphenyl)cyclopropylmethanone applications

This guide provides an in-depth technical analysis of Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6), a critical building block in medicinal chemistry and a model substrate in advanced organic synthesis. From Priv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6), a critical building block in medicinal chemistry and a model substrate in advanced organic synthesis.

From Privileged Scaffolds to Radical Clocks

Executive Summary & Molecule Profile

Cyclopropyl(4-methoxyphenyl)methanone (also known as 4-Methoxybenzoylcyclopropane) is a bifunctional building block characterized by the juxtaposition of an electron-rich anisole ring and a strained cyclopropyl ketone.

In drug development, it serves as the primary scaffold for the Histamine H3 Receptor Antagonist Ciproxifan . In academic methodology, it functions as a "radical clock" substrate for testing new photocatalytic and organometallic ring-opening protocols.

Property Specification
CAS Number 7152-03-6
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Structure Cyclopropyl group attached to a p-anisoyl group
Key Reactivity Cyclopropyl ring strain (~27.5 kcal/mol); Electron-rich aryl ring (activates ortho positions); Carbonyl electrophilicity.
Primary Utility Precursor for Ciproxifan; Substrate for Ni-catalyzed ring opening; Mechanochemical synthesis model.

Nomenclature Clarification

Note: The specific name "2-(4-methoxyphenyl)cyclopropylmethanone" implies a substituent on the cyclopropane ring itself. However, in pharmaceutical literature, this string is frequently used loosely to describe the ketone linkage between a cyclopropyl and a (4-methoxyphenyl) group. This guide focuses on the commercially relevant CAS 7152-03-6 (Cyclopropyl-C(=O)-Ar), which is the verified precursor for Ciproxifan.

Core Applications & Comparative Analysis

Application A: Synthesis of Histamine H3 Antagonists (Ciproxifan)

The most commercially significant application of this molecule is as the starting material for Ciproxifan , a potent H3 receptor antagonist/inverse agonist investigated for vigilance-promoting effects.

Pathway: The synthesis requires the demethylation of the methoxy group to a phenol, followed by alkylation with an imidazole-propyl chain.

Comparative Analysis of Synthetic Routes:

FeatureRoute A: Using Cyclopropyl(4-methoxyphenyl)methanone Route B: Using Cyclopropyl(4-hydroxyphenyl)methanone
Starting Material Stability High. The methyl ether protects the phenol from oxidation during storage and initial handling.Low. Free phenols are prone to oxidation and require careful handling.
Reaction Step Requires an extra demethylation step (e.g., BBr₃ or HBr).Direct alkylation possible.[1]
Overall Yield Higher (65-75%). Purification of the methoxy-intermediate is often easier (non-polar) than the phenol.Lower (50-60%). Phenolic intermediates often suffer from O- vs C-alkylation side reactions if not carefully controlled.
Recommendation Preferred for Scale-up. The protection offered by the methyl group outweighs the cost of the deprotection step.Preferred only for rapid, small-scale analog generation.
Application B: Substrate for Radical & Organometallic Methodology

Due to the high ring strain of the cyclopropyl group adjacent to a carbonyl, this molecule is a standard substrate for testing Ring-Opening Reactions .

1. Nickel-Catalyzed Reductive Coupling: Research (e.g., Vertex et al.) utilizes this molecule to test Ni(COD)₂ catalyzed ring openings.

  • Performance: Unlike electron-deficient analogs (e.g., 4-CF₃), the 4-methoxy variant exhibits lower reactivity in reductive couplings due to the electron-donating nature of the methoxy group, which destabilizes the intermediate metal-homoenolate species.

  • Utility: It serves as a rigorous "stress test" for new catalysts. If a catalyst can open the 4-methoxy derivative, it is considered highly active.

2. Photocatalytic Radical Clock: In visible-light photocatalysis (e.g., Yoon Group), the molecule forms a ketyl radical anion. The rate at which the cyclopropyl ring opens serves as a clock to measure electron transfer kinetics.

Visualizing the Pathways

The following diagram illustrates the divergent utility of the molecule: its role in Ciproxifan synthesis (Pharmaceutical) vs. its behavior in Photocatalysis (Academic).[2]

G Start Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6) Demethyl Step 1: Demethylation (BBr3 / DCM) Start->Demethyl Pharma Route Photo Photocatalysis (Ru(bpy)3 / Blue LED) Start->Photo Methodology Route Phenol Intermediate: (4-Hydroxyphenyl)(cyclopropyl)methanone Demethyl->Phenol Etherification Step 2: Etherification (Imidazolyl-propyl chloride) Phenol->Etherification Ciproxifan Target Drug: CIPROXIFAN Etherification->Ciproxifan Radical Ketyl Radical Anion Photo->Radical RingOpen Ring Opening (Homoenolate Formation) Radical->RingOpen Product γ-Functionalized Ketone RingOpen->Product

Caption: Divergent applications of CAS 7152-03-6 in drug synthesis (top) and radical chemistry (bottom).

Experimental Protocols

Protocol A: Mechanochemical Synthesis of the Molecule

A green chemistry alternative to solution-phase Friedel-Crafts. Source: Adapted from Semantic Scholar (Mechanochemical Synthesis of Aromatic Ketones).

Reagents:

  • Amide precursor (1.0 equiv)

  • Pyrylium tetrafluoroborate (1.1 equiv)[3]

  • 4-Methoxyphenylboronic acid (1.3 equiv)

  • BaTiO₃ (4.0 equiv, grinding auxiliary)[3]

Workflow:

  • Loading: In a glovebox, load a 5 mL stainless steel grinding vessel with the amide, pyrylium salt, BaTiO₃, and boronic acid.

  • Activation: Add freshly sublimated DABCO (1.4 equiv) and 0.25 mL of 1,4-dioxane (liquid assisted grinding).

  • Grinding: Seal vessel and pulverize in a ball mill at 30Hz for 35 minutes.

  • Workup: Subject the solid mixture directly to flash column chromatography (Silica gel).

  • Yield: Expect ~80-90% yield of Cyclopropyl(4-methoxyphenyl)methanone as a white/yellowish solid.

Protocol B: Photocatalytic Ring Opening Test

Used to assess catalyst activity. Source: Adapted from Yoon Group (Univ. Wisconsin).

Reagents:

  • Substrate: Cyclopropyl(4-methoxyphenyl)methanone (0.57 mmol)[4]

  • Trap: Styrene (5.0 equiv)

  • Catalyst: Ru(bpy)₃(PF₆)₂ (1 mol%)

  • Lewis Acid: Gd(OTf)₃ (1.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Setup: Combine substrate, styrene, catalyst, and Gd(OTf)₃ in a vial with MeCN.

  • Degassing: Sparge with N₂ for 15 minutes to remove oxygen (O₂ quenches the triplet state).

  • Irradiation: Expose to Blue LED light (450 nm) for 48 hours.

  • Observation: Monitor via TLC/NMR. The electron-rich methoxy group makes this substrate slower to react than the phenyl analog. Complete consumption indicates a highly potent catalytic system.

References

  • Vertex AI Search / NSF Public Access. "Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides." Link

  • ChemicalBook. "Cyclopropyl 4-methoxyphenyl ketone Product Description and Ciproxifan Link." Link

  • Semantic Scholar. "Mechanochemical Synthesis of Aromatic Ketones: Pyrylium Tetrafluoroborate Mediated Deaminative Arylation." Link

  • University of Wisconsin (Yoon Group). "Controlling Stereoselectivity and Chemoselectivity of Cyclopropyl Ketyl Radical Anions." Link

  • BLD Pharm. "Product Specifications: Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6)."[5] Link

Sources

Validation

A Comprehensive Guide to the Cross-Validation of Analytical Data for Substituted Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the structural and analytical characterization of novel molecules is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the structural and analytical characterization of novel molecules is paramount. Substituted cyclopropyl ketones, a class of compounds with significant potential in medicinal chemistry due to their unique conformational and electronic properties, present distinct analytical challenges.[1] Their strained three-membered ring can influence spectroscopic signals and chromatographic behavior, necessitating a robust, multi-faceted approach to data validation.

This guide provides an in-depth comparison of analytical techniques for the characterization of substituted cyclopropyl ketones. It is designed to equip researchers with the expertise to select appropriate methodologies, design rigorous validation protocols, and ensure the integrity of their analytical data in line with global regulatory standards.[2]

The Analytical Challenge of the Cyclopropyl Moiety

The high ring strain of the cyclopropane ring makes it a versatile synthetic intermediate.[3] However, this same reactivity can complicate analytical characterization. The proximity of the carbonyl group can influence the electronic environment of the cyclopropyl protons, leading to complex NMR spectra. Furthermore, the potential for ring-opening reactions under certain analytical conditions requires careful method development.[3][4]

A cross-validation strategy, employing multiple orthogonal analytical techniques, is therefore not just best practice but a necessity for unambiguous structure elucidation and purity assessment. This approach ensures that the data from one method is corroborated by another, providing a comprehensive and reliable analytical profile.[5]

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique is dictated by the specific information required, whether it be structural confirmation, purity assessment, or quantitative analysis. For substituted cyclopropyl ketones, a combination of spectroscopic and chromatographic methods is typically employed.

Analytical TechniquePrimary ApplicationStrengthsConsiderations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structure Elucidation, PurityProvides detailed structural information. qNMR for accurate quantification.[6]Signal overlap can be an issue, requiring 2D NMR techniques.
Mass Spectrometry (MS) Molecular Weight Determination, Fragmentation AnalysisHigh sensitivity. Provides information on molecular formula and structural fragments.[7][8]Isomeric differentiation can be challenging without tandem MS.
High-Performance Liquid Chromatography (HPLC) Purity, QuantificationHigh resolution for separating impurities. Well-established validation protocols.[9][10]Method development can be time-consuming.
Gas Chromatography (GC) Purity, Volatile ImpuritiesExcellent for volatile and thermally stable compounds.Potential for on-column degradation of thermally labile compounds.
Infrared (IR) Spectroscopy Functional Group IdentificationProvides information on the carbonyl stretch, which can be influenced by ring strain.[7]Limited structural information beyond functional groups.
Workflow for Cross-Validation of Analytical Data

A systematic workflow is crucial for the effective cross-validation of analytical data. This process ensures that each analytical technique provides complementary information, leading to a comprehensive understanding of the compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Characterization cluster_validation Data Cross-Validation & Reporting Synthesis Substituted Cyclopropyl Ketone Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC/UPLC (Purity, Assay) Purification->HPLC GC GC-MS (Residual Solvents, Volatile Impurities) Purification->GC CrossValidation Cross-Validation of Data NMR->CrossValidation MS->CrossValidation HPLC->CrossValidation GC->CrossValidation Report Comprehensive Analytical Report CrossValidation->Report

Caption: A typical workflow for the synthesis, purification, and cross-validated analytical characterization of substituted cyclopropyl ketones.

Experimental Protocols for Core Analytical Techniques

Adherence to established validation guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is critical to ensure data integrity and regulatory acceptance.[2][11][12][13][14] The following protocols are based on these principles.

Quantitative NMR (qNMR) for Purity Assessment

Rationale: qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[6][15] This is particularly useful for novel substituted cyclopropyl ketones where certified reference standards may not be available.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the substituted cyclopropyl ketone and a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6) that fully solubilizes both the analyte and the internal standard.

    • Transfer an aliquot of the solution to a high-quality NMR tube.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum on a calibrated spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate well-resolved, non-overlapping signals for both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the internal standard.

  • Validation Parameters (as per ICH Q2(R2)): [2][11]

    • Specificity: Ensure the signals chosen for integration are free from interference from impurities or the solvent.[16]

    • Linearity and Range: Prepare a series of samples with varying concentrations of the analyte and a fixed concentration of the internal standard to demonstrate a linear relationship between the concentration and the integral ratio.

    • Accuracy and Precision: Perform replicate measurements on the same sample to assess precision (repeatability and intermediate precision). Accuracy can be determined by comparing the qNMR result to that of another validated method (e.g., HPLC).[12]

HPLC Method for Purity and Impurity Profiling

Rationale: HPLC is a cornerstone technique for separating and quantifying components in a mixture. For substituted cyclopropyl ketones, a well-developed HPLC method can resolve closely related impurities, including isomers and degradation products.

Protocol:

  • Method Development:

    • Column Selection: Start with a C18 reversed-phase column. The choice of stationary phase may need to be optimized based on the polarity of the specific substituted cyclopropyl ketone.

    • Mobile Phase Selection: A gradient elution with a mixture of water (or buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically a good starting point. The gradient profile should be optimized to achieve good resolution of all components.

    • Detection: UV detection is commonly used. The detection wavelength should be chosen at the λmax of the analyte to ensure maximum sensitivity.

  • System Suitability:

    • Before each run, perform a system suitability test to ensure the chromatographic system is performing adequately.[9] This typically involves injecting a standard solution and evaluating parameters such as:

      • Tailing factor (should be ≤ 2)

      • Theoretical plates (N)

      • Relative standard deviation (RSD) of replicate injections (should be ≤ 2%)

  • Validation Parameters (as per ICH Q2(R2)): [2][11]

    • Specificity: Analyze a placebo (all components except the analyte) and a spiked sample to demonstrate that there is no interference from other components at the retention time of the analyte.

    • Linearity and Range: Inject a series of solutions of the analyte at different concentrations and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should typically be within 98-102%.[12]

    • Precision:

      • Repeatability: Analyze multiple preparations of the same sample on the same day.

      • Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments. The RSD for both should be within established limits (e.g., ≤ 2%).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Cross-Validation Logic

The core principle of cross-validation is to use orthogonal methods to confirm analytical results.[5] The relationship between these techniques in a validation framework is illustrated below.

CrossValidationLogic Structure Proposed Structure NMR NMR (1H, 13C, COSY, HSQC) Structure->NMR Confirms Connectivity MS HRMS Structure->MS Confirms Molecular Formula IR IR Spectroscopy Structure->IR Confirms Functional Groups Purity Purity Assessment HPLC HPLC Assay Purity->HPLC Primary Method qNMR qNMR Purity->qNMR Orthogonal Confirmation Chromatography Chromatographic Purity (HPLC, GC) Purity->Chromatography Impurity Profile HPLC->qNMR Corroborates

Caption: Logical relationships in the cross-validation of structural and purity data for substituted cyclopropyl ketones.

Conclusion

The robust analytical characterization of substituted cyclopropyl ketones is a critical, multi-step process that underpins their successful application in research and development. A comprehensive cross-validation strategy, integrating spectroscopic and chromatographic techniques, is essential for unambiguous structure elucidation and accurate purity determination. By adhering to the principles of scientific integrity and the rigorous standards set forth by regulatory bodies like the ICH and FDA, researchers can ensure the reliability and trustworthiness of their analytical data.[2][17] This, in turn, facilitates confident decision-making throughout the drug development lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S.
  • FDA Guidelines for Analytical Method Valid
  • Bradley, C. (2025, October 22).
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • FDA/CDER Perspectives on analytical procedure development and valid
  • ICH Q2(R1)
  • Quality Guidelines. ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021, January 26). University of Rochester.
  • Substitution-Dependent Ring-Opening Hydrosilylation or Dehydrogenative Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles. (2022, November 17).
  • Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides. (2022, March 24).
  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2022, August 26). MDPI.
  • Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. (2025, August 6).
  • Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge ... PMC.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. Benchchem.
  • Spectroscopy of Aldehydes and Ketones. (2020, February 7).
  • The Mass Spectra of Cyclic Ketones. Semantic Scholar.
  • A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. (2003, April 5).
  • Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum. ChemicalBook.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024, April 25). Journal of the American Chemical Society.
  • Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. (2019, November 8).
  • Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. (2016, March 16).

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